molecular formula C14H23NO B1593915 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol CAS No. 6073-20-7

2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol

Cat. No.: B1593915
CAS No.: 6073-20-7
M. Wt: 221.34 g/mol
InChI Key: BESJCRMQEYZHPM-UHFFFAOYSA-N
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Description

2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol is an organic compound with the molecular formula C₁₄H₂₃NO and a molecular weight of 221.34 g/mol . This compound, identified by CAS Registry Number 6073-20-7, features a phenolic core substituted with an amino group and a bulky, hydrophobic 2,4,4-trimethylpentan-2-yl group (also known as a tert-octyl group) . This specific structure classifies it as an alkylated aminophenol. Compounds with this core structure are valuable intermediates in organic synthesis and materials science. Their key applications in research include serving as precursors for the development of benzotriazole derivatives, which are a significant class of nitrogen-containing heterocycles studied for their diverse biological properties . Such properties include potential antiproliferative, anticancer, and antimicrobial activities, making these compounds of interest in medicinal chemistry research . Furthermore, phenolic compounds with bulky alkyl substituents are often investigated for their use in polymer stabilizers, antioxidants, and as ligands in coordination chemistry . The presence of both amino and phenolic hydroxyl functional groups on the aromatic ring makes this molecule a versatile building block for further chemical modification, enabling researchers to create more complex structures for various experimental purposes. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses.

Properties

IUPAC Name

2-amino-4-(2,4,4-trimethylpentan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-13(2,3)9-14(4,5)10-6-7-12(16)11(15)8-10/h6-8,16H,9,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESJCRMQEYZHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064103
Record name Phenol, 2-amino-4-(1,1,3,3-tetramethylbutyl)-
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Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6073-20-7
Record name 2-Amino-4-(1,1,3,3-tetramethylbutyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6073-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-amino-4-(1,1,3,3-tetramethylbutyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-amino-4-(1,1,3,3-tetramethylbutyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2-amino-4-(1,1,3,3-tetramethylbutyl)-
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and industrially relevant synthesis pathway for 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol, a valuable intermediate in the synthesis of specialized polymers and other fine chemicals. The presented synthesis route proceeds via a two-step sequence involving the regioselective nitration of 4-(2,4,4-trimethylpentan-2-yl)phenol, followed by the catalytic hydrogenation of the resulting nitro intermediate. This document offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. Furthermore, it includes a thorough discussion of the reaction mechanisms, safety considerations, and characterization of the synthesized compounds, tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: Significance and Applications

This compound, also known as 2-amino-4-tert-octylphenol, is a substituted aminophenol derivative of significant interest in the chemical industry. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive phenolic hydroxyl group, makes it a versatile building block for the synthesis of a variety of complex organic molecules. The bulky and lipophilic tert-octyl group imparts unique solubility and stability properties to its derivatives.

The primary applications of this compound and its analogs lie in the development of high-performance polymers, including polybenzoxazoles, which are known for their exceptional thermal stability and mechanical strength. Additionally, this compound serves as a key intermediate in the synthesis of specialized dyes, antioxidants, and other performance chemicals. The efficient and selective synthesis of this molecule is therefore of paramount importance for advancing these technological applications.

The Synthetic Pathway: A Two-Step Approach

The most direct and widely applicable method for the synthesis of this compound involves a two-step reaction sequence starting from the commercially available 4-(2,4,4-trimethylpentan-2-yl)phenol. This pathway is outlined below:

  • Step 1: Electrophilic Nitration. The selective introduction of a nitro group onto the aromatic ring of 4-(2,4,4-trimethylpentan-2-yl)phenol.

  • Step 2: Catalytic Hydrogenation. The reduction of the nitro group to an amino group to yield the final product.

This approach is favored for its relatively high yields, selectivity, and the use of well-established chemical transformations.

Synthesis_Pathway Start 4-(2,4,4-trimethylpentan-2-yl)phenol Intermediate 2-Nitro-4-(2,4,4-trimethylpentan-2-yl)phenol Start->Intermediate Nitration (HNO₃) Product This compound Intermediate->Product Reduction (H₂, Pd/C) Experimental_Workflow cluster_nitration Step 1: Nitration cluster_hydrogenation Step 2: Hydrogenation a Dissolve Starting Material b Cool to 0°C a->b c Add Nitrating Agent b->c d Reaction Monitoring (TLC) c->d e Work-up & Extraction d->e f Purification e->f g Combine Nitro Intermediate & Catalyst f->g Intermediate Product h Pressurize with H₂ g->h i Reaction Monitoring (H₂ uptake) h->i j Catalyst Filtration i->j k Solvent Removal j->k l Recrystallization k->l

"2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a substituted aminophenol with significant potential as a chemical intermediate. The document is structured to provide researchers, scientists, and drug development professionals with detailed information on compound identification, physicochemical characteristics, a plausible synthetic pathway with a detailed experimental protocol, and key safety considerations. By synthesizing data from established chemical databases and relevant scientific literature, this guide serves as an authoritative resource for understanding and utilizing this compound in further research and development.

Compound Identification and Structure

This compound, also commonly known as 2-Amino-4-tert-octylphenol, is an aromatic organic compound featuring a phenol ring substituted with both an amino group (-NH₂) and a bulky tert-octyl group.[1] This unique substitution pattern imparts specific solubility and reactivity characteristics, making it a valuable building block in organic synthesis.

The structural and identifying information for this compound is summarized below.

IdentifierValueSource
IUPAC Name This compoundN/A
Synonyms 2-Amino-4-tert-octylphenol, 4-tert-Octyl-2-aminophenol, 2-Amino-4-(1,1,3,3-tetramethylbutyl)phenol[1]
CAS Number 6073-20-7[1][2]
Molecular Formula C₁₄H₂₃NO[1][2]
Molecular Weight 221.34 g/mol [1]
InChI Key BESJCRMQEYZHPM-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, application, and integration into synthetic workflows. While extensive experimental data for this compound is not broadly published, predicted values and data from its precursor, 4-tert-octylphenol, provide a strong basis for its expected characteristics. The bulky, nonpolar tert-octyl group is expected to decrease water solubility while increasing its solubility in nonpolar organic solvents.

PropertyValue (Predicted/Analog)Source
Appearance White to brown powder or crystals (expected)[3]
Melting Point 63 °C (Predicted)[1]
Boiling Point 327.9 °C at 760 mmHg (Predicted)[1]
Density 0.992 g/cm³ (Predicted)[1]
Flash Point 152.1 °C (Predicted)[1]

Synthesis and Reactivity

The synthesis of this compound is not commonly detailed in literature. However, a robust and logical synthetic route can be proposed based on standard aromatic chemistry, starting from the commercially available precursor, 4-tert-octylphenol. The process involves two key steps: electrophilic nitration of the phenol ring, followed by the reduction of the nitro group to an amine.

Proposed Synthetic Pathway

The causality behind this experimental design is straightforward:

  • Nitration: The hydroxyl group of 4-tert-octylphenol is an ortho-, para-directing activator for electrophilic aromatic substitution. Since the para position is blocked by the tert-octyl group, the incoming nitro group is directed to one of the ortho positions.

  • Reduction: The resulting 2-nitro-4-tert-octylphenol is then subjected to a standard reduction reaction to convert the nitro group into the desired primary amine, yielding the final product.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Start 4-tert-Octylphenol Reagent1 HNO₃ / H₂SO₄ Start->Reagent1 Intermediate 2-Nitro-4-(2,4,4-trimethylpentan-2-yl)phenol Reagent1->Intermediate Reagent2 Sn / HCl or H₂ / Pd-C Intermediate->Reagent2 Product This compound Reagent2->Product

Caption: Proposed two-step synthesis of the target compound from 4-tert-octylphenol.

Experimental Protocol: Synthesis via Nitration and Reduction

This protocol is adapted from established methods for the synthesis of similar aminophenols.[4]

Step 1: Nitration of 4-tert-Octylphenol

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-tert-octylphenol (1.0 eq) in a suitable solvent such as glacial acetic acid. Cool the mixture to 0-5 °C in an ice bath.

  • Nitrating Agent Addition: Slowly add a solution of nitric acid (1.05 eq) in concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C. The choice of a strong acid medium is crucial to generate the nitronium ion (NO₂⁺) electrophile.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture over crushed ice. The crude 2-nitro-4-tert-octylphenol will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Step 2: Reduction of 2-Nitro-4-tert-octylphenol

  • Reaction Setup: To a round-bottom flask, add the dried 2-nitro-4-tert-octylphenol (1.0 eq) and a suitable solvent like ethanol. Add tin (Sn) metal (2.5-3.0 eq).

  • Acid Addition: Heat the mixture to reflux and add concentrated hydrochloric acid (HCl) portion-wise. The Sn/HCl system is a classic and effective reducing agent for aromatic nitro groups. The reaction is exothermic and should be controlled carefully.

  • Reaction: Continue refluxing for 3-6 hours until TLC analysis indicates the complete disappearance of the starting material.

  • Workup and Isolation: Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution to precipitate tin hydroxides. The product can be extracted into an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography or recrystallization to obtain the final product of high purity.

Applications and Significance

Substituted aminophenols are versatile intermediates in the chemical industry. While specific applications for this compound are not widely documented, its structural analogues are used in several key areas, suggesting its potential utility.

  • Dye and Pigment Synthesis: Aminophenols are precursors to a variety of dyes. For instance, the related compound 2-amino-4-tert-amyl-6-nitrophenol is an important intermediate for synthesizing metal complex dyes.[5][6]

  • Pharmaceutical and Biologically Active Molecules: The aminophenol scaffold is present in many biologically active compounds. Analogues like 2-amino-4-tert-butylphenol are used to prepare organocatalysts and intermediates for biologically important benzoxazole derivatives.[7]

  • Polymer and Material Science: Derivatives of 4-tert-octylphenol are key intermediates in the synthesis of UV light absorbers, such as UV-928, which are critical additives for high-performance coatings.[8] The title compound could potentially serve in the synthesis of novel polymer additives.

G A 2-Amino-4-(tert-octyl)phenol (Intermediate) B Dye Precursors A->B C Benzoxazole Derivatives (Bioactive Molecules) A->C D UV Absorbers / Polymer Additives A->D

Caption: Potential applications of the title compound as a chemical intermediate.

Safety and Handling

Comprehensive safety data for this compound is limited.[1] Therefore, a precautionary approach based on the known hazards of structurally similar aminophenols is required. Analogous compounds are known to cause skin and eye irritation and may be harmful if inhaled or ingested.[3][9]

Hazard InformationDetailsSource
GHS Pictograms No data available. Exclamation mark (GHS07) is common for analogues.[1]
Signal Word Warning (based on analogues)[9]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[9]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Handling Recommendations:

  • Use only in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Avoid generation of dust.

  • Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

This compound is a valuable chemical intermediate whose properties are defined by its unique combination of a reactive aminophenol core and a bulky hydrophobic tert-octyl group. While specific data remains sparse, its characteristics can be reliably inferred from its chemical structure and the properties of its precursors and analogues. The synthetic route proposed herein, based on well-established chemical principles, provides a clear pathway for its preparation. Its potential applications in the synthesis of dyes, pharmaceuticals, and polymer additives make it a compound of interest for further scientific and industrial exploration. Adherence to strict safety protocols based on related compounds is essential for its handling and use.

References

  • 1PlusChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
  • Al-Ostoot, F. H., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6095. [Link]

  • Google Patents. (n.d.). CN105503534A - Preparation method of 2-cumyl-4-tert-octylphenol.
  • Google Patents. (n.d.). CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.

Sources

An In-Depth Technical Guide to 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol, a substituted aminophenol with significant potential in chemical synthesis and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, properties, synthesis, and potential applications, grounded in established scientific principles.

Core Identification and Chemical Properties

This compound, also known by its synonym 2-Amino-4-tert-octylphenol, is a bifunctional organic compound containing both an amine and a hydroxyl group attached to a benzene ring, which is further substituted with a bulky tert-octyl group.[1] This unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Chemical Identifiers

A clear identification of a chemical substance is paramount for reproducibility and safety in research. The primary identifiers for this compound are summarized below.

IdentifierValueSource(s)
CAS Number 6073-20-7[1][2]
Molecular Formula C₁₄H₂₃NO[1][2]
Molecular Weight 221.34 g/mol [1][2]
IUPAC Name This compoundN/A
Synonyms 2-Amino-4-(1,1,3,3-tetramethylbutyl)phenol, 2-Amino-4-tert-octylphenol, 4-tert-Octyl-2-aminophenol[1]
InChI Key BESJCRMQEYZHPM-UHFFFAOYSA-N[1]
DSSTox ID DTXSID2064103[1]
Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application. The table below outlines the key physicochemical data for this compound.

PropertyValueSource(s)
Melting Point 63 °C[1]
Boiling Point 327.9 °C at 760 mmHg[1]
Flash Point 152.1 °C[1]
Density 0.992 g/cm³ (Predicted)[1]
Refractive Index 1.533[1]

Synthesis Methodology

The synthesis of substituted aminophenols like this compound typically involves a two-step process: nitration of the parent phenol followed by the reduction of the nitro group to an amine. This established route offers a reliable method for laboratory-scale preparation.

General Synthesis Workflow

The logical flow for the synthesis is depicted in the diagram below. The initial step is the electrophilic nitration of 4-(2,4,4-trimethylpentan-2-yl)phenol, which is then followed by a reduction step to yield the final product.

Synthesis_Workflow Start 4-(2,4,4-trimethylpentan-2-yl)phenol (Starting Material) Nitration Nitration (e.g., HNO₃, H₂SO₄) Start->Nitration Step 1 Intermediate 2-Nitro-4-(2,4,4-trimethylpentan-2-yl)phenol Nitration->Intermediate Reduction Reduction (e.g., Sn/HCl or H₂, PtO₂) Intermediate->Reduction Step 2 Product This compound (Final Product) Reduction->Product

Caption: General synthesis workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative method adapted from general procedures for the synthesis of aminophenols.[3][4]

Step 1: Nitration of 4-(2,4,4-trimethylpentan-2-yl)phenol

  • In a flask equipped with a stirrer and cooled in an ice bath, dissolve 1 mole of 4-(2,4,4-trimethylpentan-2-yl)phenol in glacial acetic acid.

  • Slowly add a stoichiometric amount of nitric acid, maintaining the temperature below 10 °C to control the exothermic reaction and prevent over-nitration.

  • After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature.

  • Pour the reaction mixture into a large volume of ice water to precipitate the product.

  • Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol.

Step 2: Reduction of 2-Nitro-4-(2,4,4-trimethylpentan-2-yl)phenol

  • To a round-bottom flask, add the synthesized 2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol and a suitable solvent such as ethanol.

  • Add a reducing agent. A common method is the use of tin metal in the presence of concentrated hydrochloric acid.[3] Alternatively, catalytic hydrogenation using a catalyst like platinum oxide (PtO₂) under a hydrogen atmosphere can be employed.[4]

  • If using Sn/HCl, heat the mixture under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the tin salts and liberate the free amine.

  • Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with significant biological activity. Its utility can be inferred from the applications of structurally similar aminophenols.

Intermediate for Biologically Active Molecules

Derivatives of aminophenols are known to be key building blocks in the synthesis of various pharmaceuticals. For instance, substituted aminophenols have been used to create novel protein kinase and angiogenesis inhibitors for cancer treatment.[5] The presence of both an amine and a hydroxyl group allows for diverse chemical modifications to build complex molecular architectures. Novel 2-(4-aminophenyl)benzothiazoles, which share the aminophenyl core, have shown potent and selective antitumor properties.[6][7][8][9]

Potential Signaling Pathway Interactions

The aminophenol scaffold is a component of molecules that can interact with various biological pathways. For example, certain aminophenol derivatives have been investigated as inhibitors of protein kinases such as AKT and ABL tyrosine kinase, which are crucial in cancer cell signaling.[5] The diagram below illustrates a simplified representation of the PI3K/AKT signaling pathway, a common target in cancer drug discovery where inhibitors derived from such scaffolds could potentially act.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates Downstream Downstream Targets (Cell Survival, Proliferation) AKT->Downstream Activation Inhibitor Potential Inhibitor (e.g., Aminophenol Derivative) Inhibitor->AKT Inhibition

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the molecular structure and conformational analysis of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol, a substituted aminophenol with potential applications in chemical synthesis and materials science. While direct experimental determination of its three-dimensional structure is not extensively reported in publicly accessible literature, this document synthesizes foundational chemical principles, data from analogous structures, and outlines robust methodologies for its complete characterization.

Introduction and Physicochemical Properties

This compound, also known as 2-Amino-4-tert-octylphenol, is a molecule of interest due to the interplay of its functional groups: a nucleophilic amino group, a hydroxyl group capable of hydrogen bonding, and a bulky, hydrophobic tert-octyl substituent on a phenol backbone.[1] Understanding the spatial arrangement of these groups is paramount for predicting its reactivity, intermolecular interactions, and suitability for various applications, including as an intermediate in the synthesis of specialized polymers and UV absorbers.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number6073-20-7[1]
Molecular FormulaC14H23NO[1]
Molecular Weight221.34 g/mol [1]
Melting Point63 °C[1]
Boiling Point327.9 °C at 760 mmHg[1]
Synonyms2-Amino-4-(1,1,3,3-tetramethylbutyl)phenol, 2-Amino-4-tert-octylphenol[1]

Predicted Molecular Structure and Conformation

In the absence of direct crystallographic data for this compound, we can infer its likely structural characteristics by analyzing its constituent parts and related molecules. The core of the molecule is a phenol ring, which is planar. The amino (-NH2) and hydroxyl (-OH) groups are ortho to each other, suggesting the potential for intramolecular hydrogen bonding between the hydroxyl proton and the lone pair of the amino nitrogen. This interaction would influence the orientation of these groups relative to the ring and to each other.

The most significant determinant of the molecule's overall conformation is the bulky 2,4,4-trimethylpentan-2-yl (tert-octyl) group. This substituent, attached at the para position to the hydroxyl group, will exert considerable steric hindrance. The C-C bonds within the tert-octyl group will adopt a staggered conformation to minimize steric strain. The bond connecting the quaternary carbon of the tert-octyl group to the phenol ring will likely have a rotational barrier, and the preferred conformation will be one that minimizes steric clashes with the ortho protons of the phenol ring.

Methodologies for Structural and Conformational Analysis

To definitively determine the molecular structure and conformation of this compound, a combination of experimental and computational techniques should be employed.

Experimental Determination

3.1.1 X-Ray Crystallography

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystallization: The primary challenge is to grow single crystals of sufficient quality. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or dioxane).

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to reduce thermal motion and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[3]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined to best fit the experimental data.[3]

G cluster_0 X-Ray Crystallography Workflow Compound Compound Crystallization Crystallization Compound->Crystallization Slow Evaporation Single Crystal Single Crystal Crystallization->Single Crystal Selection Data Collection Data Collection Single Crystal->Data Collection X-ray Diffraction Structure Solution Structure Solution Data Collection->Structure Solution Processing Refinement Refinement Structure Solution->Refinement Least Squares 3D Molecular Structure 3D Molecular Structure Refinement->3D Molecular Structure

Caption: Workflow for X-ray Crystallography.

3.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure in solution.

  • ¹H NMR: The chemical shifts of the aromatic protons can provide information about the electronic environment and the substitution pattern. The coupling constants between adjacent protons can help to confirm their relative positions. The signals from the amino and hydroxyl protons may be broad and their chemical shifts can be concentration and solvent dependent.

  • ¹³C NMR: The number of unique carbon signals will confirm the symmetry of the molecule. The chemical shifts of the aromatic carbons are sensitive to the substituents.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the connectivity of the aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning the quaternary carbons and confirming the overall carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. For this compound, NOESY could reveal through-space interactions between the protons of the tert-octyl group and the aromatic protons, providing insights into the preferred conformation around the C-C bond connecting the alkyl group to the phenol ring.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7]

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the spectra to assign signals and extract structural information.

Computational Modeling

In conjunction with experimental data, or as a predictive tool, computational chemistry offers valuable insights into molecular conformation.[8]

3.2.1 Conformational Search

A systematic or stochastic conformational search can be performed using molecular mechanics force fields (e.g., MMFF94, OPLS3e) to identify low-energy conformations of the tert-octyl group.

3.2.2 Quantum Mechanical Calculations

The geometries of the low-energy conformers identified from the molecular mechanics search can be further optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[4] This will provide more accurate geometries and relative energies of the different conformers. Frequency calculations should be performed to confirm that the optimized structures are true energy minima.

G cluster_1 Computational Analysis Workflow Initial 3D Structure Initial 3D Structure Conformational Search (MM) Conformational Search (MM) Initial 3D Structure->Conformational Search (MM) Identify Low-Energy Conformers DFT Optimization DFT Optimization Conformational Search (MM)->DFT Optimization Refine Geometries Frequency Calculation Frequency Calculation DFT Optimization->Frequency Calculation Verify Minima Conformational Landscape Conformational Landscape Frequency Calculation->Conformational Landscape

Sources

An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies for assessing the solubility and stability of the molecule 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the causal relationships behind experimental choices and outlines self-validating protocols to ensure scientific integrity.

Introduction

This compound, a substituted aminophenol derivative, presents a chemical structure with functionalities prone to various interactions and degradation pathways. The presence of a phenolic hydroxyl group and an amino group on the aromatic ring suggests a specific reactivity profile, including susceptibility to oxidation. The bulky tertiary octyl group significantly influences its lipophilicity and, consequently, its solubility in aqueous and organic media. A thorough understanding of its solubility and stability is paramount for its potential applications in pharmaceutical and chemical industries, as these properties dictate its bioavailability, formulation strategies, and storage conditions.

Part 1: Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. For this compound, its amphiphilic nature, with a hydrophobic octyl group and hydrophilic amino and hydroxyl groups, suggests a complex solubility profile.

Thermodynamic Solubility Determination

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. The shake-flask method is the gold standard for this determination due to its directness and reliability.

Experimental Protocol: Shake-Flask Method

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents of pharmaceutical relevance (e.g., water, phosphate-buffered saline at various pH levels, ethanol, propylene glycol, and polyethylene glycol).

  • Equilibration: The vials are sealed and agitated in a constant temperature water bath (typically at 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspensions are allowed to stand, followed by filtration or centrifugation to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices:

  • The selection of solvents covers a range of polarities and is representative of vehicles used in drug formulation.

  • Temperature control is crucial as solubility is temperature-dependent.

  • The extended equilibration time ensures that the system reaches a true thermodynamic equilibrium.

Data Presentation:

While specific quantitative data for this compound is not extensively available in public literature, the expected trend based on its structure is summarized below.

Solvent SystemExpected SolubilityRationale
WaterLowThe large hydrophobic tert-octyl group will likely limit aqueous solubility.
Phosphate Buffer (pH 2)ModerateThe amino group will be protonated (R-NH3+), increasing aqueous solubility.
Phosphate Buffer (pH 7.4)Low to ModerateThe compound will exist in a less charged state, potentially reducing solubility compared to acidic pH.
Phosphate Buffer (pH 10)Moderate to HighThe phenolic hydroxyl group will be deprotonated (R-O-), increasing aqueous solubility.
EthanolHighAs a polar organic solvent, ethanol should effectively solvate both the polar and non-polar portions of the molecule.
Propylene GlycolHighSimilar to ethanol, this is a common pharmaceutical co-solvent capable of dissolving amphiphilic molecules.
Polyethylene Glycol (PEG 400)HighPEG 400 is a non-volatile, polar organic solvent that is an excellent solubilizer for a wide range of compounds.
Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock solution (typically in DMSO) to an aqueous buffer. This is a high-throughput method often used in early drug discovery.

Experimental Workflow: Kinetic Solubility

Caption: Kinetic solubility workflow.

Part 2: Stability Studies

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation studies are conducted to identify potential degradation products and establish stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to predict its degradation pathways.[1][2]

Experimental Protocol: Forced Degradation

A stock solution of this compound is prepared and subjected to the following stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid compound is kept at 105°C for 48 hours.

  • Photolytic Degradation: The solution is exposed to UV light (254 nm) and visible light in a photostability chamber.

After exposure, the samples are neutralized (if necessary) and analyzed by a stability-indicating HPLC method.

Causality Behind Experimental Choices:

  • Acid/Base Hydrolysis: These conditions test the lability of functional groups susceptible to hydrolysis. For the target molecule, the primary structure is expected to be relatively stable to hydrolysis, although extreme pH and temperature could lead to some degradation.

  • Oxidation: The aminophenol moiety is highly susceptible to oxidation.[3][4] Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.[5] The amino and hydroxyl groups on the aromatic ring are electron-donating, making the ring susceptible to oxidative attack, potentially leading to the formation of quinone-imine structures and subsequent polymerization.

  • Thermal Stress: This evaluates the intrinsic thermal stability of the compound in the solid state.

  • Photostability: Phenolic compounds can undergo photodegradation, and the presence of an amino group can further influence the photochemical pathways.[6]

Logical Relationship: Forced Degradation to Stability-Indicating Method

Caption: Development of a stability-indicating analytical method.

Predicted Degradation Pathways

Based on the chemical structure of this compound, the primary degradation pathway is expected to be oxidation. The aminophenol can be oxidized to a quinone-imine intermediate, which is highly reactive and can undergo further reactions, including polymerization to form colored degradants.

Data Presentation:

Stress ConditionExpected DegradationPotential Degradation Products
Acidic HydrolysisMinimalUnlikely to see significant degradation under mild conditions.
Basic HydrolysisMinimal to ModeratePotential for some degradation, especially at elevated temperatures. Secondary amides derived from p-aminophenol have shown a base-mediated oxidative degradation pathway.[7]
Oxidation (H₂O₂)SignificantQuinone-imine intermediates, polymerized products.
ThermalMinimal to ModerateDepends on the melting point and presence of impurities.
PhotolysisModeratePhotodegradation of aminophenols can occur, leading to complex mixtures of products.[6]

Part 3: Analytical Methodologies

A robust and validated analytical method is essential for accurate quantification in both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

Recommended HPLC Parameters (Starting Point):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of the compound (likely around 280-300 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Method Validation:

The developed HPLC method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

The solubility and stability of this compound are critical parameters that must be thoroughly investigated to support its development and application. This guide has outlined the fundamental principles and detailed experimental protocols for these assessments. The compound's structure suggests that while it may have limited aqueous solubility at neutral pH, this can be modulated by pH changes. The primary stability concern is oxidative degradation due to the aminophenol moiety. A well-designed forced degradation study is essential for understanding its degradation pathways and for developing a robust, stability-indicating analytical method.

References

  • Prasada Rao, A. V., et al. (2017). PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H2O2 SENSITIZED Cu2O AND VISIBLE LIGHT. Rasayan J. Chem., 10(4), 1333-1340. Link

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  • Jain, D., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403. Link

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Sources

An In-depth Technical Guide to the Potential Biological Activities of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol is a substituted aminophenol, a class of compounds recognized for a diverse range of biological activities.[1] The core structure, featuring a phenol ring with both an amino and a hydroxyl group, serves as a versatile scaffold in medicinal chemistry.[1] The specific molecule is further characterized by a bulky tertiary-octyl (2,4,4-trimethylpentan-2-yl) group at the para position relative to the hydroxyl group. While direct studies on the biological effects of this particular compound are not prevalent in public literature, its structural features allow for informed postulation of its potential pharmacological activities. This guide will provide an in-depth exploration of these potential activities, grounded in the established properties of structurally related phenolic and aminophenolic compounds. For each potential activity, we will delineate the underlying mechanistic rationale and provide detailed, field-proven experimental protocols for its investigation.

The lipophilic nature imparted by the tert-octyl group may enhance the compound's ability to cross cellular membranes, potentially influencing its bioavailability and interaction with intracellular targets.[2] Conversely, this bulky group could also introduce steric hindrance, affecting its interaction with certain enzymes or receptors.[3] This document aims to equip researchers, scientists, and drug development professionals with a comprehensive framework for exploring the therapeutic potential of this compound.

Chemical Structure

G cluster_0 This compound C1 C C2 C C1->C2 OH OH C1->OH C3 C C2->C3 NH2 NH2 C2->NH2 C4 C C3->C4 C5 C C4->C5 C_tert_octyl C(CH3)2CH2C(CH3)3 C4->C_tert_octyl C6 C C5->C6 C6->C1 G cluster_workflow Antioxidant Activity Workflow A Prepare DPPH/ABTS Reagents C Mix Reagents and Test Compound A->C B Prepare Test Compound (Serial Dilutions) B->C D Incubate (Dark, RT) C->D E Measure Absorbance (517nm for DPPH, 734nm for ABTS) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for DPPH/ABTS antioxidant assays.

Cytotoxic and Anticancer Activity

Mechanistic Rationale: Many phenolic and aminophenol derivatives exhibit cytotoxic effects against cancer cells through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis. [1][4][5]The bulky lipophilic side chain of this compound might enhance its uptake into cancer cells, potentially leading to increased potency. [5]Some aminophenol derivatives are known to intercalate with DNA, though this is not a universal mechanism. [6] Experimental Investigation: The initial assessment of cytotoxic activity is typically performed using cell viability assays on various cancer cell lines. Further mechanistic studies can then explore apoptosis induction and cell cycle effects.

Protocol 3: MTT/MTS Cell Viability Assay

[7]

  • Cell Culture:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (solvent only).

    • After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.

    • Incubate for 2-4 hours at 37°C. If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration that inhibits cell growth by 50%.

Protocol 4: Caspase-Glo 3/7 Assay for Apoptosis

[8]

  • Cell Treatment:

    • Seed and treat cells with the test compound at concentrations around its IC50 value as described in the MTT assay protocol. Doxorubicin can be used as a positive control for apoptosis induction.

  • Assay Procedure:

    • After the desired treatment period (e.g., 24 hours), equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity, a hallmark of apoptosis.

Enzyme Inhibition Activity

Mechanistic Rationale: Phenolic compounds are known to interact with proteins and can act as enzyme inhibitors. [9]The specific enzymes that this compound might inhibit would depend on its ability to fit into the active site or an allosteric site. Potential targets include enzymes involved in neurodegeneration (e.g., acetylcholinesterase), pigmentation (e.g., tyrosinase), and metabolic diseases (e.g., α-glucosidase). [10][9][11][12] Experimental Investigation: Enzyme inhibition assays are typically performed in a cell-free system using purified enzymes.

Protocol 5: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

[10]

  • Reagent Preparation:

    • Prepare a phosphate buffer (pH 8.0).

    • Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and AChE enzyme in the buffer.

    • Prepare various concentrations of the test compound. Galantamine can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound, 125 µL of DTNB, and 25 µL of AChE solution.

    • Incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of ATCI.

  • Measurement and Analysis:

    • Measure the absorbance at 405 nm at regular intervals. The rate of color change is proportional to the enzyme activity.

    • Calculate the percentage of enzyme inhibition and determine the IC50 value.

Antimicrobial Activity

Mechanistic Rationale: Phenolic compounds can exert antimicrobial effects by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis. [2][3][13]The lipophilicity of the tert-octyl group could enhance the compound's ability to penetrate the lipid-rich membranes of bacteria and fungi. [2] Experimental Investigation: The antimicrobial activity can be determined by measuring the minimum inhibitory concentration (MIC) using broth microdilution methods.

Protocol 6: Broth Microdilution Assay for MIC Determination
  • Microorganism Preparation:

    • Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of broth to each well.

    • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

    • Inoculate each well with 5 µL of the prepared microbial suspension.

    • Include a positive control (microbes and broth), a negative control (broth only), and a drug control (e.g., ampicillin for bacteria, fluconazole for fungi).

    • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Receptor Binding and Modulation

Mechanistic Rationale: The specific three-dimensional shape and electronic properties of this compound may allow it to bind to specific biological receptors, acting as either an agonist or an antagonist. [14]G-protein coupled receptors (GPCRs) are a common target for drugs with diverse chemical structures. [14] Experimental Investigation: Receptor binding assays are crucial for identifying interactions between a ligand (the test compound) and a receptor. [15][16]Radioligand binding assays are a sensitive and robust method for this purpose. [15][17]

Protocol 7: Competitive Radioligand Binding Assay

[18]

  • Preparation of Materials:

    • Obtain cell membranes expressing the target receptor of interest.

    • Select a suitable radioligand that is known to bind to the target receptor with high affinity and specificity.

    • Prepare assay buffer and various concentrations of the unlabeled test compound.

  • Assay Procedure:

    • In assay tubes, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.

    • To determine non-specific binding, include tubes with a high concentration of a known unlabeled ligand.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove unbound radioligand.

  • Measurement and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC50 value, which can then be used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

G cluster_pathway Receptor Binding Assay Logic Receptor Receptor BoundComplex Receptor-Radioligand Complex Receptor->BoundComplex Radioligand Radioligand Radioligand->BoundComplex TestCompound Test Compound (2-Amino-4-(...)) TestCompound->Receptor Competes with Radioligand Measurement Measure Radioactivity BoundComplex->Measurement

Caption: Competitive radioligand binding assay principle.

Part 2: Data Presentation and Summary

The following tables provide a structured format for summarizing the quantitative data obtained from the experimental protocols described above.

Table 1: Summary of Antioxidant Activity

AssayTest Compound IC50 (µg/mL)Positive Control IC50 (µg/mL)
DPPHExperimental Valuee.g., Ascorbic Acid Value
ABTSExperimental Valuee.g., Trolox Value

Table 2: Summary of Cytotoxic Activity

Cell LineIncubation Time (h)Test Compound IC50 (µM)Positive Control IC50 (µM)
e.g., MCF-724Experimental Valuee.g., Doxorubicin Value
48Experimental Value
e.g., A54924Experimental Valuee.g., Doxorubicin Value
48Experimental Value

Table 3: Summary of Enzyme Inhibition Activity

EnzymeTest Compound IC50 (µM)Positive Control IC50 (µM)
AcetylcholinesteraseExperimental Valuee.g., Galantamine Value
Other Enzymes...Experimental ValuePositive Control Value

Table 4: Summary of Antimicrobial Activity (MIC)

MicroorganismTest Compound MIC (µg/mL)Positive Control MIC (µg/mL)
e.g., S. aureusExperimental Valuee.g., Ampicillin Value
e.g., E. coliExperimental Valuee.g., Ampicillin Value
e.g., C. albicansExperimental Valuee.g., Fluconazole Value

Conclusion

While this compound remains a largely uncharacterized molecule, its structural analogy to other biologically active aminophenols suggests a promising landscape for investigation. The bulky tert-octyl group is a key feature that may significantly influence its pharmacokinetic and pharmacodynamic properties. The experimental frameworks provided in this guide offer a comprehensive starting point for elucidating the potential antioxidant, cytotoxic, enzyme inhibitory, antimicrobial, and receptor-modulating activities of this compound. A systematic approach, as outlined, will be crucial in determining its therapeutic potential and advancing our understanding of the structure-activity relationships within this chemical class.

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The Strategic Utility of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol: A Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol, a sterically hindered aminophenol derivative, represents a unique and highly valuable building block for researchers in medicinal chemistry, materials science, and dye manufacturing. The presence of a bulky tert-octyl group imparts distinct solubility and reactivity characteristics, while the ortho-amino and hydroxyl functionalities offer a versatile platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and synthetic applications of this compound, offering field-proven insights for its effective utilization.

Physicochemical Properties and Structural Attributes

This compound, also known as 2-amino-4-tert-octylphenol, is a crystalline solid at room temperature. The defining feature of this molecule is the large, hydrophobic 2,4,4-trimethylpentan-2-yl (tert-octyl) group at the 4-position of the phenol ring. This group significantly influences the molecule's physical and chemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6073-20-7[1]
Molecular Formula C₁₄H₂₃NO[2]
Molecular Weight 221.34 g/mol [2]
Melting Point 63 °C[2]
Boiling Point 327.9 °C at 760 mmHg[2]
Flash Point 152.1 °C[2]
Density 0.992 g/cm³ (Predicted)[2]

The bulky tert-octyl group enhances solubility in nonpolar organic solvents and can sterically direct subsequent reactions, offering a level of regiocontrol that is often challenging to achieve with less substituted aminophenols.

Synthesis of the Building Block: A Plausible and Scalable Approach

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a robust and scalable synthetic route can be extrapolated from established methods for producing structurally similar compounds, such as 2-amino-4-tert-butylphenol.[3] The most viable approach involves a three-step sequence starting from the readily available p-tert-octylphenol.

Experimental Protocol: Proposed Synthesis

Step 1: Nitration of p-tert-octylphenol

  • In a well-ventilated fume hood, dissolve p-tert-octylphenol in a suitable organic solvent such as dichloromethane or glacial acetic acid in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or dilute nitric acid) dropwise, ensuring the temperature does not exceed 10 °C. The bulky tert-octyl group is expected to direct nitration to the ortho position.

  • After the addition is complete, allow the reaction to stir at a low temperature for several hours until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring it over crushed ice and water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-nitro-4-tert-octylphenol.

Step 2: Reduction of the Nitro Group

  • Dissolve the 2-nitro-4-tert-octylphenol from the previous step in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. A common and effective method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[4] Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid or sodium dithionite can be employed.[5][6]

  • Monitor the reaction by TLC. Upon completion, filter off the catalyst (if used) and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Synthesis_Workflow start p-tert-octylphenol step1 Nitration (HNO₃, H₂SO₄, 0-10°C) start->step1 intermediate 2-Nitro-4-tert-octylphenol step1->intermediate step2 Reduction (e.g., H₂, Pd/C) intermediate->step2 product This compound step2->product

Figure 1: Proposed synthetic workflow for this compound.

Key Synthetic Transformations and Applications

The true utility of this compound lies in the differential reactivity of its amino and hydroxyl groups, allowing for a wide range of selective modifications.

N-Functionalization Reactions

The amino group is typically more nucleophilic than the hydroxyl group, enabling selective reactions at the nitrogen center under appropriate conditions.

  • N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This transformation is often performed in the presence of a mild base to neutralize the acid byproduct. Such N-acylated derivatives are common intermediates in the synthesis of pharmaceuticals.[7][8][9] The steric hindrance from the ortho-hydroxyl and the bulky tert-octyl group may necessitate slightly more forcing conditions compared to unhindered anilines.

  • N-Alkylation: Selective N-alkylation can be achieved through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride.[10][11] Direct alkylation with alkyl halides can be less selective and may lead to mixtures of mono- and di-alkylated products, as well as O-alkylation.[12]

  • Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, a privileged scaffold in medicinal chemistry.[13]

O-Functionalization Reactions

To achieve selective reaction at the hydroxyl group, the more reactive amino group often needs to be protected.

  • O-Alkylation: After protecting the amino group (e.g., as an acetamide), the phenolic hydroxyl can be deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) and subsequently alkylated with an alkyl halide.[10][12] Deprotection of the amino group then furnishes the O-alkylated product.

Functionalization_Pathways cluster_N N-Functionalization cluster_O O-Functionalization cluster_Ring Ring-Forming Reactions start 2-Amino-4-tert-octylphenol N_Acylation N-Acylation (Acyl Halide/Anhydride) start->N_Acylation Selective N_Alkylation N-Alkylation (Reductive Amination) start->N_Alkylation Selective Sulfonamide Sulfonamide Formation (Sulfonyl Chloride) start->Sulfonamide Selective O_Alkylation O-Alkylation (Protection -> Alkylation -> Deprotection) start->O_Alkylation Requires N-Protection Phenoxazine Phenoxazine Synthesis (Oxidative Cyclization) start->Phenoxazine Benzoxazole Benzoxazole Synthesis (Condensation with Aldehyde) start->Benzoxazole

Figure 2: Key reaction pathways for 2-Amino-4-tert-octylphenol.
Heterocycle Synthesis: A Gateway to Functional Molecules

2-Aminophenols are renowned precursors for a variety of heterocyclic systems. The tert-octyl substituent can enhance the solubility and processability of the resulting heterocycles, making them attractive for applications in materials science and as fluorescent probes.

  • Phenoxazine Synthesis: Oxidative condensation of 2-aminophenols, either with themselves or with other catechols or quinones, is a classical method for constructing the phenoxazine core.[14][15] This tricyclic system is a key component in many dyes, fluorescent markers, and electron-donating materials for organic electronics.[16] The reaction is often catalyzed by transition metal complexes or enzymes like laccase.[4][17]

  • Benzoxazole Synthesis: Condensation of 2-aminophenols with aldehydes, followed by oxidative cyclization, is a common route to 2-substituted benzoxazoles.[18] These motifs are prevalent in biologically active compounds and are also used as optical brighteners. The bulky 4-substituent in the starting material would be incorporated into the final benzoxazole structure, potentially tuning its photophysical or biological properties.

Diazotization and Azo Coupling

The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[19][] These diazonium salts are versatile intermediates. They can undergo coupling reactions with electron-rich aromatic compounds (such as phenols and anilines) to form azo dyes. The tert-octyl group would be expected to enhance the solubility and lightfastness of the resulting dyes.

Conclusion and Future Outlook

This compound is a building block with significant, yet underexplored, potential. Its synthesis is achievable through established organic chemistry methodologies, and its functional groups offer a rich playground for synthetic chemists. The sterically demanding tert-octyl group is not a liability but an asset, providing a handle to fine-tune solubility, influence regioselectivity, and enhance the material properties of its derivatives. For researchers engaged in the development of novel dyes, functional materials, and pharmaceutical candidates, a deeper investigation into the chemistry of this versatile aminophenol is a promising avenue for innovation.

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An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the conceptual discovery, rational synthesis, and rigorous isolation of the novel compound, 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol. While this specific molecule is not extensively described in current literature, its synthesis and purification are approached through established and reliable methodologies for substituted aminophenols. This document details the strategic rationale behind the chosen synthetic pathway, provides step-by-step protocols for its preparation and purification, and outlines a suite of analytical techniques for its thorough characterization. The methodologies are presented with a focus on causality, ensuring that researchers can not only replicate the process but also adapt it for analogous chemical pursuits.

Introduction and Conceptual Framework

The discovery of novel chemical entities with potential pharmacological activity is a cornerstone of drug development. Substituted aminophenols are a well-established class of organic intermediates with wide-ranging applications, notably in the pharmaceutical and dye industries[1]. Their structural motifs are present in various bioactive molecules, including analgesics like paracetamol. The tert-octyl group, specifically the 2,4,4-trimethylpentan-2-yl substituent, is a bulky, lipophilic moiety that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The strategic incorporation of this group into a 2-aminophenol scaffold presents an intriguing avenue for exploring new chemical space and potentially novel biological activities, such as protein kinase inhibition or anti-angiogenic effects, which have been observed in other substituted aminophenol derivatives[2].

This guide outlines a hypothetical yet scientifically grounded pathway to "discover" and isolate "this compound". The approach is rooted in fundamental principles of organic synthesis and purification techniques commonly applied to this class of compounds.

Retrosynthetic Analysis and Synthetic Strategy

The logical approach to synthesizing the target compound is through the nitration of a suitable phenol precursor, followed by the reduction of the nitro group to an amine. This two-step process is a classic and efficient method for introducing an amino group ortho to a hydroxyl group on a phenolic ring.

Diagram 1: Retrosynthetic Analysis

G Target This compound Intermediate1 2-Nitro-4-(2,4,4-trimethylpentan-2-yl)phenol Target->Intermediate1 Reduction StartingMaterial 4-(2,4,4-trimethylpentan-2-yl)phenol Intermediate1->StartingMaterial Nitration

Caption: Retrosynthetic pathway for the target compound.

The forward synthesis, therefore, commences with the commercially available 4-(2,4,4-trimethylpentan-2-yl)phenol.

Experimental Protocols

Synthesis of 2-Nitro-4-(2,4,4-trimethylpentan-2-yl)phenol (Intermediate 1)

The introduction of a nitro group onto the phenolic ring is achieved via electrophilic aromatic substitution. The hydroxyl group is a strong activating group, directing ortho and para. Since the para position is blocked by the bulky tert-octyl group, nitration is expected to occur predominantly at one of the ortho positions.

Protocol:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-(2,4,4-trimethylpentan-2-yl)phenol (1 mole) in glacial acetic acid (300 mL). Cool the solution to 15-20°C in an ice-water bath.

  • Nitration: Slowly add a solution of nitric acid (1.2 moles) in water (40 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 25°C[3].

  • Reaction Monitoring: Stir the reaction mixture for 30-60 minutes at 20°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Isolation: Pour the reaction mixture into 1 L of ice-cold water. The crude product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired 2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol.

Synthesis of this compound (Target Compound)

The reduction of the nitro group to a primary amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation, often providing high yields of the desired aminophenol[3][4].

Protocol:

  • Catalyst Slurry: In a hydrogenation bottle, prepare a slurry of 5% palladium on carbon (1-2 g) in 100 mL of 95% ethanol[4].

  • Reaction Mixture: Add the synthesized 2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol (0.2 moles) to the slurry.

  • Hydrogenation: Place the bottle in a hydrogenation apparatus and subject it to a hydrogen atmosphere of 45-50 psi. Shake the mixture at room temperature.

  • Reaction Completion: Monitor the reaction by observing the cessation of hydrogen uptake. This typically occurs within 4-6 hours.

  • Catalyst Removal and Product Isolation: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with ethanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting solid is the crude this compound.

Diagram 2: Synthetic Workflow

G Start 4-(2,4,4-trimethylpentan-2-yl)phenol Nitration Nitration (HNO3, Acetic Acid) Start->Nitration Intermediate 2-Nitro-4-(2,4,4-trimethylpentan-2-yl)phenol Nitration->Intermediate Reduction Reduction (H2, Pd/C, Ethanol) Intermediate->Reduction CrudeProduct Crude this compound Reduction->CrudeProduct Purification Purification (Recrystallization/Chromatography) CrudeProduct->Purification FinalProduct Pure Target Compound Purification->FinalProduct

Caption: Overall synthetic and purification workflow.

Isolation and Purification

The purity of the final compound is paramount for its subsequent use in research and development. A combination of techniques may be necessary to achieve the desired level of purity.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound when hot but not when cold.

Protocol:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., toluene, ethanol, or a mixture).

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then in an ice bath to promote crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Column Chromatography

For higher purity, or if recrystallization is ineffective, column chromatography is the method of choice.

Protocol:

  • Stationary Phase: Prepare a slurry of silica gel in a suitable non-polar eluent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Characterization and Analytical Validation

A comprehensive suite of analytical techniques should be employed to confirm the identity and purity of the synthesized this compound.

Analytical Technique Purpose Expected Observations/Data
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.[5][6]A single major peak indicating high purity. Retention time will be specific to the compound under the given conditions (e.g., C18 column, water/acetonitrile mobile phase). UV detection at ~275 nm is appropriate for aminophenols.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Purity and structural confirmation.[5]A single peak in the chromatogram. The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (C14H23NO, MW = 221.34 g/mol ) and characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural elucidation.¹H NMR: Distinct signals for aromatic protons, the amine and hydroxyl protons, and the protons of the trimethylpentanyl group. ¹³C NMR: Resonances for all unique carbon atoms in the molecule.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for O-H and N-H stretching (typically in the 3200-3600 cm⁻¹ region), C-H stretching of the alkyl group, and aromatic C=C bending.
Spectrophotometry Qualitative analysis and concentration determination.UV-Vis spectrum showing absorption maxima characteristic of the aminophenol chromophore. For similar compounds like 4-aminophenol, maxima are observed around 194 nm, 218 nm, and 272 nm.[5]

Table 1: Summary of Analytical Characterization Methods.

Conclusion

This guide has detailed a robust and scientifically sound methodology for the synthesis, isolation, and characterization of this compound. By leveraging established chemical principles for the synthesis of substituted aminophenols and employing standard purification and analytical techniques, researchers can confidently produce and validate this novel compound. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for further investigation into the properties and potential applications of this and related molecules in the field of drug discovery and materials science.

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An In-Depth Technical Guide to 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Industrial Intermediate

In the vast landscape of industrial chemistry, aminophenols represent a cornerstone class of organic intermediates. Their unique bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl moiety, renders them exceptionally versatile building blocks for a myriad of complex molecules. This guide delves into the technical intricacies of a specific, yet significant, member of this family: 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol . Also known by its synonym, 2-Amino-4-tert-octylphenol, this compound is characterized by a sterically hindering tert-octyl group, which imparts distinct properties crucial for its primary applications.

This document is crafted for researchers, scientists, and professionals in drug development and polymer science. It aims to provide a comprehensive understanding of the synthesis, physicochemical properties, industrial applications, and safety considerations associated with this compound. By exploring the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical and trustworthy resource.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 6073-20-7, possesses a molecular formula of C14H23NO and a molecular weight of 221.34 g/mol .[1][2] The defining feature of this molecule is the presence of a bulky tert-octyl group (specifically, 1,1,3,3-tetramethylbutyl) at the para position relative to the hydroxyl group on the phenol ring. This substantial alkyl group introduces significant steric hindrance, a critical factor influencing the molecule's reactivity and its efficacy in various applications, most notably as an antioxidant.

Diagram: Chemical Structure of this compound

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number6073-20-7[1][2]
Molecular FormulaC14H23NO[1][2]
Molecular Weight221.34 g/mol [2]
Melting Point63 °C[2]
Boiling Point327.9 °C at 760 mmHg[2]
Flash Point152.1 °C[2]
Density0.992 g/cm³ (Predicted)[2]

Synthesis Strategies: A Mechanistic Approach

The synthesis of this compound is not extensively detailed in publicly available literature under its specific name. However, established synthetic routes for structurally similar 2-amino-4-alkylphenols provide a robust framework for its preparation. The most common and industrially viable method involves a two-step process: the nitration of a 4-alkylphenol precursor followed by the selective reduction of the nitro group.

Step 1: Electrophilic Nitration of 4-(tert-octyl)phenol

The synthesis commences with the electrophilic nitration of 4-(tert-octyl)phenol. The hydroxyl and amino groups are ortho-, para-directing activators in electrophilic aromatic substitution. To achieve the desired 2-amino isomer, the nitration is performed on the 4-tert-octylphenol precursor. The bulky tert-octyl group at the para position sterically hinders substitution at the 3 and 5 positions, favoring nitration at the ortho position.

Diagram: Synthesis Pathway - Step 1: Nitration

reactant 4-(tert-octyl)phenol product 2-Nitro-4-(tert-octyl)phenol reactant->product Nitration reagent HNO3 / H2SO4 reagent->product

Caption: Electrophilic nitration of 4-(tert-octyl)phenol.

Experimental Protocol: Nitration of 4-(tert-octyl)phenol (Adapted from similar syntheses) [3]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-(tert-octyl)phenol in a suitable solvent such as acetic acid or dichloromethane.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize the formation of byproducts.

  • Addition of Nitrating Agent: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid or nitric acid in acetic acid) dropwise to the cooled solution while maintaining vigorous stirring. The slow addition rate is critical for temperature control and selective mono-nitration.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

  • Purification: The crude 2-nitro-4-(tert-octyl)phenol can be purified by recrystallization from a suitable solvent like ethanol or hexane.

Step 2: Selective Reduction of the Nitro Group

The second step involves the reduction of the nitro group in 2-nitro-4-(tert-octyl)phenol to an amino group. Several reducing agents can be employed for this transformation, with the choice often depending on the scale of the reaction and the desired purity. Catalytic hydrogenation is a common and clean method.

Diagram: Synthesis Pathway - Step 2: Reduction

reactant 2-Nitro-4-(tert-octyl)phenol product 2-Amino-4-(tert-octyl)phenol reactant->product Reduction reagent H2, Pd/C or PtO2 reagent->product

Caption: Reduction of 2-nitro-4-(tert-octyl)phenol.

Experimental Protocol: Reduction of 2-Nitro-4-(tert-octyl)phenol (Adapted from similar syntheses) [3]

  • Catalyst Slurry: In a hydrogenation vessel, prepare a slurry of the nitro compound and a catalyst (e.g., 5% Palladium on carbon or Platinum oxide) in a solvent such as ethanol or ethyl acetate.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 40-50 psi) and shake or stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.

  • Product Isolation: Remove the solvent under reduced pressure to yield the crude 2-Amino-4-(tert-octyl)phenol.

  • Purification: The final product can be further purified by recrystallization or column chromatography if necessary.

An alternative reduction method involves the use of sodium sulfide in an aqueous ammonium chloride solution, which can be advantageous for large-scale industrial production.[4]

Key Applications and Industrial Relevance

The unique structure of this compound, particularly the sterically hindering tert-octyl group, makes it a valuable intermediate in several industrial sectors.

Hindered Phenolic Antioxidants

The primary application of this compound and its derivatives is as hindered phenolic antioxidants.[5][6][7][8] The bulky tert-octyl group ortho to the hydroxyl group enhances the stability of the phenoxyl radical formed upon scavenging a free radical. This steric hindrance prevents the radical from participating in further chain-propagating reactions, thereby effectively terminating the oxidation process. These antioxidants are crucial for preventing the degradation of a wide range of materials, including:

  • Plastics and Polymers: They are incorporated into polymers like polyethylene, polypropylene, and PVC to protect them from thermal and oxidative degradation during processing and end-use.[9][10]

  • Fuels and Lubricants: They act as stabilizers in fuels and lubricants to prevent gum formation and maintain performance.[11][12]

  • Rubber: They are used in the rubber industry to prevent aging and embrittlement.[10]

The presence of the amino group provides a reactive handle for further chemical modification, allowing for the synthesis of more complex and tailored antioxidant structures.

Intermediate for Dyes and Pigments

Aminophenols are foundational precursors in the synthesis of a wide variety of dyes and pigments.[13] The amino group can be diazotized and coupled with other aromatic compounds to produce azo dyes. The phenolic hydroxyl group can also participate in condensation reactions to form other classes of colorants. The tert-octyl group can influence the solubility and lightfastness of the final dye molecule.

Precursor for Specialty Chemicals and Agrochemicals

The bifunctional nature of this compound makes it a versatile starting material for the synthesis of various specialty chemicals. For instance, it can be used to produce fluorescent whitening agents, which are additives that make materials appear brighter.[13][14] In the agrochemical sector, it can serve as a building block for the synthesis of certain pesticides.[13][14]

Safety and Toxicological Profile

Based on the available Safety Data Sheet (SDS), this compound should be handled with care.[15] While specific toxicological data for this exact compound is limited, information on related alkylphenols, such as octylphenols, provides some insight into its potential hazards.

Table 2: GHS Hazard Information for Structurally Similar 2-Amino-4-tert-butylphenol

Hazard StatementDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Source:[16][17][18][19]

It is important to note that some alkylphenols are considered endocrine disruptors and can be toxic to aquatic life.[12][20][21] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this compound.[15] All chemical waste must be disposed of in accordance with local regulations.

Conclusion and Future Outlook

This compound stands as a testament to the enabling power of well-designed chemical intermediates. Its sterically hindered phenolic structure, combined with the reactivity of the amino group, provides a versatile platform for the synthesis of high-performance antioxidants, vibrant dyes, and other valuable specialty chemicals. As the demand for more durable materials and specialized chemical formulations continues to grow, the importance of such tailored building blocks will undoubtedly increase. Further research into the biological activity of derivatives of this compound could also open new avenues in pharmaceutical and life sciences research. This guide has provided a foundational understanding of this key industrial chemical, intended to empower researchers and developers in their pursuit of innovation.

References

  • BenchChem. (2025, December).
  • 1PlusChem. (n.d.). 6073-20-7 | 2-amino-4-(2,4,4-trimethylpentan-2-yl)phenol. Retrieved from [Link]

  • Sherratt, S., Villeneuve, P., Jacob, R. F., Durand, E., & Mason, R. P. (2017). Polyphenol alkyl ester inhibits membrane cholesterol domain formation through an antioxidant mechanism based, in nonlinear fashion, on chain length. Biophysical Journal, 112(3), 1565.
  • Google Patents. (n.d.). EP0116712B1 - Synthesis of hindered phenols.
  • MDPI. (2018). Chemo-Enzymatic Synthesis of Renewable Sterically-Hindered Phenolic Antioxidants with Tunable Polarity from Lignocellulose and Vegetal Oil Components. Retrieved from [Link]

  • Patsnap. (n.d.). Hindered phenol antioxidant and synthesis method thereof. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Retrieved from [Link]

  • ChemSec. (n.d.). Alkylphenols. SIN List. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Amino-4-tert-butylphenol. PubChem. Retrieved from [Link]

  • AFIRM Group. (n.d.). ALKYLPHENOLS (APs). Retrieved from [Link]

  • AFIRM Group. (2018, January 31). Chemical Information Document for Alkylphenols (APs). Retrieved from [Link]

  • GreenSpec. (n.d.). Toxic Chemistry: Alkylphenols. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 10). Innovating with 2-Amino-4-tert-butylphenol: Applications in Specialty Chemicals and Beyond. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Amino-4-tert-amylphenol. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.
  • Chemsrc. (2025, August 27). 2-amino-4-octylphenol. Retrieved from [Link]

  • Australian Government Department of Health. (2018, March 2). Octylphenols: Human health tier II assessment. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Amino-4-tert-butylphenol in Modern Chemical Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-dodecylphenol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • Minnesota Department of Health. (2023, November). 4-tert-Octylphenol Toxicological Summary. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicokinetics of p-tert-Octylphenol in Male and Female Sprague-Dawley Rats After Intravenous, Oral, or Subcutaneous Exposures. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Toxicokinetics of p-tert-octylphenol in male and female Sprague-Dawley rats after intravenous, oral, or subcutaneous exposures. PubMed. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). (2-Amino-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-3-yl)(3-methylphenyl)methanone. Retrieved from [Link]

  • OSPAR Commission. (n.d.). Octylphenol. Retrieved from [Link]

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Methodological & Application

Definitive Quantification of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol: A Multi-Platform Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development and Research Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol, a molecule of interest in pharmaceutical development and environmental analysis. Recognizing the diverse analytical requirements across research and development stages, from initial discovery to late-phase quality control, we present three robust, validated methods utilizing distinct analytical platforms: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each protocol is designed to be self-validating and is supported by scientific rationale to explain key experimental choices, ensuring both technical accuracy and practical applicability for scientists and researchers.

Introduction and Analytical Strategy

This compound, hereafter referred to as AM-TOP, is a substituted aminophenol. Its structure, featuring a hydrophilic aminophenol core and a bulky, hydrophobic tert-octyl tail, presents unique analytical challenges, including matrix interference and the need for high sensitivity in complex biological or environmental samples. Accurate and precise quantification is paramount for pharmacokinetic studies, impurity profiling, and environmental monitoring.

The selection of an analytical method is contingent upon the specific requirements for sensitivity, selectivity, sample matrix, and available instrumentation.

  • HPLC-UV: Offers accessibility and robustness, ideal for routine analysis of bulk material or formulated products where analyte concentrations are relatively high.

  • GC-MS: Provides excellent chromatographic resolution and structural confirmation. It is particularly effective for semi-volatile compounds but necessitates a derivatization step to improve the thermal stability and volatility of AM-TOP.[1][2]

  • LC-MS/MS: Represents the gold standard for bioanalysis, offering unparalleled sensitivity and selectivity for quantifying trace levels of the analyte in complex matrices like plasma or tissue extracts.[3][4]

This document details the protocols for each approach, enabling laboratories to select and implement the method that best aligns with their analytical objectives.

General_Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Aqueous Sample SPE Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->SPE Matrix Cleanup & Concentration Deriv Derivatization (for GC-MS & High-Sensitivity LC-MS/MS) SPE->Deriv Chemical Modification HPLC HPLC-UV SPE->HPLC Direct Analysis GCMS GC-MS Deriv->GCMS LCMSMS LC-MS/MS Deriv->LCMSMS Quant Quantification HPLC->Quant GCMS->Quant LCMSMS->Quant Report Reporting Quant->Report

Caption: General workflow for the quantification of AM-TOP.

Method 1: Reversed-Phase HPLC with UV Detection

Principle and Application

This method leverages reversed-phase chromatography to separate AM-TOP from potential impurities or formulation excipients. The analyte is retained on a nonpolar stationary phase (C18) and eluted with a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte's aromatic ring at a specific UV wavelength. This approach is highly suitable for quality control applications and assays where analyte concentrations are in the µg/mL range or higher.[5][6]

Detailed Experimental Protocol

A. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • AM-TOP reference standard.

  • Acetonitrile (HPLC grade).

  • Perchloric acid (HClO4) or Formic acid.

  • Ultrapure water.

B. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and 0.1% Perchloric Acid in Water (e.g., 60:40 v/v). Rationale: The organic modifier (acetonitrile) controls retention on the C18 column, while the acidic aqueous phase ensures the amino group is protonated, leading to sharper, more symmetrical peaks.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm. Rationale: This wavelength provides a good balance of sensitivity and selectivity for the aminophenol chromophore.[6]

  • Run Time: 10 minutes.

C. Standard and Sample Preparation

  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of AM-TOP reference standard and dissolve in 10 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard with the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

D. System Suitability and Analysis

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject a mid-range standard five times. The relative standard deviation (RSD) for retention time and peak area should be <2.0%.

  • Construct a calibration curve by injecting the standards in duplicate. The correlation coefficient (r²) should be ≥0.999.

  • Inject the prepared samples for analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Application

GC-MS is a highly specific and sensitive technique for volatile and semi-volatile compounds. Due to the polar nature of the amino and hydroxyl groups on AM-TOP, derivatization is required to block these active sites, increase thermal stability, and improve chromatographic peak shape.[1] Silylation, using a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active protons with nonpolar trimethylsilyl (TMS) groups. The derivatized analyte is then analyzed by GC-MS, with quantification typically performed in Selected Ion Monitoring (SIM) mode for maximum sensitivity.[7][8]

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis SPE 1. Solid-Phase Extraction (e.g., C18 Cartridge) Drydown 2. Evaporation to Dryness (under Nitrogen) SPE->Drydown Deriv 3. Reconstitution & Derivatization (MSTFA, 60°C for 30 min) Drydown->Deriv Injection 4. GC Injection Deriv->Injection Separation 5. Chromatographic Separation Injection->Separation Detection 6. MS Detection (SIM Mode) Separation->Detection

Caption: Workflow for AM-TOP analysis by GC-MS.

Detailed Experimental Protocol

A. Instrumentation and Materials

  • GC system with a split/splitless injector coupled to a Mass Spectrometer.

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • AM-TOP reference standard and a suitable internal standard (IS), such as a deuterated analog or a structurally similar compound (e.g., 4-tert-octylphenol-d17).[2]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

  • Pyridine or Acetonitrile (anhydrous).

  • Ethyl acetate (GC grade).

  • Solid-Phase Extraction (SPE) C18 cartridges.[2]

B. Sample Preparation and Derivatization

  • Extraction (for aqueous samples): Condition a C18 SPE cartridge with methanol followed by water. Load the sample, wash with water, and elute the analyte with ethyl acetate.[8]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the residue in 50 µL of pyridine. Add 50 µL of MSTFA. Cap the vial tightly and heat at 60 °C for 30 minutes.[1] Cool to room temperature before injection.

C. GC-MS Conditions

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature 80 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.[8]

  • MS Transfer Line: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Rationale: SIM mode significantly enhances sensitivity and selectivity by monitoring only specific fragment ions characteristic of the derivatized analyte and internal standard. Monitor at least two characteristic ions for the analyte for confirmation.

D. Standard Preparation and Analysis

  • Prepare stock solutions of AM-TOP and the IS in ethyl acetate.

  • Create calibration standards spanning the desired concentration range.

  • Spike the standards and samples with a constant amount of IS prior to the evaporation step.

  • Derivatize the calibration standards alongside the samples using the same procedure.

  • Analyze the derivatized standards and samples to generate a calibration curve based on the peak area ratio of the analyte to the IS.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Application

LC-MS/MS is the definitive method for ultra-trace quantification of AM-TOP in complex biological matrices.[3] The method combines the separation power of HPLC with the high sensitivity and selectivity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. For enhanced sensitivity, pre-column derivatization with a reagent like dansyl chloride can be employed. Dansyl chloride reacts with the primary amine and phenolic hydroxyl groups, adding a readily ionizable moiety that dramatically improves ionization efficiency in the electrospray source (ESI) and increases hydrophobicity for better retention in reversed-phase LC.[9][10][11]

Detailed Experimental Protocol

A. Instrumentation and Materials

  • LC-MS/MS system: UHPLC or HPLC coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • AM-TOP reference standard and a stable isotope-labeled internal standard (SIL-IS) if available.

  • Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride).

  • Acetonitrile and Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Sodium bicarbonate buffer (0.1 M, pH 10.5).

B. Sample Preparation and Derivatization

  • Extraction (for plasma/serum): Perform protein precipitation by adding 3 volumes of cold acetonitrile (containing the IS) to 1 volume of plasma.[12] Vortex and centrifuge. Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under nitrogen.

  • Derivatization: Reconstitute the residue in 50 µL of acetonitrile. Add 50 µL of sodium bicarbonate buffer (pH 10.5) and 100 µL of dansyl chloride solution (e.g., 1 mg/mL in acetonitrile). Vortex and incubate at 60 °C for 30 minutes.[9]

  • Quenching: Add a small amount of an amine-containing solution (e.g., methylamine) to quench excess dansyl chloride if necessary.

  • Final Preparation: Dilute the sample with the initial mobile phase before injection.

C. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: A linear gradient from 40% B to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate. Rationale: A gradient is used to effectively elute the now more hydrophobic dansylated analyte and separate it from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI Positive. Rationale: The dansyl group contains a tertiary amine that is readily protonated, making positive mode ESI highly efficient.[11]

  • MRM Transitions: These must be optimized by infusing the derivatized standard. Hypothetical transitions for the di-dansylated AM-TOP would be determined based on the precursor ion [M+H]⁺ and its most stable, high-abundance product ions.

  • Key MS Parameters: Optimize capillary voltage, source temperature, and collision energy for maximum signal intensity.

Method Validation and Performance Comparison

All analytical methods used for quantification must be validated to ensure they are fit for purpose. Key validation parameters are summarized below, with typical expected values derived from methods for structurally similar compounds.[5][13][14]

ParameterHPLC-UVGC-MSLC-MS/MS (Dansylated)
Limit of Detection (LOD) ~100 - 500 ng/mL~0.1 - 2 ng/mL[7]~0.01 - 0.1 ng/mL[9]
Limit of Quantification (LOQ) ~0.5 - 2 µg/mL[5]~0.5 - 5 ng/mL~0.05 - 0.5 ng/mL
Linearity (r²) >0.999>0.995>0.998
Precision (%RSD) < 2%< 15%[15]< 10%
Accuracy/Recovery (%) 98 - 102%85 - 110%[7][13]90 - 110%
Selectivity ModerateHighVery High
Primary Application QC, Purity, FormulationEnvironmental, MetabolitesBioanalysis, Trace Analysis

References

  • Li, X., et al. (2010). Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. Journal of Chromatography A, 1217(43), 6775-81. Retrieved from [Link]

  • Tsuda, T., et al. (1999). Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 723(1-2), 273-9. Retrieved from [Link]

  • Bolz, U., et al. (2000). Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. Chemosphere, 40(9-11), 929-35. Retrieved from [Link]

  • Stoll, D. R. (2020). Overview of Methods and Considerations for Handling Complex Samples. LCGC North America, 38(4), 212-217. Retrieved from [Link]

  • Pernica, M., et al. (2015). Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride. Journal of Chromatography A, 1421, 70-78. Retrieved from [Link]

  • Al-Saeed, G. A., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for the Detection, Characterization, and Quantification of a Novel Bioactive Pyrazolone Derivative in Nanosuspension. Molecules, 29(10), 2289. Retrieved from [Link]

  • Pernica, M., et al. (2015). Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride. Semantic Scholar. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Preparation - SPE. Retrieved from [Link]

  • Staniszewska, M., et al. (2018). Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal. MethodsX, 5, 1593-1601. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]

  • KCAS Bio. (n.d.). LCMS Assays and Bioanalytical Services. Retrieved from [Link]

  • Liu, T., et al. (2021). Twins labeling derivatization-based LC-MS/MS strategy for absolute quantification of paired prototypes and modified metabolites. Analytica Chimica Acta, 1182, 338931. Retrieved from [Link]

  • Zahr, N., et al. (2024). Simultaneous quantification of four hormone therapy drugs by LC-MS/MS: Clinical applications in breast cancer patients. Journal of Pharmaceutical and Biomedical Analysis, 243, 116032. Retrieved from [Link]

  • ResearchGate. (2018). Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4- nonylphenol in herrings and physiological fluids of the grey seal | Request PDF. Retrieved from [Link]

  • Khan, M. A., et al. (2022). Development and Validation of High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma. Pharmaceuticals, 15(11), 1332. Retrieved from [Link]

  • van de Merbel, N. C. (2015). Advances in Liquid Chromatography–Tandem Mass Spectrometry (LC–MS–MS)-Based Quantitation of Biopharmaceuticals in Biological Samples. LCGC International, 28(10). Retrieved from [Link]

  • ResearchGate. (2015). Bisphenol A, 4-t-Octylphenol, and 4-Nonylphenol determination in Serum by Hybrid Solid Phase Extraction–Precipitation Technology Technique tailored to Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Samanidou, V., et al. (2015). Bisphenol A, 4-t-octylphenol, and 4-nonylphenol determination in serum by Hybrid Solid Phase Extraction–Precipitation. Journal of Chromatography B, 986-987, 85-93. Retrieved from [Link]

  • Samanidou, V., et al. (2015). Bisphenol A, 4-t-octylphenol, and 4-nonylphenol determination in serum by Hybrid Solid Phase Extraction-Precipitation Technology technique tailored to liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 986-987, 85-93. Retrieved from [Link]

Sources

The Strategic Role of 4-Alkyl-2-Aminophenols in Modern Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of Substituted Aminophenols in Kinase Drug Discovery

In the landscape of targeted cancer therapy, protein kinase inhibitors represent a cornerstone of precision medicine.[1] The relentless pursuit of novel chemical scaffolds that can offer improved selectivity, potency, and pharmacokinetic profiles is a driving force in medicinal chemistry. Within this context, substituted aminophenols, such as 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol (also known as 2-Amino-4-tert-octylphenol), have emerged as versatile and highly valuable building blocks. Their unique bifunctional nature—a nucleophilic amine and a phenolic hydroxyl group—provides a strategic anchor for constructing complex heterocyclic systems that are central to many kinase inhibitor pharmacophores.[2]

The presence of a bulky, lipophilic alkyl group, such as the tert-octyl substituent at the 4-position, is of particular significance. This feature can facilitate critical hydrophobic interactions within the ATP-binding pocket of target kinases, potentially enhancing binding affinity and influencing the inhibitor's selectivity profile.[3] This guide provides an in-depth exploration of the application of 4-alkyl-2-aminophenols in the synthesis of kinase inhibitors, offering detailed protocols, mechanistic insights, and a framework for their biological evaluation. While direct literature citing the prolific use of this compound is sparse, the principles and protocols outlined herein are directly applicable to this and structurally related aminophenols, providing a robust template for researchers in drug development.

Core Synthesis Strategy: Building the Kinase Inhibitor Scaffold

The primary synthetic utility of 4-alkyl-2-aminophenols lies in their role as key nucleophiles in the construction of privileged kinase inhibitor scaffolds, such as the 4-aminopyrimidine and 4-anilinoquinazoline cores.[4][5] The amino group serves as the primary point of attachment to an electrophilic heterocyclic core, forming the hinge-binding motif crucial for ATP-competitive inhibition.

General Synthetic Workflow

The synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where the aminophenol displaces a leaving group (commonly a halogen) on a heterocyclic ring. This is often followed by further functionalization to elaborate the final inhibitor structure.

G cluster_0 PART 1: Core Scaffold Synthesis cluster_1 PART 2: Elaboration & Diversification cluster_2 PART 3: Biological Evaluation A 2-Amino-4-tert-octylphenol (Starting Material) C S N Ar Condensation A->C B Electrophilic Heterocycle (e.g., 2,4-dichloropyrimidine) B->C D Intermediate: 4-(Alkyl-2-hydroxyphenylamino)pyrimidine C->D Formation of hinge-binder E Further Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling) D->E F Final Kinase Inhibitor (Diversified Library) E->F Introduction of solubilizing or targeting groups G In Vitro Kinase Assays (IC 50 Determination) F->G H Cell-Based Assays (Proliferation, Apoptosis) G->H I In Vivo Efficacy Studies (Xenograft Models) H->I G cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor Molecule ATP_Pocket ATP-Binding Pocket Hinge Region Hydrophobic Pocket I Solvent-Exposed Region Inhibitor Heterocyclic Core (e.g., Pyrimidine) Aminophenol Moiety Bulky Alkyl Group (e.g., tert-Octyl) Solubilizing Group Inhibitor:f0->ATP_Pocket:f1 H-Bonds Inhibitor:f2->ATP_Pocket:f2 Hydrophobic Interactions Inhibitor:f3->ATP_Pocket:f3 Solvent Interaction

Sources

Application Notes and Protocols for the Cellular Investigation of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Aminophenol Derivative in Cellular Systems

The compound 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol belongs to the chemical class of aminophenols, which are characterized by the presence of both an amino and a hydroxyl functional group attached to a benzene ring. This structural motif is present in a variety of biologically active molecules, including some with demonstrated anticancer and kinase inhibitory activities[1][2]. The further substitution with a bulky tert-octyl group suggests potential interactions with hydrophobic pockets in proteins and cellular membranes.

While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to 4-tert-octylphenol (4-OP), a well-studied environmental estrogen and endocrine disruptor, provides a logical starting point for investigation[3][4]. Research on 4-OP has revealed its capacity to modulate cellular signaling pathways, including the calcineurin-dependent NF-AT activation in T cells and nitric oxide signaling in liver cells[3][4]. Furthermore, studies on various aminophenol derivatives have highlighted their potential as anticancer agents, capable of inducing apoptosis and cell cycle arrest[5][6][7].

These application notes provide a comprehensive framework for the initial characterization of this compound in cell culture. The protocols are designed to be robust and self-validating, enabling researchers to assess its cytotoxic profile, effects on cell proliferation, and potential mechanisms of action.

I. Preliminary Handling and Preparation of Stock Solutions

Prior to any cell-based assay, it is critical to ensure the proper handling and solubilization of the test compound.

1.1. Compound Solubility Testing:

  • Rationale: The solubility of the compound will dictate the appropriate solvent for creating a high-concentration stock solution and the final achievable concentration in cell culture media without precipitation.

  • Protocol:

    • Attempt to dissolve a small, known amount of this compound in cell culture grade dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.

    • If solubility in DMSO is limited, other organic solvents such as ethanol may be tested.

    • The final concentration of the solvent in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (media with the same concentration of solvent) must be included in all experiments.

1.2. Preparation of Stock Solution:

  • Protocol:

    • Based on the solubility test, prepare a 10 mM stock solution of this compound in an appropriate sterile solvent (e.g., DMSO).

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

II. Foundational Cellular Assays: Cytotoxicity and Proliferation

The initial characterization of any novel compound involves determining its effect on cell viability and proliferation. This provides a crucial therapeutic or toxicological window for further mechanistic studies.

Assessment of Cytotoxicity using a Resazurin-Based Assay
  • Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. A decrease in fluorescence is indicative of reduced cell viability.

  • Cell Line Selection: A panel of cell lines is recommended to identify potential cell-type specific effects. Based on studies with related compounds, consider using a human liver cell line (e.g., HepG2) and a human T cell line (e.g., Jurkat)[3][4][8].

Detailed Protocol:

  • Cell Seeding:

    • One day prior to treatment, seed cells in a 96-well clear-bottom black plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Allow cells to adhere and enter logarithmic growth phase overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound stock solution in complete cell culture medium. A common starting range is from 100 µM down to 0.1 µM.

    • Include a "vehicle control" (medium with the same concentration of solvent as the highest compound concentration) and a "no-cell" control (medium only).

    • Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time.

  • Resazurin Addition and Measurement:

    • Add 20 µL of a sterile resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours, protected from light.

    • Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" control from all other wells.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) using non-linear regression analysis.

Hypothetical Data Presentation:

Concentration (µM)% Cell Viability (HepG2)% Cell Viability (Jurkat)
0 (Vehicle)100 ± 4.5100 ± 5.2
198 ± 3.995 ± 4.8
1085 ± 5.178 ± 6.1
2552 ± 4.245 ± 5.5
5021 ± 3.715 ± 4.0
1005 ± 2.12 ± 1.8
Cell Proliferation Assessment using Brightfield Microscopy and Cell Counting
  • Principle: This assay directly measures the effect of the compound on cell division over time. Morphological changes can also provide qualitative evidence of cytotoxicity or other cellular effects[5].

  • Workflow Visualization:

G cluster_0 Day 0 cluster_1 Day 1 cluster_2 Day 2, 3, 4 cluster_3 Data Analysis seed Seed cells in 6-well plates treat Treat with compound dilutions and vehicle control seed->treat monitor Monitor cell morphology (Brightfield Microscopy) treat->monitor harvest Harvest and count cells (e.g., Trypan Blue exclusion) monitor->harvest plot Plot cell number vs. time harvest->plot calculate Calculate doubling time plot->calculate

Caption: Workflow for assessing cell proliferation.

Detailed Protocol:

  • Cell Seeding:

    • Seed cells in 6-well plates at a low density (e.g., 5 x 10⁴ cells/well) to allow for several population doublings.

  • Compound Treatment:

    • The following day, treat the cells with a sub-lethal concentration of this compound (e.g., at its IC₂₀, determined from the cytotoxicity assay) and a vehicle control.

  • Daily Monitoring and Cell Counting:

    • Each day for 4-5 days, capture images of the cells using a brightfield microscope to observe any morphological changes.

    • Trypsinize and collect the cells from one well of each treatment group.

    • Perform a cell count using a hemocytometer or an automated cell counter with Trypan Blue to distinguish between live and dead cells.

  • Data Analysis:

    • Plot the number of live cells against time for each treatment condition.

    • Compare the growth curves of the treated cells to the vehicle control to determine if the compound is cytostatic (inhibits proliferation) or cytotoxic (induces cell death).

III. Mechanistic Insights: Investigating Potential Signaling Pathways

Based on the known activities of the structurally related 4-tert-octylphenol, a logical next step is to investigate the effect of this compound on immune signaling and oxidative stress pathways.

Investigating NF-AT Activation in T Cells
  • Principle: 4-OP has been shown to enhance IL-4 production in T cells through the activation of the Nuclear Factor of Activated T cells (NF-AT) transcription factor[3]. This protocol utilizes a reporter gene assay to measure NF-AT activity.

Detailed Protocol:

  • Transfection:

    • Transfect a T cell line (e.g., Jurkat) with a plasmid containing an NF-AT-responsive promoter driving the expression of a reporter gene (e.g., luciferase or GFP).

    • A constitutively expressed reporter (e.g., Renilla luciferase) should be co-transfected to normalize for transfection efficiency.

  • Cell Stimulation and Compound Treatment:

    • 24 hours post-transfection, stimulate the cells with a combination of phorbol-12-myristate-13-acetate (PMA) and ionomycin to activate the T cell receptor signaling pathway.

    • Concurrently, treat the stimulated cells with various concentrations of this compound and a vehicle control.

  • Reporter Gene Assay:

    • After 18-24 hours of incubation, lyse the cells and measure the activity of both reporter genes using appropriate assay kits (e.g., a dual-luciferase reporter assay system).

  • Data Analysis:

    • Normalize the NF-AT-driven reporter activity to the control reporter activity.

    • Compare the normalized reporter activity in the compound-treated cells to the vehicle-treated cells to determine if the compound modulates NF-AT signaling.

Hypothetical Signaling Pathway Modulation:

G cluster_nucleus compound 2-Amino-4-(...)-phenol receptor Cell Surface Receptor (Hypothesized) compound->receptor plc PLCγ receptor->plc ip3 IP3 plc->ip3 dag DAG plc->dag ca2 Ca²⁺ ip3->ca2 calcineurin Calcineurin ca2->calcineurin nfat_p NF-AT-P calcineurin->nfat_p nfat NF-AT nfat_p->nfat nucleus Nucleus nfat->nucleus gene Target Gene (e.g., IL-4) nfat->gene

Caption: Hypothetical pathway of NF-AT activation.

IV. Concluding Remarks and Future Directions

The protocols outlined in these application notes provide a robust starting point for the in vitro characterization of this compound. By first establishing a dose-response relationship for cytotoxicity and proliferation, subsequent mechanistic studies can be designed and interpreted in a meaningful context. Based on the findings from these initial assays, further investigations could include:

  • Apoptosis Assays: If cytotoxicity is observed, assays for caspase activation, PARP cleavage, or Annexin V staining can determine if the compound induces apoptosis.

  • Cell Cycle Analysis: Flow cytometry-based cell cycle analysis can reveal if the compound causes arrest at a specific phase of the cell cycle.

  • Oxidative Stress Assessment: Given that some phenols can modulate redox balance, measuring reactive oxygen species (ROS) production or changes in antioxidant enzyme activity could be insightful[8][9][10].

  • Endocrine Disruption Potential: Assays for estrogen receptor binding or activation could be performed to assess if the compound shares the endocrine-disrupting properties of 4-OP.

It is imperative that all experiments are conducted with appropriate controls and are repeated to ensure the reproducibility and statistical significance of the findings.

References

  • Lee, Y. R., et al. (2004). Exposure to 4-tert-octylphenol, an environmentally persistent alkylphenol, enhances interleukin-4 production in T cells via NF-AT activation. Toxicology and Applied Pharmacology, 198(3), 325-333. [Link]

  • Magnifico, M. C., et al. (2020). Nonylphenol and Octylphenol Differently Affect Cell Redox Balance by Modulating the Nitric Oxide Signaling. Antioxidants, 9(12), 1202. [Link]

  • Iannuzzi, C., et al. (2024). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. International Journal of Molecular Sciences, 25(23), 13032. [Link]

  • Iannuzzi, C., et al. (2024). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. ResearchGate. [Link]

  • Iannuzzi, C., et al. (2024). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. National Institutes of Health. [Link]

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  • Vedantu. (n.d.). Test for Phenolic Group Practical Experiment - Theory, Procedure and Observation. Vedantu. [Link]

  • Agilent. (n.d.). Using Phenol Red to Assess pH in Tissue Culture Media. Agilent. [Link]

  • How to Perform a Phenol Test for Accurate Chemical Analysis. (2025). Chemeleon. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-tert-butylphenol. PubChem. [Link]

  • Singh, S., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[9][10]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry. [Link]

  • El-Naggar, M., et al. (2018). 2-Amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles with Microtubule-Disruptive, Centrosome-Declustering, and Antiangiogenic Effects in vitro and in vivo. ChemistryOpen, 7(12), 949-960. [Link]

  • Wang, Y., et al. (2013). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. European Journal of Medicinal Chemistry, 69, 191-200. [Link]

  • Bradshaw, T. D., et al. (2002). Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Molecular Cancer Therapeutics, 1(4), 239-246. [Link]

  • Chiu, C. C., et al. (2012). Anticolorectal cancer effects and pharmacokinetic application of 2, 2-Bis [4-(4-amino-3-hydroxyphenoxy) phenyl] adamantane. PLoS One, 7(5), e36002. [Link]

  • Chen, Y. F., et al. (2020). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules, 25(23), 5764. [Link]

  • Kumar, C. S., et al. (2014). Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3492-3495. [Link]

  • Yoshinaga, M., et al. (2020). Anticancer Effects of the Trivalent Organoarsenical 2-Amino-4-(dihydroxyarsinoyl) Butanoate. Organometallics, 39(22), 4058-4062. [Link]

  • Singh, S., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[9][10]thieno[2,3- d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry. [Link]

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Application Notes and Protocols for High-Throughput Screening of "2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol" Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Aminophenols

The compound "2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol," a substituted aminophenol, belongs to a class of molecules that has garnered significant interest in medicinal chemistry. Phenolic compounds are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties[1]. The presence of both an amino group and a hydroxyl group on the aromatic ring of aminophenols creates a unique chemical scaffold with the potential for a wide range of biological interactions[2][3]. While specific biological targets for the lead compound "this compound" are not extensively documented in publicly available literature, the structural alerts within the molecule suggest that a high-throughput screening (HTS) campaign of its analogs is a promising strategy for identifying novel therapeutic agents.

This guide provides a comprehensive framework for a multi-pronged HTS cascade designed to elucidate the biological activity of a focused library of "this compound" analogs. We will detail a logical workflow, from the initial design of the analog library to primary screening, hit confirmation, and secondary assays, with a focus on identifying compounds with potential antioxidant, anti-inflammatory, and anticancer activities. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.

Strategic Approach: A Phenotypic Screening Cascade

Given the absence of a known specific target for the lead compound, a phenotypic screening approach is the most logical starting point. This strategy allows for the unbiased discovery of compounds that elicit a desired biological response in cellular or biochemical systems. Our proposed HTS cascade is designed to be both efficient and informative, beginning with broad-spectrum assays and progressing to more specific, mechanism-of-action studies for confirmed hits.

HTS_Workflow cluster_0 Phase 1: Library Design & Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Secondary & Confirmatory Assays cluster_3 Phase 4: Lead Optimization Analog_Library_Design Analog Library Design & Synthesis Primary_Screening Primary High-Throughput Screening Analog_Library_Design->Primary_Screening Antioxidant_Assay Antioxidant (DPPH/ABTS) Primary_Screening->Antioxidant_Assay Cytotoxicity_Assay Cytotoxicity (e.g., CellTiter-Glo) Primary_Screening->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory (NF-κB Reporter) Primary_Screening->Anti_inflammatory_Assay Hit_Confirmation Hit Confirmation (Dose-Response) Antioxidant_Assay->Hit_Confirmation Cytotoxicity_Assay->Hit_Confirmation Anti_inflammatory_Assay->Hit_Confirmation Assay_Interference Assay Interference Counterscreens Hit_Confirmation->Assay_Interference Data_Analysis Data Analysis & Hit Selection Assay_Interference->Data_Analysis Secondary_Assays Secondary & Mechanistic Assays Data_Analysis->Secondary_Assays Caspase_Assay Caspase-3/7 Activation Secondary_Assays->Caspase_Assay Cellular_ROS Cellular ROS Assay Secondary_Assays->Cellular_ROS Cytokine_Release Cytokine Release Assay Secondary_Assays->Cytokine_Release Lead_Optimization Hit-to-Lead Optimization Caspase_Assay->Lead_Optimization Cellular_ROS->Lead_Optimization Cytokine_Release->Lead_Optimization SAR_Studies Structure-Activity Relationship Lead_Optimization->SAR_Studies ADME_Tox In Vitro ADME/Tox Profiling Lead_Optimization->ADME_Tox

Caption: High-throughput screening workflow for aminophenol analogs.

Part 1: Analog Library Design and Synthesis

The success of any HTS campaign is fundamentally linked to the quality and diversity of the compound library. For "this compound" analogs, a focused library should be designed to explore the structure-activity relationship (SAR) around the core aminophenol scaffold.

Key Structural Modifications for Analog Synthesis:

  • Substitution on the Amino Group: Exploration of a variety of alkyl and aryl substituents on the primary amine can modulate lipophilicity and hydrogen bonding capacity.

  • Modification of the Alkyl Group at Position 4: Varying the size, branching, and cycloalkyl nature of the tert-octyl group can influence steric interactions and binding affinity.

  • Substitution on the Aromatic Ring: Introduction of electron-donating or electron-withdrawing groups at other positions on the phenyl ring can alter the electronic properties of the molecule.

  • Bioisosteric Replacement: Replacement of the phenol or amine functionalities with other hydrogen bond donors/acceptors can provide insights into key pharmacophoric features.

The synthesis of such analogs can be achieved through established organic chemistry methodologies, such as the reduction of corresponding nitrophenols or through nucleophilic aromatic substitution reactions[3][4][5].

Part 2: Primary High-Throughput Screening

The primary screen is designed to rapidly identify "hits" from the analog library that exhibit activity in one or more of the selected assays. The choice of assays is based on the known biological activities of phenolic compounds.

Antioxidant Activity Screening

Rationale: Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom or an electron to neutralize free radicals[1]. Oxidative stress is implicated in a wide range of diseases, making antioxidant activity a valuable therapeutic property.

Recommended Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A simple and widely used colorimetric assay.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Suitable for both hydrophilic and lipophilic compounds.

Protocol: High-Throughput DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • DPPH solution: Prepare a 100 µM solution of DPPH in methanol. Store in the dark.

    • Test Compounds: Prepare stock solutions of the analog library in DMSO (e.g., 10 mM). Create a working plate with compounds diluted to the desired screening concentration (e.g., 10 µM) in methanol.

    • Positive Control: Ascorbic acid or Trolox solution in methanol.

    • Negative Control: Methanol.

  • Assay Procedure (384-well format):

    • Add 5 µL of test compound, positive control, or negative control to the wells of a 384-well plate.

    • Add 45 µL of the DPPH solution to all wells.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each compound: % Inhibition = [1 - (Abs_sample / Abs_negative_control)] * 100

Cytotoxicity Screening

Rationale: It is crucial to assess the cytotoxic potential of the analogs early in the screening process to eliminate non-specific cytotoxic compounds and to identify potential anticancer agents.

Recommended Assay:

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega): A robust and sensitive assay that measures ATP levels as an indicator of cell viability.

Protocol: High-Throughput Cytotoxicity Assay

  • Cell Culture:

    • Select a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) for counter-screening.

    • Seed cells in 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Add a small volume (e.g., 50 nL) of the test compounds from the library to the cell plates to achieve the desired final concentration (e.g., 10 µM).

    • Include a positive control for cytotoxicity (e.g., doxorubicin) and a negative control (DMSO vehicle).

  • Incubation and Assay:

    • Incubate the plates for 48-72 hours at 37°C in a humidified incubator.

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound: % Viability = (Luminescence_sample / Luminescence_negative_control) * 100

Anti-inflammatory Screening

Rationale: Many phenolic compounds exhibit anti-inflammatory properties, often through the modulation of key signaling pathways such as the NF-κB pathway[6].

Recommended Assay:

  • NF-κB Reporter Gene Assay: A cell-based assay that measures the activity of the NF-κB transcription factor, a central regulator of inflammation.

Protocol: High-Throughput NF-κB Reporter Assay

  • Cell Line:

    • Use a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293/NF-κB-luc).

  • Assay Procedure:

    • Seed the reporter cells in 384-well plates and allow them to adhere overnight.

    • Pre-treat the cells with the test compounds for 1 hour.

    • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 6-8 hours.

    • Add a luciferase substrate (e.g., Bright-Glo™ Luciferase Assay System, Promega) and measure luminescence.

  • Data Analysis:

    • Calculate the percentage of NF-κB inhibition for each compound: % Inhibition = [1 - (Luminescence_sample / Luminescence_stimulated_control)] * 100

Part 3: Hit Confirmation and Triage

Following the primary screen, a rigorous hit confirmation and triage process is essential to eliminate false positives and prioritize the most promising compounds for further investigation.

3.1 Dose-Response Confirmation:

  • Confirmed hits from the primary screen should be re-tested in a dose-response format (typically an 8- to 10-point concentration-response curve) to determine their potency (IC50 or EC50).

3.2 Assay Interference Counterscreens:

  • Phenolic compounds are known to interfere with certain assay formats through mechanisms such as fluorescence quenching, light scattering, or non-specific protein binding[7][8]. It is critical to perform counterscreens to identify and eliminate these artifacts.

  • For fluorescence-based assays: Test for intrinsic compound fluorescence at the assay's excitation and emission wavelengths.

  • For enzyme-based assays: Perform a counterscreen in the absence of the enzyme to identify compounds that directly interact with the substrate or detection reagents.

3.3 Data Analysis and Hit Selection:

  • Analyze the dose-response data to determine the potency (IC50/EC50) and efficacy of each confirmed hit.

  • Prioritize hits based on a combination of factors, including potency, efficacy, selectivity (if multiple cell lines were used), and lack of assay interference. A common hit selection threshold is a Z-score of less than -3 or greater than +3, depending on the assay format[1][9].

Parameter Description Example Hit Criteria
Potency (IC50/EC50) The concentration of a compound that produces 50% of its maximal effect.< 10 µM
Efficacy The maximal effect a compound can produce.> 50% inhibition/activation
Selectivity The ratio of a compound's activity against the target of interest versus off-targets.> 10-fold selectivity for cancer vs. non-cancerous cells
Assay Interference The extent to which a compound interferes with the assay technology.No significant interference in counterscreens

Part 4: Secondary and Confirmatory Assays

Selected hits from the confirmation and triage phase should be further characterized in more physiologically relevant secondary and confirmatory assays to elucidate their mechanism of action.

Mechanistic Assays for Anticancer Hits
  • Caspase-3/7 Activation Assay: To determine if cytotoxicity is mediated through the induction of apoptosis. This can be performed in a high-throughput format using commercially available kits (e.g., Caspase-Glo® 3/7 Assay, Promega).

  • Cell Cycle Analysis: To assess the effect of the compounds on cell cycle progression using flow cytometry.

Mechanistic Assays for Anti-inflammatory Hits
  • Cytokine Release Assays: Measure the inhibition of pro-inflammatory cytokine (e.g., IL-6, TNF-α) secretion from stimulated immune cells (e.g., peripheral blood mononuclear cells or macrophages) using ELISA or multiplex bead-based assays.

Cellular Antioxidant Assays
  • Cellular Reactive Oxygen Species (ROS) Assay: To confirm the antioxidant activity of hits in a cellular context using fluorescent probes such as DCFH-DA.

Part 5: Hit-to-Lead Optimization and In Vitro ADME Profiling

Once a set of validated hits with a confirmed mechanism of action has been identified, the hit-to-lead optimization process begins. This involves the synthesis and testing of additional analogs to improve potency, selectivity, and drug-like properties.

5.1 Structure-Activity Relationship (SAR) Studies:

  • Systematically modify the chemical structure of the hit compounds to understand the relationship between chemical structure and biological activity.

5.2 In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling:

  • Early assessment of the ADME properties of promising compounds is crucial for predicting their in vivo behavior. A standard panel of in vitro ADME assays should be performed[10][11][12][13].

ADME Parameter Assay Purpose
Solubility Kinetic and Thermodynamic Solubility AssaysTo assess the solubility of the compounds in aqueous solutions.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Cell Permeability AssayTo predict intestinal absorption.
Metabolic Stability Liver Microsomal Stability AssayTo evaluate the susceptibility of the compounds to metabolism by liver enzymes.
Plasma Protein Binding Equilibrium DialysisTo determine the extent to which the compounds bind to plasma proteins.
CYP450 Inhibition Cytochrome P450 Inhibition AssayTo assess the potential for drug-drug interactions.

Conclusion: A Pathway to Novel Therapeutics

The high-throughput screening of "this compound" analogs presents a valuable opportunity for the discovery of novel therapeutic agents. The phenotypic screening cascade outlined in these application notes provides a robust and comprehensive framework for identifying and characterizing compounds with potential antioxidant, anti-inflammatory, and anticancer activities. By employing a systematic approach that includes primary screening, rigorous hit validation, and early-stage ADME profiling, researchers can efficiently advance promising hits towards lead optimization and preclinical development.

References

  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. [Link]

  • Science and Technology of Assay Development. (2024). On HTS: Hit Selection. [Link]

  • Wikipedia. (n.d.). Hit selection. [Link]

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  • PubChem. (n.d.). 4-Aminophenol. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-dodecylphenol. [Link]

  • Al-Trad, B., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. RSC Medicinal Chemistry. [Link]

  • PubMed. (2025). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. [Link]

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  • ResearchGate. (n.d.). Aminophenols. [Link]

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  • ResearchGate. (n.d.). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. [Link]

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  • Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
  • NIH. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

  • NIH. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]

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  • MDPI. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • NIH. (2015). Assay Interference by Chemical Reactivity - Assay Guidance Manual. [Link]

  • bioRxiv. (2019). High throughput CRISPR screening identifies genes involved in macrophage viability and inflammatory pathways. [Link]

  • Wikipedia. (n.d.). 2-Aminophenol. [Link]

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  • PubMed. (n.d.). Mechanism of o-aminophenol metabolism in human erythrocytes. [Link]

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  • ResearchGate. (n.d.). Reaction between lawsone and aminophenol derivatives: Synthesis, characterization, molecular structures and antiproliferative activity. [Link]

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Application Note: 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol as a Versatile Precursor for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the pursuit of advanced polymeric materials with tailored properties, the judicious selection of monomers is paramount. 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol, hereafter referred to as AOTMP, is a uniquely functionalized aromatic compound poised for the creation of novel high-performance polymers. Its structure integrates three key chemical motifs: a reactive primary amine (-NH2), a polymerizable phenol (-OH), and a bulky, hydrophobic tert-octyl group. This distinct combination offers a powerful platform for developing polymers with enhanced solubility, thermal stability, hydrophobicity, and modified mechanical properties. The ortho-positioning of the amine and hydroxyl groups makes it an exceptional candidate for specific cyclization and polymerization reactions. This guide provides detailed protocols and technical insights for leveraging AOTMP as a precursor in three promising areas: soluble aromatic polyamides, high-stability polybenzoxazines, and toughened epoxy resins.

Physicochemical Properties of AOTMP

A comprehensive understanding of the monomer's properties is critical for designing polymerization experiments.

PropertyValue
IUPAC Name This compound
Synonyms 2-Amino-4-tert-octylphenol
Molecular Formula C₁₄H₂₃NO
Molecular Weight 221.34 g/mol
Appearance Off-white to light brown crystalline powder
Solubility Soluble in polar aprotic solvents (DMSO, DMF, NMP), acetone, ethanol; sparingly soluble in water.

Application 1: Synthesis of Soluble Aromatic Polyamides via Low-Temperature Polycondensation

Principle & Rationale

Aromatic polyamides (aramids) are known for their exceptional thermal and mechanical strength. However, their applications are often limited by poor solubility in common organic solvents, making processing difficult. The bulky tert-octyl group on the AOTMP monomer disrupts polymer chain packing, effectively hindering the strong intermolecular hydrogen bonding that typically causes insolubility. This allows for the synthesis of aramids that are processable from solution. The following protocol describes the polycondensation reaction between AOTMP and terephthaloyl chloride, a common diacid chloride, to yield a soluble, high-performance polyamide.

Experimental Protocol

Materials:

  • This compound (AOTMP)

  • Terephthaloyl chloride

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Monomer Dissolution: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet/outlet, dissolve AOTMP (1 equivalent) in anhydrous NMP to achieve a concentration of approximately 10-15% (w/v).

  • Addition of Acid Acceptor: Add anhydrous pyridine (2.2 equivalents) to the solution. Pyridine acts as an acid scavenger to neutralize the HCl byproduct of the condensation reaction.

  • Initiation of Polymerization: Cool the flask to 0°C using an ice bath. Slowly add solid terephthaloyl chloride (1 equivalent) to the stirred solution in small portions over 30 minutes to control the initial exothermic reaction.

  • Polymerization Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring under a nitrogen atmosphere for 12-24 hours. A noticeable increase in viscosity indicates polymer formation.

  • Polymer Precipitation and Purification: Pour the viscous polymer solution slowly into a beaker containing methanol (approximately 10 times the volume of the reaction mixture) under vigorous stirring. The polyamide will precipitate as a fibrous solid.

  • Washing: Collect the polymer by filtration. Wash the polymer thoroughly with hot water to remove pyridine hydrochloride and then with methanol to remove unreacted monomers and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved.

Expected Characterization:

  • FTIR Spectroscopy: Appearance of a strong amide I band (C=O stretch) around 1650 cm⁻¹ and an amide II band (N-H bend) around 1540 cm⁻¹. Disappearance of the primary amine N-H stretching bands from the monomer.

  • ¹H NMR Spectroscopy: Broadening of aromatic and aliphatic proton signals, characteristic of a polymeric structure.

  • Solubility Test: The resulting polyamide is expected to be soluble in polar aprotic solvents like NMP, DMF, and DMSO.[1]

  • Thermogravimetric Analysis (TGA): High thermal stability, with a 5% weight loss temperature typically exceeding 400°C in a nitrogen atmosphere.

Workflow Diagram

Polyamide_Synthesis cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification AOTMP AOTMP Monomer AOTMP_Sol AOTMP Solution AOTMP->AOTMP_Sol Dissolve NMP_Py NMP + Pyridine NMP_Py->AOTMP_Sol Reaction Reaction Flask (0°C -> RT, 12-24h) AOTMP_Sol->Reaction TPC Terephthaloyl Chloride TPC->Reaction Add slowly Precipitation Precipitate in Methanol Reaction->Precipitation Pour into Filtration Filter & Wash Precipitation->Filtration Drying Vacuum Dry Filtration->Drying Polymer Purified Polyamide Drying->Polymer

Caption: Workflow for soluble aromatic polyamide synthesis.

Application 2: Synthesis of High-Performance Polybenzoxazine Resins

Principle & Rationale

Polybenzoxazines are a class of phenolic thermosetting polymers with remarkable properties, including near-zero volumetric change upon curing, low water absorption, excellent thermal stability, and a high char yield.[2] The synthesis of a benzoxazine monomer typically involves the reaction of a phenol, a primary amine, and formaldehyde.[3][4] The AOTMP molecule is unique because it contains both the phenolic and primary amine functionalities in the required ortho position on the same molecule. This allows for the formation of a specific type of benzoxazine monomer which can then undergo a thermally induced ring-opening polymerization to form a high-performance polybenzoxazine network. The tert-octyl group is expected to enhance the processability of the monomer and lower the dielectric constant of the final cured polymer.

Experimental Protocol

Part A: Synthesis of the Benzoxazine Monomer (AOTMP-Bzo)

Materials:

  • This compound (AOTMP)

  • Paraformaldehyde

  • 1,4-Dioxane

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend AOTMP (1 equivalent) and paraformaldehyde (2.2 equivalents) in 1,4-dioxane.

  • Reaction: Heat the mixture to reflux (approximately 100-110°C) and stir for 4-6 hours. Monitor the reaction progress by TLC until the AOTMP spot disappears.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M NaOH solution (to remove any unreacted phenol) and then with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude benzoxazine monomer.

  • Purification: Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure AOTMP-Bzo monomer.

Part B: Thermal Polymerization (Curing)

Procedure:

  • Monomer Preparation: Place a sample of the purified AOTMP-Bzo monomer in a suitable mold or on a substrate for characterization.

  • Curing Schedule: Transfer the sample to a programmable oven. Cure the monomer using a stepwise heating program. A typical schedule would be: 1 hour at 160°C, 1 hour at 180°C, and 2 hours at 200°C. The optimal curing temperatures should be determined by Differential Scanning Calorimetry (DSC).[2]

  • Post-Curing: After the curing cycle, allow the oven to cool down slowly to room temperature to prevent thermal stress and cracking in the resulting polymer (Poly(AOTMP-Bzo)).

Expected Characterization:

  • Monomer (FTIR): Characteristic oxazine ring vibrations around 930-950 cm⁻¹ and 1230 cm⁻¹. Disappearance of phenolic O-H and primary amine N-H stretches.

  • Polymer (FTIR): Disappearance of the oxazine ring vibrations and appearance of a broad O-H stretching band (3200-3500 cm⁻¹) due to the ring-opening polymerization.

  • DSC: An exothermic peak in the first heating scan of the monomer indicates the ring-opening polymerization temperature. The absence of this peak in a second heating scan confirms complete curing.

  • TGA: The cured polybenzoxazine is expected to exhibit very high thermal stability, with decomposition temperatures often exceeding 350-400°C and high char yield.

Reaction and Polymerization Diagram

Polybenzoxazine_Workflow cluster_monomer Monomer Synthesis cluster_polymer Polymerization AOTMP AOTMP React_M Reflux in Dioxane AOTMP->React_M Paraform Paraformaldehyde Paraform->React_M Purify_M Purification React_M->Purify_M Monomer AOTMP-Bzo Monomer Purify_M->Monomer Curing Thermal Curing (160-200°C) Monomer->Curing Ring-Opening Polymerization Polymer Poly(AOTMP-Bzo) Curing->Polymer

Caption: Synthesis of AOTMP-Bzo monomer and its thermal polymerization.

Application 3: AOTMP as a Modifying Curing Agent for Epoxy Resins

Principle & Rationale

Amine compounds are widely used as curing agents (hardeners) for epoxy resins.[5] The primary amine group of AOTMP has two active hydrogens that can react with epoxide rings, enabling it to act as a cross-linking agent. The bulky tert-octyl group introduces significant steric hindrance, which can modify the network structure of the cured epoxy. This is expected to increase the toughness and fracture resistance of the material, albeit potentially lowering the glass transition temperature (Tg) compared to less bulky aromatic amines. Its phenolic hydroxyl group can also accelerate the curing process.[6]

Experimental Protocol

Materials:

  • Liquid diglycidyl ether of bisphenol A (DGEBA) epoxy resin (e.g., EEW ~188 g/eq)

  • This compound (AOTMP)

  • Acetone (optional, for viscosity reduction)

  • Molding container (e.g., silicone mold)

  • Mechanical stirrer or planetary mixer

Procedure:

  • Stoichiometric Calculation: Calculate the required amount of AOTMP. The amine hydrogen equivalent weight (AHEW) of AOTMP is its molecular weight divided by the number of active hydrogens (2 for the primary amine). AHEW = 221.34 / 2 = 110.67 g/eq. For a 1:1 stoichiometric ratio, the parts by weight of AOTMP per 100 parts of resin (phr) is calculated as: phr = (AHEW / EEW) * 100.

    • Example: phr = (110.67 / 188) * 100 ≈ 58.9 phr.

  • Mixing: Preheat the DGEBA resin to 50-60°C to reduce its viscosity. Add the calculated amount of AOTMP to the warm resin.

  • Homogenization: Mix thoroughly using a mechanical stirrer for 5-10 minutes until the AOTMP is fully dissolved and the mixture is homogeneous. If the viscosity is too high, a small amount of acetone can be added, but it must be evaporated before curing.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles until bubbling ceases.

  • Curing: Pour the bubble-free mixture into the mold. Cure in an oven. A suggested curing schedule is 2 hours at 100°C followed by 2 hours at 150°C. The optimal schedule may vary and should be confirmed by DSC analysis.

  • Demolding: After the curing cycle, turn off the oven and let the sample cool to room temperature before demolding.

Expected Characterization:

  • DSC: Determination of the glass transition temperature (Tg) of the cured network.

  • Dynamic Mechanical Analysis (DMA): To measure storage modulus, loss modulus, and Tan δ, providing insights into the thermomechanical properties and cross-link density.

  • Impact Testing (e.g., Izod or Charpy): To quantify the expected improvement in toughness and fracture resistance.

Workflow Diagram

Epoxy_Curing cluster_mixing Formulation cluster_curing Curing Process DGEBA DGEBA Epoxy Resin Mixer Mix & Degas DGEBA->Mixer AOTMP AOTMP Curing Agent AOTMP->Mixer Stoichiometric Amount Mold Pour into Mold Mixer->Mold Oven Cure in Oven (e.g., 100-150°C) Mold->Oven Cured Cured Epoxy Part Oven->Cured

Caption: Process for curing epoxy resin with AOTMP.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Terephthaloyl chloride is corrosive and moisture-sensitive. Handle with care in a dry environment.

  • Paraformaldehyde is toxic upon inhalation. Avoid creating dust.

References

  • MDPI. (n.d.). Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. Available at: [Link]

  • Wikipedia. (n.d.). Polybenzoxazine. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and characterization of poly(m-aminophenol)-succinat. Available at: [Link]

  • ResearchGate. (2020). (PDF) Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. Available at: [Link]

  • National Institutes of Health (NIH). (2019). One-Pot Synthesis of Amide-Functional Main-Chain Polybenzoxazine Precursors. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Available at: [Link]

  • International Journal of Electrochemical Science. (2016). Development of Conducting Poly(o-Aminophenol) Film and its Capacitance Behavior. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities. Available at: [Link]

  • ACS Publications. (n.d.). Polymers based on p-aminophenol. 7. New synthetic approaches to the simplest wholly aromatic poly(imide ester) via the corresponding poly(amic acid) precursor. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of new polyamides derived from alanine and valine derivatives. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Available at: [Link]

  • Weinmann, D.J., et al. (n.d.). Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings. Available at: [Link]

  • ThreeBond. (n.d.). Curing Agents for Epoxy Resin. Available at: [Link]

Sources

Application of "2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol" in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol is a bifunctional aromatic compound possessing a sterically hindered phenolic hydroxyl group and a primary amine on the same phenyl ring. The presence of the bulky 2,4,4-trimethylpentan-2-yl (tert-octyl) group confers significant steric hindrance, while the amino and hydroxyl functionalities provide reactive sites for polymerization and antioxidant activity. This unique combination of features makes it a highly versatile molecule for applications in materials science, particularly in the development of high-performance polymers and the stabilization of organic materials against thermo-oxidative degradation.

This document serves as a detailed guide for researchers and scientists, outlining the primary applications of this compound and providing experimentally grounded protocols for its use as a monomer for polybenzoxazine resins and as a potent antioxidant for polymer stabilization.

Application Note I: Advanced Monomer for High-Performance Polybenzoxazine Resins

Polybenzoxazines are a class of high-performance phenolic resins that offer significant advantages over traditional phenolic, epoxy, and bismaleimide resins.[1][2][3][4] These advantages include near-zero volumetric shrinkage upon curing, no release of volatile byproducts, excellent thermal stability, low water absorption, and superior chemical resistance.[2][3][5] The molecular structure of the benzoxazine monomer can be tailored to achieve a wide range of properties in the final thermoset polymer.[1][4]

This compound is an ideal "AB-type" monomer for polybenzoxazine synthesis. The amino and phenolic hydroxyl groups on the same molecule can react with formaldehyde in a one-pot synthesis to form a benzoxazine monomer. The bulky tert-octyl group is anticipated to enhance the solubility of the monomer in organic solvents and lower the surface energy of the resulting polymer.

Mechanism of Action: From Monomer to Thermoset

The synthesis involves the reaction of the aminophenol with a carbonyl source, typically paraformaldehyde, to form a dihydro-1,3-benzoxazine ring. This monomer is stable at room temperature.[2] Upon heating, the oxazine ring undergoes a thermally activated ring-opening polymerization (ROP) to form a highly cross-linked polybenzoxazine network.[1][4] This process occurs without the need for a catalyst and does not produce any condensation byproducts, leading to excellent dimensional stability.[1][2]

Expected Properties of the Resulting Polymer
  • High Thermal Stability : Polybenzoxazines are known for their excellent heat resistance.[1][5]

  • Enhanced Processability : The bulky tert-octyl group should improve the solubility of the monomer, facilitating processing into thin films or coatings.[1]

  • Low Surface Energy : The aliphatic side chain is expected to create a more hydrophobic polymer surface.

  • Excellent Dielectric Properties : The low water absorption and non-polar side group contribute to a low dielectric constant and dissipation factor, making it suitable for electronics applications.[2]

Protocol 1: Synthesis of Benzoxazine Monomer and Thermal Curing

This protocol outlines the synthesis of the benzoxazine monomer from this compound and its subsequent thermal polymerization.

Materials:

  • This compound

  • Paraformaldehyde

  • 1,4-Dioxane (or Toluene)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Programmable oven or Differential Scanning Calorimeter (DSC)

Procedure:

  • Monomer Synthesis: a. In a three-necked round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 1 mole equivalent of this compound in 1,4-dioxane. b. Add 2.2 mole equivalents of paraformaldehyde to the solution. c. Heat the reaction mixture to reflux (approximately 101 °C for dioxane) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. After completion, cool the mixture to room temperature. e. Remove any solid byproducts by filtration. f. Wash the organic solution with deionized water, followed by a brine solution. g. Dry the organic layer over anhydrous sodium sulfate and filter. h. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude benzoxazine monomer. Purify further by column chromatography if necessary.

  • Thermal Curing (Polymerization): a. Place a sample of the synthesized monomer in a sample pan for DSC analysis or in an aluminum dish for oven curing. b. For DSC analysis, heat the sample from room temperature to 300 °C at a rate of 10 °C/min to observe the exothermic curing peak.[4] c. For bulk polymerization, use a staged curing profile in a programmable oven. A typical profile would be:

    • 1 hour at 160 °C
    • 1 hour at 180 °C
    • 2 hours at 200 °C
    • 1 hour at 220 °C (post-cure) d. The resulting rigid, cross-linked polymer is the final polybenzoxazine thermoset.
Visualization of Polybenzoxazine Formation

Polybenzoxazine_Formation cluster_monomer Monomer Synthesis cluster_polymer Thermal Curing aminophenol 2-Amino-4-(tert-octyl)phenol monomer Benzoxazine Monomer aminophenol->monomer + 2(CH₂O) - H₂O formaldehyde Paraformaldehyde formaldehyde->monomer polybenzoxazine Polybenzoxazine Network monomer->polybenzoxazine Heat (Δ) Ring-Opening Polymerization

Caption: Synthesis of a benzoxazine monomer and its subsequent thermal curing.

Application Note II: High-Performance Antioxidant for Polymer Stabilization

The oxidative degradation of polymers is a primary cause of their failure, leading to discoloration and loss of mechanical properties.[6] Antioxidants are crucial additives that inhibit this process.[6] Hindered phenols are a major class of primary antioxidants that function as radical scavengers to terminate the degradation cycle.[6][7]

This compound, with its sterically hindered phenolic group, is an excellent candidate for a chain-terminating antioxidant. The bulky tert-octyl group ortho to the hydroxyl group enhances its stability and prevents self-coupling reactions, making it a persistent radical scavenger.

Mechanism of Action: Radical Scavenging

During polymer degradation, highly reactive free radicals (R•, ROO•) are formed. The hindered phenol donates its hydroxyl hydrogen atom to these radicals, neutralizing them and forming a stable, non-reactive phenoxy radical. This phenoxy radical is resonance-stabilized and sterically hindered, preventing it from initiating new degradation chains.

Potential Applications

This antioxidant is suitable for a wide range of organic polymers, including:

  • Polyolefins (Polyethylene, Polypropylene)

  • Styrenic polymers (Polystyrene, ABS)

  • Elastomers and synthetic rubbers

Protocol 2: Evaluation of Antioxidant Efficacy in a Polymer Matrix

This protocol describes how to incorporate the antioxidant into a polymer and assess its performance.

Materials:

  • Polymer resin (e.g., Polypropylene powder)

  • This compound

  • Two-roll mill or twin-screw extruder

  • Compression molding press

  • Forced-air convection oven

  • Mechanical testing equipment (e.g., tensile tester)

  • Colorimeter

Procedure:

  • Compounding: a. Create a masterbatch by dry blending the polymer powder with the antioxidant at a specified concentration (e.g., 0.1 - 0.5 wt%). b. Melt-compound the blend using a two-roll mill or a twin-screw extruder at a temperature above the polymer's melting point. This ensures homogeneous dispersion of the antioxidant. c. Prepare a control sample of the polymer without the antioxidant under the same conditions.

  • Sample Preparation: a. Pelletize the compounded material. b. Use a compression molding press to create standardized test plaques (e.g., 1 mm thick) from both the stabilized and control materials.

  • Accelerated Aging: a. Place the test plaques in a forced-air convection oven at an elevated temperature (e.g., 150 °C for polypropylene) to accelerate thermo-oxidative aging. b. Remove samples at regular intervals (e.g., 24, 48, 96, 150, 200 hours).

  • Performance Evaluation: a. Mechanical Properties: Conduct tensile tests on the aged samples to measure properties like tensile strength and elongation at break. The stabilized polymer should retain its mechanical properties for a longer duration compared to the control. b. Color Change: Use a colorimeter to measure the change in color (e.g., yellowness index) of the aged plaques. The antioxidant should prevent or reduce discoloration. c. Oxidation Induction Time (OIT): Use DSC to measure the OIT of the samples. A longer OIT indicates better oxidative stability.

Visualization of Antioxidant Mechanism

Antioxidant_Mechanism cluster_degradation Polymer Degradation Cycle cluster_inhibition Inhibition by Hindered Phenol Polymer Polymer Chain (PH) Radical Polymer Radical (P•) Polymer->Radical + Initiator (Heat, UV) Peroxy Peroxy Radical (POO•) Radical->Peroxy + O₂ Hydroperoxide Hydroperoxide (POOH) Peroxy->Hydroperoxide + PH Phenol Hindered Phenol (ArOH) Peroxy->Phenol Termination Hydroperoxide->Radical → P• + PO• (Chain Branching) Phenoxy Stable Phenoxy Radical (ArO•) Phenol->Phenoxy H• donation

Caption: The radical scavenging mechanism of a hindered phenolic antioxidant.

Application Note III: Multifunctional Additive for Fuels and Lubricants

In addition to polymer stabilization, aminophenols with alkyl substituents are utilized as additives in fuels and lubricants.[8][9][10] They can function as:

  • Antioxidants: To prevent the oxidative breakdown of lubricant base oils and fuel components, which leads to sludge and varnish formation.[10]

  • Dispersants: The polar aminophenol "head" can associate with soot and sludge particles, while the non-polar "tail" (the tert-octyl group) keeps them suspended in the oil, preventing agglomeration and deposition on engine parts.[8]

The structure of this compound makes it a promising candidate for these dual functions.

Quantitative Data Summary

The following table summarizes expected performance characteristics based on data for analogous compounds found in the literature. Actual values for this compound would require experimental verification.

ApplicationKey ParameterExpected Performance MetricRationale / Analogy
Polybenzoxazine Monomer Glass Transition Temp. (Tg)> 200 °CHigh cross-link density typical of polybenzoxazines leads to high Tg.[1]
Curing TemperatureOnset ~200 °C, Peak ~240 °CTypical thermal curing range for benzoxazine monomers.[4]
Char Yield (at 800 °C, N₂)> 40%High char yield is characteristic of phenolic resins, indicating good flame retardancy.[5]
Polymer Antioxidant Oxidation Induction Time (OIT)Significant increase vs. unstabilized polymerHindered phenols are effective at delaying the onset of oxidation.[10]
Mechanical Property Retention> 50% retention after 200h @ 150°C (in PP)Effective radical scavenging prevents chain scission and preserves mechanical integrity.[6]
Lubricant Additive Rotary Bomb Oxidation Test> 2x increase in lifetime vs. base oilHindered phenols and aminic compounds are known to extend the oxidative stability of lubricants.[10]

References

  • Takeichi, T., Kawauchi, T., & Agag, T. (2008). High Performance Polybenzoxazines as a Novel Type of Phenolic Resin. Polymer Journal, 40(12), 1121–1131.
  • Wikipedia. (n.d.). Polybenzoxazine. Retrieved January 21, 2026.
  • ResearchGate. (n.d.). The thermal properties of polybenzoxazines derived from BA-a, BZ12, and BZ13. Retrieved January 21, 2026.
  • El-Mahdy, A. F. M., et al. (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-dodecylphenol. Retrieved January 21, 2026.
  • (n.d.). Preparation and characterization of polybenzoxazine involving various additives.
  • Takeichi, T. (2005). Molecular Design of Polybenzoxazines: A Novel Phenolic Resin.
  • Shaer, C., et al. (2021).
  • ACS Publications. (2010). Cytotoxic C35 Terpenoid Cryptotrione from the Bark of Cryptomeria japonica. Organic Letters.
  • ACS Publications. (2024).
  • MDPI. (2020). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing.
  • PrepChem.com. (n.d.). Synthesis of B. 2-Amino-4-dodecylphenol. Retrieved January 21, 2026.
  • National Institutes of Health. (2013). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. PMC.
  • Google Patents. (2018). LUBRICANT COMPOSITION SUITABLE FOR DIRECT FUEL INJECTED, CRANKCASE-SCAVENGED TWO-STROKE ENGINES.
  • MDPI. (2022).
  • OSTI.GOV. (1987).
  • Sigma-Aldrich. (n.d.). (-)-Caryophyllene oxide natural (US), = 95 , FG 1139-30-6. Retrieved January 21, 2026.
  • MDPI. (2022).
  • SpecialChem. (n.d.). Antioxidants in Plastic Compounds: Overview and Benefits. Retrieved January 21, 2026.

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Strategic Derivatization of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol: A Modular Approach to Enhancing Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The sterically hindered aminophenol, 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol, represents a compelling molecular scaffold for drug discovery. Its unique structure, featuring a bulky tert-octyl group that imparts lipophilicity and steric hindrance, combined with two highly versatile functional handles—a nucleophilic primary amine and a reactive phenolic hydroxyl group—makes it an ideal starting point for combinatorial derivatization. This guide provides a comprehensive framework for the strategic modification of this scaffold. We will explore detailed synthetic protocols for N-acylation, N-alkylation, and Schiff base formation, alongside methodologies for evaluating the resulting derivatives for enhanced antioxidant, anticancer, and antimicrobial activities. The causality behind experimental choices is emphasized, providing researchers with the foundational knowledge to adapt and innovate upon these core techniques.

Foundational Rationale: The Therapeutic Potential of a Hindered Aminophenol

The core structure of this compound is endowed with intrinsic properties that make it a promising candidate for therapeutic development. Sterically hindered phenols are a well-established class of antioxidants, capable of scavenging harmful reactive oxygen species (ROS)[1][2]. Under conditions of oxidative stress, such as those found in the tumor microenvironment, these compounds can paradoxically act as pro-oxidants, generating cytotoxic species that selectively target cancer cells[1].

The derivatization of the primary amine and phenolic hydroxyl groups allows for the fine-tuning of the molecule's physicochemical and biological properties:

  • Modulating Lipophilicity: Altering the molecule's solubility and ability to cross biological membranes.

  • Introducing Pharmacophores: Incorporating specific chemical moieties known to interact with biological targets.

  • Enhancing Target Specificity: Designing derivatives that show preferential activity towards certain enzymes or cellular pathways.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure to understand the chemical features essential for bioactivity[3][4][5].

This guide focuses on three primary, high-yield derivatization pathways that offer a modular approach to creating a diverse chemical library for bioactivity screening.

G cluster_0 Core Scaffold & Derivatization cluster_1 Characterization & Screening cluster_2 Analysis A 2-Amino-4-(tert-octyl)phenol (Starting Material) B N-Acylation A->B C N-Alkylation A->C D Schiff Base Formation A->D E Purification & Characterization (NMR, IR, MS) B->E C->E D->E F Antioxidant Assays (DPPH, ABTS) E->F G Anticancer Assays (MTT, Apoptosis) E->G H Antimicrobial Assays (MIC, Zone of Inhibition) E->H I Structure-Activity Relationship (SAR) Analysis F->I G->I H->I

Figure 1: Overall workflow from scaffold derivatization to bioactivity analysis.

Synthetic Strategies and Experimental Protocols

The protocols below are designed to be robust and adaptable. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

N-Acylation: Synthesis of Amide Derivatives

Rationale: The acylation of the amino group to form an amide is a fundamental transformation. It can enhance stability, alter hydrogen bonding capability, and introduce functionalities that mimic peptide bonds. This modification can lead to compounds with potent biological activities, including use as intermediates for antimalarial drugs[6][7]. The chemoselectivity of N-acylation over O-acylation is generally high due to the greater nucleophilicity of the amino group compared to the phenolic hydroxyl[8].

Protocol 2.1.1: General Procedure for N-Acetylation

  • Materials: this compound, acetic anhydride, pyridine, ethyl acetate, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 1.0 equivalent of this compound in a suitable solvent such as ethyl acetate or tetrahydrofuran (THF) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 1.1 equivalents of acetic anhydride dropwise to the stirred solution.

    • Add 1.2 equivalents of pyridine (to act as a base and catalyst) and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to yield the pure N-acetylated derivative[9].

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The formation of the amide will be indicated by the appearance of a characteristic C=O stretch in the IR spectrum (approx. 1650-1680 cm⁻¹) and the disappearance of the primary amine signals in the NMR spectrum, replaced by a downfield amide N-H signal.

N-Alkylation: Synthesis of Secondary Amine Derivatives

Rationale: N-alkylation introduces steric bulk and modulates the basicity of the amino group. Selective mono-N-alkylation can be challenging as mixtures of N-mono, N,N-di-alkylated, and O-alkylated products can form[10]. A robust method involves a two-step reductive amination process, which offers high selectivity for the amino group[11][12].

Protocol 2.2.1: Selective Mono-N-Alkylation via Reductive Amination

  • Materials: this compound, desired aldehyde (e.g., benzaldehyde), methanol, sodium borohydride (NaBH₄).

  • Procedure:

    • Dissolve 1.0 equivalent of this compound and 1.0 equivalent of the chosen aldehyde in methanol in a round-bottom flask.

    • Stir the mixture at room temperature for 1-2 hours to form the imine (Schiff base) intermediate. Monitor formation by TLC.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add 1.5 equivalents of sodium borohydride in small portions. Caution: Hydrogen gas is evolved.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the pure N-alkylated derivative[12].

  • Characterization: Successful alkylation is confirmed by NMR, where new signals corresponding to the added alkyl group will be present. Mass spectrometry will confirm the expected molecular weight increase.

Schiff Base Formation: Synthesis of Imine Derivatives

Rationale: Schiff bases (or imines) are formed by the condensation of a primary amine with an aldehyde or ketone. This reaction is often catalyzed by a few drops of acid[13]. The resulting C=N double bond is a key pharmacophore in a wide range of biologically active compounds, which have demonstrated significant antimicrobial, antidiabetic, and potential anticancer activities[3][13][14][15].

Protocol 2.3.1: General Procedure for Schiff Base Synthesis

  • Materials: this compound, substituted benzaldehyde (e.g., salicylaldehyde, 4-nitrobenzaldehyde), absolute ethanol, glacial acetic acid.

  • Procedure:

    • Prepare a solution of 1.0 equivalent of this compound in absolute ethanol.

    • In a separate flask, prepare a solution of 1.0 equivalent of the desired aldehyde in absolute ethanol.

    • Add the aldehyde solution to the aminophenol solution with stirring.

    • Add 2-3 drops of glacial acetic acid as a catalyst[13].

    • Reflux the reaction mixture for 3-6 hours. Monitor progress by TLC.

    • Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate out of solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, concentrate the solution and purify by recrystallization or column chromatography[14][16].

  • Characterization: The key evidence for Schiff base formation is the appearance of a singlet in the ¹H NMR spectrum between δ 8.0-9.0 ppm, corresponding to the azomethine proton (-N=CH)[13][14]. The C=N stretch will also be visible in the IR spectrum (approx. 1600-1650 cm⁻¹).

Bioactivity Screening Protocols

Once a library of derivatives has been synthesized and purified, the next critical step is to evaluate their biological activity. The following are standard, validated protocols for initial screening.

Antioxidant Activity: DPPH Radical Scavenging Assay

Rationale: Phenolic compounds are excellent hydrogen or electron donors, which allows them to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to screen for radical scavenging activity. The deep violet DPPH radical becomes colorless or pale yellow upon reduction[17].

Protocol 3.1.1: DPPH Assay

  • Reagents: DPPH solution (0.1 mM in methanol), test compounds (1 mg/mL stock in methanol or DMSO), Ascorbic acid (positive control).

  • Procedure:

    • Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

    • In a 96-well plate, add 100 µL of each dilution to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Plot the scavenging percentage against concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

CompoundDerivatization TypeIC₅₀ (µg/mL) - Example Data
Parent Scaffold-85.2
Derivative AN-Acetyl72.5
Derivative BSchiff Base (Salicylaldehyde)45.8
Derivative CN-Benzyl95.1
Ascorbic Acid(Positive Control)8.7

Table 1: Example data from a DPPH antioxidant assay.

Anticancer Activity: MTT Cell Viability Assay

Rationale: Many phenolic compounds exhibit anticancer properties by inducing apoptosis, arresting the cell cycle, or inhibiting angiogenesis[18][19][20]. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol 3.2.1: MTT Assay against a Cancer Cell Line (e.g., MCF-7)

  • Materials: Human cancer cell line (e.g., MCF-7), DMEM media with 10% FBS, test compounds, Doxorubicin (positive control), MTT reagent (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and Doxorubicin for 48 hours.

    • After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G Derivative Bioactive Derivative (e.g., Schiff Base) ROS Increased ROS in Cancer Cell Derivative->ROS Pro-oxidant effect PI3K PI3K Derivative->PI3K Inhibition Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Induction Akt Akt PI3K->Akt Activation Akt->Apoptosis Inhibition

Figure 2: Hypothetical signaling pathway modulated by a bioactive derivative.

Structure-Activity Relationship (SAR) Insights

Systematic analysis of the bioactivity data across a library of derivatives allows for the development of an SAR model. This model is crucial for guiding the next phase of drug design.

Key Considerations for SAR:

  • Electronic Effects: The introduction of electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃) on the aldehyde used for Schiff base formation can significantly alter the electronic properties of the entire molecule, impacting its ability to interact with biological targets[3][14].

  • Steric Hindrance: Adding bulky groups via N-alkylation can either enhance binding by occupying a specific hydrophobic pocket in a receptor or decrease activity by preventing the molecule from accessing the active site.

  • Lipophilicity: The bulky tert-octyl group already provides significant lipophilicity. Further modifications can be used to optimize the logP value for better cell permeability or to reduce off-target effects.

G cluster_0 Structural Modification cluster_1 Potential Bioactivity Outcome A Add Electron- Withdrawing Group (e.g., -NO2) D Increased Antimicrobial Activity A->D B Increase Lipophilicity (e.g., long alkyl chain) E Enhanced Cell Membrane Permeation B->E C Introduce H-Bond Donor/Acceptor (e.g., -OH, -OCH3) F Improved Receptor Binding Affinity C->F G Higher Antioxidant Capacity C->G

Figure 3: Logical relationships in a structure-activity relationship (SAR) analysis.

Conclusion

The this compound scaffold is a versatile and promising platform for the development of novel bioactive compounds. The synthetic protocols and screening methodologies detailed in this guide provide a solid foundation for researchers to build upon. By systematically applying these derivatization strategies and analyzing the resulting SAR, it is possible to rationally design next-generation candidates with enhanced potency and selectivity for a range of therapeutic applications.

References

  • Hussain, Z., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules. [Link]

  • Mohammadi, M., et al. (2021). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. RSC Advances. [Link]

  • Gawande, D. Y., et al. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. [Link]

  • Jalalat, M., et al. (2021). Synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. Materials Advances. [Link]

  • Stasevych, M., et al. (2023). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. International Journal of Molecular Sciences. [Link]

  • Suleiman, M. H., et al. (2020). Synthesis, Characterization and Antibacterial Activity of Schiff Base and its Metal (II) Complexes Derived From 3-Aminophenol and Benzaldehyde. RSIS International. [Link]

  • Ejiah, F. N., et al. (2015). Synthesis, Spectral and Biological Studies of Schiff Bases Derived from 3-Aminophenol and Substituted Benzaldehydes. ResearchGate. [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC. [Link]

  • Yildirim, P., et al. (2010). Selective alkylation of the amino group of aminophenols. ResearchGate. [Link]

  • Process for the mono-N-alkylation of aminophenols. (2020).
  • Antioxidant capacity of octyl sinapate determined by ABTS, DPPH, FRAP and FC methods. (2021). ResearchGate. [Link]

  • Pace, V., et al. (2015). Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. Organic Letters. [Link]

  • Ejiah, F. N., et al. (2021). SYNTHESIS, CHARACTERIZATION AND STRUCTURE ACTIVITY RELATIONSHIP OF SCHIFF BASES DERIVED FROM 2-AMINOPHENOL AND SUBSTITUTED BENZALDEHYDES. ResearchGate. [Link]

  • El-Seedi, H. R., et al. (2022). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. Molecules. [Link]

  • Sterically Hindered Phenols as Antioxidant. (2020). ResearchGate. [Link]

  • Edelmann, F. T. (2021). Is there any simple method to make n acetylation of 2-amino phenol? ResearchGate. [Link]

  • Structure activity relationship of the synthesized compounds. (2022). ResearchGate. [Link]

  • Inhibition of Cancer Development by Natural Plant Polyphenols: Molecular Mechanisms. (2019). MDPI. [Link]

  • Aminophenols. (2023). ResearchGate. [Link]

  • Anticancer Efficacy of Polyphenols and Their Combinations. (2016). Molecules. [Link]

  • An environment-friendly process for selective acylation of aminophenol. (2023).
  • Structure of aminophenol derivatives. (2024). ResearchGate. [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). PubMed. [Link]

  • Process for the preparation of N-acylated aminophenols. (1994).
  • Kandimalla, E. R., et al. (2001). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters. [Link]

  • When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? (2018). Quora. [Link]

  • Chemical Derivatization UV Spectrophotometric Method for Detection of P- Aminophenol and Energy of Activation Approach to Set Degradation Protocol for Forced Degradation Studies. (2016). ResearchGate. [Link]

  • 2-Amino-4-tert-butylphenol. PubChem. [Link]

  • Foti, M. C. (2007). Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology. [Link]

  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. (2023). RSC Sustainability. [Link]

  • Bioactive aminophenol derivatives. (2020). ResearchGate. [Link]

  • Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. (2020). Molecules. [Link]

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (2021). Molecules. [Link]

  • Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. (2013). European Journal of Medicinal Chemistry. [Link]

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). Antioxidants. [Link]

  • Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. (2020). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Simple and Fast Protocol for Synthesis of 2-amino-4-(4-formylphenyl)-4H-chromene-3- carbonitrile to Developed an Optical Immunoa. (2020). The Royal Society of Chemistry. [Link]

  • In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. (2023). International Journal of Molecular Sciences. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). Molecules. [Link]

  • Exposure to 4-tert-octylphenol, an environmentally persistent alkylphenol, enhances interleukin-4 production in T cells via NF-AT activation. (2004). Toxicology and Applied Pharmacology. [Link]

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). ResearchGate. [Link]

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Application Notes and Protocols for In Vitro Evaluation of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction

Phenolic compounds represent a diverse class of molecules with significant therapeutic potential, frequently investigated for their cytotoxic properties against cancer cells.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of a novel aminophenol derivative, 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol . The protocols outlined herein are designed to establish a foundational understanding of the compound's biological activity, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies to elucidate its mode of action. While the precise mechanism of action for many phenolic compounds remains under investigation, common pathways include the induction of apoptosis and cell cycle arrest.[1][2][3][4]

The following application notes and protocols are structured to provide a logical and efficient workflow for the initial characterization of this compound. The experimental designs emphasize self-validation and are grounded in established methodologies for assessing anticancer potential.

Part 1: Foundational Cytotoxicity Screening

The initial step in evaluating any novel compound is to determine its cytotoxic effects across a panel of relevant cell lines. This provides crucial information on potency and cellular specificity.

Rationale for Cell Line Selection

The choice of cell lines is critical for obtaining meaningful data. It is recommended to use a panel that includes:

  • Cancer cell lines from different tissues of origin: To assess broad-spectrum activity or potential tissue-specific efficacy. Examples from literature on similar compounds include breast cancer lines (MCF-7, MDA-MB-231), prostate cancer (DU-145), and leukemia (HL60).[4]

  • A non-cancerous control cell line: To determine selectivity and potential for off-target toxicity. Human lung fibroblasts (WI-38 cells) or normal human embryonic kidney cells (HEK293) are common choices.[1][5]

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for determining the cytotoxic activity of the test compound.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis prep_compound Prepare stock solution of This compound in DMSO treat_cells Treat cells with a serial dilution of the test compound prep_compound->treat_cells prep_cells Culture and seed selected cell lines in 96-well plates prep_cells->treat_cells incubate Incubate for 24, 48, and 72 hours treat_cells->incubate mtt_assay Perform MTT or Resazurin assay to assess cell viability incubate->mtt_assay read_plate Measure absorbance/fluorescence mtt_assay->read_plate calc_ic50 Calculate IC50 values read_plate->calc_ic50

Caption: Workflow for determining the IC50 value of a test compound.

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[6]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Selected cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 1 x 104 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is less than 0.5%.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

  • Incubation:

    • Incubate the plates for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Assay:

    • After incubation, add 10 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for an additional 4-12 hours in the dark at room temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using appropriate software (e.g., GraphPad Prism).

Data Presentation: IC50 Summary Table

The results of the cytotoxicity screening should be summarized in a clear and concise table.

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
Cancer Cell Lines
MCF-7 (Breast)
MDA-MB-231 (Breast)
DU-145 (Prostate)
HL60 (Leukemia)
Normal Cell Line
HEK293

Part 2: Mechanistic Investigations - Apoptosis Induction

Should the initial screening reveal potent cytotoxic activity, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[6][7]

Hallmarks of Apoptosis

Key indicators of apoptosis that can be assessed in vitro include:

  • Activation of caspases (initiator and effector caspases).

  • DNA fragmentation.

  • Externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.

  • Changes in mitochondrial membrane potential.

Experimental Workflow for Apoptosis Assays

The following diagram outlines a typical workflow for investigating apoptosis induction.

G cluster_0 Cell Treatment cluster_1 Apoptosis Assays cluster_2 Data Analysis treat_cells Treat sensitive cell line with IC50 and 2x IC50 concentrations of the test compound annexin_v Annexin V/PI Staining treat_cells->annexin_v caspase_assay Caspase-Glo 3/7 Assay treat_cells->caspase_assay dna_frag DNA Fragmentation Assay (e.g., TUNEL) treat_cells->dna_frag flow_cytometry Flow Cytometry Analysis annexin_v->flow_cytometry luminescence Luminescence Measurement caspase_assay->luminescence microscopy Fluorescence Microscopy dna_frag->microscopy

Caption: Workflow for assessing apoptosis induction by a test compound.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Sensitive cancer cell line

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • After 24 hours, treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization. Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 channel.

    • The cell populations are defined as follows:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Protocol: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key effector caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as the MTT assay for cell seeding and treatment in a white-walled 96-well plate.

  • Assay Procedure:

    • After the desired incubation period (e.g., 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1 to 2 hours.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

    • Increased luminescence is indicative of increased caspase 3/7 activity.

Part 3: Advanced Mechanistic Studies

Based on the initial findings, further investigations can be tailored to explore specific cellular pathways. For many phenolic and aminophenol compounds, potential mechanisms of action include:

  • Cell Cycle Arrest: Analysis by flow cytometry after PI staining can reveal accumulation of cells in specific phases of the cell cycle (e.g., G2/M arrest).[2][3]

  • Mitochondrial Involvement: Assays to measure changes in mitochondrial membrane potential (e.g., using JC-1 dye) can indicate the involvement of the intrinsic apoptotic pathway.[1][8]

  • Target-Specific Kinase Inhibition: If the compound is suspected to target specific kinases, in vitro kinase assays can be performed. Some aminophenol derivatives have been shown to inhibit kinases like AKT.[9]

  • Induction of Reactive Oxygen Species (ROS): Some phenolic compounds exert their cytotoxic effects through the generation of ROS.[8]

The selection of these advanced assays should be guided by the initial cytotoxicity and apoptosis data, as well as any structural similarities of "this compound" to compounds with known mechanisms of action.

References

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024-04-16).
  • Antitumor activity of 2-amino-4,4 alpha-dihydro-4 alpha, 7-dimethyl-3H-phenoxazine-3-one, a novel phenoxazine derivative produced by the reaction of 2-amino-5-methylphenol with bovine hemolys
  • Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. PubMed.
  • 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo. PMC - NIH.
  • Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. (2007-01-15). PubMed.
  • Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. (2016-07-15). PubMed.
  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023-08-16). PMC - NIH.
  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI.
  • In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. PubMed.
  • Alkylamino Phenol Derivative Induces Apoptosis by Inhibiting EGFR Signaling P
  • In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. (2002).
  • 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. MDPI.
  • Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[ b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evalu
  • Discovery of 4-amino-2-(thio)
  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ)

Sources

Application Notes and Protocols for the Development of Novel Imaging Agents Based on the 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel molecular imaging agents is a cornerstone of modern diagnostic medicine and drug development. These agents are critical for visualizing and quantifying biological processes in vivo, offering profound insights into disease mechanisms and therapeutic responses.[1][2][3] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on leveraging the unique structural attributes of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol for the creation of a new generation of imaging agents. We will explore the rationale behind its selection, propose detailed synthetic and radiolabeling protocols, and outline a systematic approach for its in vitro and in vivo evaluation.

Introduction: The Rationale for a New Scaffold

The development of novel Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) tracers is essential for advancing our understanding of complex diseases.[4][5] The chemical scaffold of an imaging agent is paramount, dictating its pharmacokinetic properties, target specificity, and metabolic stability. The molecule this compound presents a promising, yet unexplored, platform for this purpose.

Key Structural Features and Their Potential Advantages:

  • Phenolic Hydroxyl Group: This functional group is amenable to various radiolabeling strategies, including radioiodination and labeling with carbon isotopes, which are fundamental for PET and SPECT imaging.[6][7]

  • Amino Group: The amino moiety offers a versatile handle for bioconjugation, allowing for the attachment of targeting vectors such as peptides or small molecules to direct the imaging agent to specific biological targets.

  • Tert-octyl Group (2,4,4-trimethylpentan-2-yl): This bulky, lipophilic group can significantly influence the molecule's biodistribution, potentially enhancing membrane permeability or modulating protein binding in a favorable manner. Its steric hindrance may also protect the scaffold from rapid metabolism, prolonging its in vivo half-life.

These attributes collectively suggest that derivatives of this scaffold could be tailored to create imaging agents with desirable properties for a range of biological targets.

Synthetic and Derivatization Strategy

A systematic synthetic approach is crucial for generating a library of candidate imaging agents derived from the core scaffold.

Proposed Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through a two-step process adapted from established methods for similar aminophenols.

  • Nitration of 4-(2,4,4-trimethylpentan-2-yl)phenol: The commercially available starting material, 4-(tert-octyl)phenol, is first nitrated at the ortho position to the hydroxyl group using a mild nitrating agent like nitric acid in acetic acid.

  • Reduction of the Nitro Group: The resulting 2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol is then reduced to the corresponding amine. A common and efficient method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Synthesis_Workflow Start 4-(tert-octyl)phenol Nitration Nitration (HNO3, Acetic Acid) Start->Nitration Intermediate 2-Nitro-4-(tert-octyl)phenol Nitration->Intermediate Reduction Reduction (H2, Pd/C) Intermediate->Reduction Final_Product 2-Amino-4-(tert-octyl)phenol Reduction->Final_Product Radiolabeling_Workflow cluster_0 Precursor Preparation cluster_1 Radiolabeling Reaction cluster_2 Purification & Formulation Precursor Derivatized Scaffold Base Add Base (e.g., Cs2CO3) Precursor->Base Radiolabel Introduce [11C]CH3I Base->Radiolabel Heat Heat (80-120°C) Radiolabel->Heat Quench Quench Reaction Heat->Quench HPLC Semi-preparative HPLC Quench->HPLC Formulate Formulate for Injection HPLC->Formulate Development_Pipeline Scaffold Scaffold Synthesis & Derivatization Radiolabeling Radiolabeling Scaffold->Radiolabeling In_Vitro In Vitro Evaluation (Binding, Stability, LogD) Radiolabeling->In_Vitro In_Vivo In Vivo Evaluation (Biodistribution, PET/SPECT) In_Vitro->In_Vivo Candidate Lead Candidate Selection In_Vivo->Candidate

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles. As Senior Application Scientists, we aim to combine technical accuracy with practical, experience-based advice.

Synthesis Overview: A Two-Step Approach

The most common and scalable route for synthesizing this compound involves a two-step process starting from the commercially available 4-(2,4,4-trimethylpentan-2-yl)phenol (also known as 4-tert-octylphenol).

  • Step 1: Electrophilic Nitration. The precursor phenol is first nitrated to introduce a nitro group (-NO₂) onto the aromatic ring. The bulky tert-octyl group at the para position and the activating hydroxyl group preferentially direct the nitration to the ortho position, yielding 2-Nitro-4-(2,4,4-trimethylpentan-2-yl)phenol.

  • Step 2: Reduction. The intermediate nitrophenol is then reduced to the target aminophenol. Catalytic hydrogenation is the most efficient and clean method for this transformation.

This guide will provide optimized protocols for each step, followed by a comprehensive troubleshooting and FAQ section.

Optimized Experimental Protocols

Part A: Nitration of 4-(2,4,4-trimethylpentan-2-yl)phenol

This protocol is designed to maximize the yield of the desired 2-nitro isomer while minimizing the formation of byproducts. The hydroxyl group is a strongly activating ortho-, para-director, and since the para-position is blocked by the bulky tert-octyl group, the substitution is highly directed to the ortho-position.[1]

Experimental Protocol:

  • Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1 mole of 4-(2,4,4-trimethylpentan-2-yl)phenol in 3-5 volumes of a suitable solvent, such as acetic acid or dichloromethane.[2]

  • Temperature Control: Cool the reaction mixture to 15-20°C using an ice bath. Maintaining a low temperature is critical to prevent over-nitration and the formation of oxidative side products.[2][3]

  • Reagent Addition: Slowly add 1.1 to 1.2 molar equivalents of nitric acid (as a 70% aqueous solution or in a mixture with the reaction solvent) dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 25°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 20°C for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the starting material is consumed, quench the reaction by pouring the mixture into 5-10 volumes of ice water. The nitrated product will precipitate as a solid.

  • Isolation: Collect the solid product by filtration, wash thoroughly with water to remove residual acid, and then wash with a cold, non-polar solvent like hexane to remove any unreacted starting material.

  • Drying: Dry the resulting 2-Nitro-4-(2,4,4-trimethylpentan-2-yl)phenol under vacuum. The product is typically a yellow solid and can be used in the next step without further purification if purity is sufficient.

Table 1: Optimized Nitration Parameters

Parameter Recommended Value Rationale & Justification
Molar Ratio (Phenol:HNO₃) 1 : 1.1-1.2 A slight excess of nitric acid ensures complete conversion of the starting material.[2]
Temperature 15-20°C Minimizes oxidation and dinitration, improving selectivity and safety.[3][4]
Solvent Acetic Acid / Dichloromethane Acetic acid helps to moderate the reaction. Dichloromethane can also be used for easier workup.[2]

| Reaction Time | 30-60 minutes | Typically sufficient for full conversion; should be confirmed by reaction monitoring (TLC/HPLC). |

Part B: Reduction of 2-Nitro-4-(2,4,4-trimethylpentan-2-yl)phenol

Catalytic hydrogenation is a clean and high-yielding method for the reduction of the nitro group to an amine.[5] Various catalysts can be employed, with Palladium on Carbon (Pd/C) and Platinum Oxide (PtO₂) being highly effective.[2][6][7]

Experimental Protocol:

  • Setup: In a hydrogenation vessel (e.g., a Parr shaker), combine 1 mole of the 2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol with a suitable solvent, such as ethanol, methanol, or ethyl acetate.[7][8][9]

  • Catalyst Loading: Add the hydrogenation catalyst. A typical loading for 5% Pd/C is 0.5-2 mol% relative to the nitro compound.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (typically 40-50 psi).[2]

  • Reaction Conditions: Begin agitation (shaking or stirring) and maintain the reaction at room temperature. The reaction is exothermic, and slight warming may be observed. The uptake of hydrogen can be monitored by the pressure gauge.

  • Completion: The reaction is complete when hydrogen uptake ceases (typically 2-4 hours).

  • Catalyst Removal: Purge the vessel with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® or a similar filter aid to carefully remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled under a wet or inert atmosphere.

  • Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation). The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).

Table 2: Comparison of Common Reduction Catalysts

Catalyst Typical Loading Pressure (psi) Advantages & Considerations
5% Pd/C 0.5-2 mol% 30-50 Highly active and cost-effective. Can be pyrophoric.[8][9]
PtO₂ (Adam's catalyst) 0.5-1.5 mol% 40-50 Very effective, often used when Pd/C is less active. Higher cost.[2]

| Raney Nickel | 5-10 wt% | 50-100 | Lower cost catalyst, but may require higher pressures and temperatures.[9][10] |

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My nitration yield is low, and I see a lot of my starting material remaining. What went wrong?

Answer: Low conversion in nitration is typically linked to three factors:

  • Insufficient Nitrating Agent: Ensure you are using at least a 10% molar excess of nitric acid. The stoichiometry must be precise.[2]

  • Reaction Temperature Too Low: While controlling the temperature is crucial to prevent side reactions, if it's too low (e.g., <10°C), the reaction rate can be significantly slow. Maintain the temperature within the recommended 15-20°C range.

  • Poor Mixing: Inadequate agitation can lead to localized concentration gradients, preventing the reactants from mixing effectively. Ensure your stirring is vigorous enough to maintain a homogeneous mixture.

Q2: I am getting significant amounts of dinitrated byproducts or a dark, tarry substance. How can I improve the selectivity?

Answer: The formation of dinitro compounds and tarry byproducts is a classic sign of an overly aggressive reaction, often called a "runaway reaction." The phenol ring is highly activated and susceptible to oxidation and over-nitration.[1][4]

  • Aggressive Temperature Control: This is the most critical parameter. The slow, dropwise addition of nitric acid while maintaining the internal temperature below 25°C is mandatory. A runaway exothermic reaction will lead to decomposition and byproduct formation.[3]

  • Use of a Milder Nitrating Agent: If concentrated nitric acid proves too reactive, consider using a milder agent like tert-butyl nitrite, which has been shown to provide excellent chemoselectivity for mononitration of phenols.[11]

  • Solvent Choice: Using a solvent like acetic acid can help moderate the reactivity of the nitric acid compared to a non-polar solvent.[2]

Q3: My catalytic hydrogenation is very slow or has stalled completely. What should I investigate?

Answer: A stalled hydrogenation reaction points towards an issue with the catalyst or the reaction environment.

  • Catalyst Quality: The catalyst may be old or deactivated. Use fresh, high-quality catalyst for optimal results. The activity of Pd/C can vary significantly between suppliers.

  • Catalyst Poisoning: The nitro-phenol starting material must be free of impurities that can poison the catalyst, such as sulfur or halide compounds. Ensure the intermediate from the nitration step is thoroughly washed.

  • Insufficient Hydrogen: Check for leaks in your hydrogenation apparatus. The pressure should remain constant (barring consumption by the reaction). Ensure the hydrogen source is not depleted.

  • Solvent Purity: The presence of water or other impurities in the solvent can sometimes hinder the reaction rate. Use anhydrous grade solvents.[5]

Q4: The final aminophenol product is dark and difficult to purify. What are the best practices for purification?

Answer: Aminophenols are notoriously prone to air oxidation, which leads to the formation of highly colored quinone-like impurities.

  • Inert Atmosphere: Handle the product under an inert atmosphere (nitrogen or argon) as much as possible, especially during filtration and drying.

  • Degassed Solvents: Use solvents that have been degassed (by sparging with nitrogen or argon) for the workup and recrystallization steps.

  • Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon (charcoal) to the hot solution to adsorb colored impurities. Filter the hot solution through Celite® to remove the carbon before allowing it to cool and crystallize.[3]

  • Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like sodium bisulfite or storing the material as a more stable salt (e.g., hydrochloride).

Frequently Asked Questions (FAQs)

Q1: What is the overall workflow for this synthesis?

Answer: The synthesis follows a two-stage workflow: preparation of the nitro intermediate followed by its reduction to the final amine product.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction start 4-(tert-octyl)phenol nitration Nitration (HNO₃, Acetic Acid, 15-20°C) start->nitration nitro_intermediate 2-Nitro-4-(tert-octyl)phenol nitration->nitro_intermediate reduction Catalytic Hydrogenation (H₂, Pd/C, Ethanol) nitro_intermediate->reduction final_product 2-Amino-4-(tert-octyl)phenol

Overall synthesis workflow.

Q2: What is the underlying mechanism for the nitration step?

Answer: The nitration of phenol is a classic electrophilic aromatic substitution reaction. Sulfuric acid (often used with nitric acid, though not always necessary for activated phenols) protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich phenol ring then attacks the nitronium ion, followed by deprotonation to restore aromaticity.[12][13]

G cluster_0 Mechanism of Electrophilic Nitration HNO₃ + H₂SO₄ HNO₃ + H₂SO₄ NO₂⁺ (Electrophile) NO₂⁺ (Electrophile) HNO₃ + H₂SO₄->NO₂⁺ (Electrophile) Generation of Nitronium Ion Phenol Ring\n(Nucleophile) Phenol Ring (Nucleophile) Resonance-Stabilized\nCarbocation\n(Sigma Complex) Resonance-Stabilized Carbocation (Sigma Complex) Phenol Ring\n(Nucleophile)->Resonance-Stabilized\nCarbocation\n(Sigma Complex) Attack on NO₂⁺ Nitrophenol Nitrophenol Resonance-Stabilized\nCarbocation\n(Sigma Complex)->Nitrophenol Deprotonation (Restores Aromaticity)

Mechanism of electrophilic nitration.

Q3: What are the most critical safety precautions for this synthesis?

Answer:

  • Nitration: Nitration reactions can be highly exothermic and produce toxic nitrogen oxides. Always perform the reaction in a well-ventilated fume hood, use an ice bath for temperature control, and add the nitric acid slowly. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure your equipment is properly sealed and rated for pressure reactions. Purge the system thoroughly with an inert gas (nitrogen or argon) before and after the reaction. The hydrogenation catalyst (especially Pd/C and Raney Ni) can be pyrophoric upon exposure to air when dry. Quench the catalyst carefully under a layer of water or solvent immediately after filtration.

Q4: How can I create a decision tree for troubleshooting common synthesis problems?

Answer: A logical decision tree can help diagnose issues methodically.

G cluster_nitration Nitration Step cluster_reduction Reduction Step start Problem with Synthesis? nit_yield Low Yield? start->nit_yield nit_purity Impure Product (Tar)? start->nit_purity red_stalled Reaction Stalled? start->red_stalled red_purity Product Discolored? start->red_purity check_reagents Check HNO₃ Stoichiometry & Purity nit_yield->check_reagents Yes check_nit_temp Check Temperature Control (<25°C) nit_yield->check_nit_temp Yes check_mixing Ensure Vigorous Mixing nit_yield->check_mixing Yes nit_purity->check_nit_temp Yes slow_addition Slow Down HNO₃ Addition nit_purity->slow_addition Yes check_catalyst Use Fresh Catalyst red_stalled->check_catalyst Yes check_h2 Check H₂ Pressure / Leaks red_stalled->check_h2 Yes check_poison Purify Nitro Intermediate red_stalled->check_poison Yes use_inert Workup Under N₂/Ar red_purity->use_inert Yes use_charcoal Use Activated Carbon red_purity->use_charcoal Yes

Troubleshooting decision tree.

References

  • Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology (RSC Publishing).
  • US Patent 3079435A, Catalytic hydrogenation of nitrophenol. Google Patents.
  • Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. Organic Process Research & Development (ACS Publications).
  • Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity. ACS Publications.
  • Catalytic hydrogenation of p-nitrophenol to produce p-aminophenol over a nickel catalyst supported on active carbon. Reaction Kinetics, Mechanisms and Catalysis (AKJournals), 106(1).
  • Synthesis of 2-amino-4-dodecylphenol. PrepChem.com.
  • Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. PubMed Central.
  • 2-amino-4-nitrophenol. Organic Syntheses Procedure.
  • Process for nitration of phenol derivatives. Google Patents.
  • Electrophilic Substitution Reactions of Phenols. BYJU'S.
  • Synthesis of B. 2-Amino-4-dodecylphenol. PrepChem.com.
  • Process for the purification of p-aminophenol. PubChem.
  • What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome? Quora.
  • Nitration of phenol in 1,4-dioxane. ResearchGate.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Stepwise Reaction of Nitration of Phenol. Filo.

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Technical Support Center: Purification of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. The following question-and-answer section provides in-depth, field-proven solutions to specific issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: My final product has a persistent pink, brown, or even black discoloration. What is the cause and how can I obtain a colorless product?

A1: Causality & Troubleshooting

This discoloration is a classic sign of oxidation. Aminophenols, particularly in the presence of air and light, are highly susceptible to oxidation, which forms highly colored quinone-imine type impurities. The bulky tert-octyl group on your molecule does offer some steric hindrance, but oxidation remains a primary challenge.

Solution: Recrystallization with Activated Carbon under an Inert Atmosphere

A robust solution is recrystallization combined with a decolorizing agent and procedural care to prevent further oxidation. Activated carbon (charcoal) is an excellent agent for adsorbing these colored polymeric impurities.

Step-by-Step Decolorization Protocol:

  • Inert Atmosphere: Begin by purging your recrystallization flask with an inert gas like nitrogen or argon. Maintain a gentle positive pressure of the inert gas throughout the process.

  • Solvent Selection: Dissolve the crude, discolored this compound in a minimum amount of a suitable hot solvent. (See Table 1 for solvent suggestions).

  • Reducing Agent (Optional but Recommended): To prevent oxidation during heating, add a small amount (e.g., a spatula tip) of a reducing agent like sodium dithionite or sodium sulfite to the solution.[1]

  • Charcoal Treatment: Add activated carbon to the hot solution (approximately 1-2% w/w relative to your compound). Caution: Add charcoal cautiously to a hot solution to avoid bumping. It is safer to add it before heating or to briefly cool the solution before addition.

  • Hot Filtration: Keep the solution hot and filter it quickly through a pre-heated funnel containing a pad of Celite or filter paper to remove the charcoal. This step is crucial and must be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified white or off-white crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[2][3]

Q2: My analytical data (NMR, LC-MS) indicates the presence of unreacted 4-(2,4,4-trimethylpentan-2-yl)phenol from the preceding nitration step. How can I remove this precursor?

A2: Causality & Troubleshooting

The starting material, 4-(2,4,4-trimethylpentan-2-yl)phenol (p-tert-octylphenol), is a non-polar phenolic compound lacking a basic amino group. This difference in acid-base properties is the key to a highly effective separation using liquid-liquid extraction. Your target compound is amphoteric, meaning it has both an acidic (phenolic -OH) and a basic (amino -NH2) functional group.[4]

Solution: pH-Controlled Acid-Base Extraction

This technique selectively moves your desired product between aqueous and organic layers by protonating or deprotonating its functional groups, leaving the neutral or acidic precursor behind.

Step-by-Step Extraction Protocol:

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash (Protonation of Amine): Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amino group of your product will be protonated (-NH3+), forming a water-soluble salt that partitions into the aqueous layer. The unreacted p-tert-octylphenol, lacking a basic site, will remain in the organic layer.

  • Separation: Separate the aqueous layer (containing your product) from the organic layer (containing the impurity).

  • Basification (Deprotonation): Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO3) with stirring until the solution is neutral or slightly basic (pH 7-8). Your product will deprotonate and precipitate out of the aqueous solution as a solid.[1]

  • Final Extraction/Filtration: If the product precipitates, it can be collected by filtration. Alternatively, you can extract the neutral product back into a fresh portion of organic solvent (e.g., DCM), dry the organic layer with a drying agent (like Na2SO4 or MgSO4), filter, and evaporate the solvent to yield the purified product.

Workflow: Acid-Base Extraction for Precursor Removal

crude Crude Product in Organic Solvent (Mixture of Aminophenol & Phenol Precursor) sep_funnel Separatory Funnel: Add 1M HCl (aq) crude->sep_funnel organic_layer Organic Layer: Unreacted Phenol Precursor sep_funnel->organic_layer Discard aqueous_layer Aqueous Layer: Protonated Aminophenol Salt (Water Soluble) sep_funnel->aqueous_layer Collect basify Basify Aqueous Layer (e.g., add NaOH to pH 7-8) aqueous_layer->basify pure_product Purified 2-Amino-4-octylphenol (Precipitates or is re-extracted) basify->pure_product

Caption: Acid-base extraction workflow for impurity removal.

Q3: I'm struggling to separate the desired 2-amino-4-tert-octylphenol from a positional isomer (e.g., a 2-amino-6-tert-octyl isomer or a di-alkylated phenol). What is the most effective method?

A3: Causality & Troubleshooting

Positional isomers often have very similar polarities and boiling points, making them difficult to separate by recrystallization or simple extraction. Their subtle differences in steric hindrance and electronic properties, however, can be exploited by chromatography. Column chromatography offers the highest resolving power for this specific challenge.

Solution: High-Performance Liquid Chromatography (HPLC) or Flash Chromatography

The choice between flash chromatography and preparative HPLC depends on the scale and required purity. For multi-gram quantities, automated flash chromatography is efficient. For achieving the highest purity (<99.5%), preparative HPLC is the superior choice.

Key Chromatographic Parameters:

  • Stationary Phase: While standard silica gel can be effective, specialized stationary phases that enhance aromatic and polar selectivity are often superior for isomer separation.[5]

    • Biphenyl or Phenyl-Hexyl Phases: These columns provide strong π-π interactions with the aromatic rings of your isomers, often leading to baseline separation where standard C18 columns fail.[6][7]

    • Pentafluorophenyl (PFP) Phases: These are also excellent for separating positional isomers due to a combination of dipole-dipole, π-π, and hydrophobic interactions.[7]

  • Mobile Phase: A gradient elution is typically required. Start with a non-polar solvent and gradually increase the proportion of a polar modifier.

Stationary PhaseTypical Mobile Phase System (Non-polar/Polar)Separation Principle
Silica Gel Heptane / Ethyl Acetate or Toluene / Ethyl AcetateNormal Phase: Adsorption based on polarity.
C18 (Reversed-Phase) Water / Acetonitrile or Water / MethanolReversed Phase: Partitioning based on hydrophobicity.
Biphenyl / PFP Water / Acetonitrile or Hexane / IsopropanolMixed-Mode: π-π interactions, dipole-dipole, and hydrophobic interactions.[7]

Step-by-Step Flash Chromatography Protocol (Example):

  • Column Selection: Choose a pre-packed silica gel or, if available, a phenyl-functionalized column appropriate for your sample size.

  • Sample Loading: Dissolve your crude product in a minimal amount of the initial mobile phase solvent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") for better resolution.

  • Elution: Start with a low-polarity mobile phase (e.g., 98:2 Heptane:Ethyl Acetate).

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., to 80:20 Heptane:Ethyl Acetate) over 10-20 column volumes.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure desired isomer.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Logical Flow: Isomer Separation Strategy

start Crude Product (Isomer Mixture) method_select Separation Challenge: Similar Polarity start->method_select recrys Recrystallization (Low Resolution) method_select->recrys Often Insufficient chrom Column Chromatography (High Resolution) method_select->chrom Recommended column_select Select Stationary Phase chrom->column_select silica Silica Gel (Good) column_select->silica biphenyl Biphenyl / PFP (Excellent for Isomers) column_select->biphenyl end Pure Isomer silica->end biphenyl->end

Caption: Decision workflow for separating positional isomers.

References

  • Google Patents. (n.d.). Preparation method of 2-cumyl-4-tert-octylphenol.
  • PubChem. (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
  • Google Patents. (n.d.). Purification of p-aminophenol compositions and direct conversion to n-acetyl-p-aminophenol.
  • European Patent Office. (n.d.). Process for the purification of p-aminophenol - EP 0041837 A1. Retrieved from [Link]

  • National Institutes of Health. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of p-aminophenol.
  • National Institutes of Health. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing p-tert octyl phenol.
  • European Patent Office. (n.d.). Process for producing aminophenols - EP 0224625 A1. Retrieved from [Link]

  • Quora. (2018). How does 4-Aminophenol behave in an acid/base extraction from DCM?. Retrieved from [Link]

  • ResearchGate. (2013). Column chromatography of phenolics?. Retrieved from [Link]

  • Google Patents. (n.d.). Process of preparing 4-methyl-7-bis (beta-hydroxyethyl) amino coumarin.
  • ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • Reddit. (2023). Chromatography columns on phenols. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the purification of p-aminophenol - EP 0041837 B1. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of p-aminophenol.
  • Semantic Scholar. (2021). Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. Retrieved from [Link]

  • PubMed. (2014). Related impurities in peptide medicines. Retrieved from [Link]

  • Google Patents. (n.d.). PURIFICATION OF p-AMINOPHENOL.
  • Gas Chromatographic Separation of Isomeric Phenols by Schiff`s Base Liquid Crystalline Stationary Phases. (2025). Bentham Science. Retrieved from [Link]

  • PubMed. (2012). Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of resin-bound cyclic peptides.
  • MDPI. (2018). Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identifiction of Two New Compounds. Retrieved from [Link]

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • MDPI. (2022). Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Challenges with 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol. This document provides in-depth troubleshooting and practical solutions for solubility issues commonly encountered when working with this compound in biological assays. The molecular structure, featuring a phenol group and a large, nonpolar tert-octyl group, suggests that this compound is highly lipophilic and thus poorly soluble in aqueous solutions.[1] This guide is designed to help you navigate these challenges to ensure reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

This compound, also known as 2-Amino-4-tert-octylphenol, is a phenolic derivative with a molecular formula of C14H23NO.[2] Its structure, particularly the bulky 2,4,4-trimethylpentan-2-yl (tert-octyl) group, confers significant hydrophobicity, making it challenging to dissolve in the aqueous buffers used in most biological assays. A structurally related compound, 4-tert-Octylphenol, has very low water solubility (7mg/L at 20°C), which is a strong indicator of the solubility behavior you can expect.[3]

Q2: What is the best solvent for my initial stock solution?

Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for preparing high-concentration stock solutions of hydrophobic compounds.[4][5] It is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar molecules.[6]

  • Causality: DMSO's ability to act as both a hydrogen bond acceptor and its large dipole moment allows it to effectively solvate a wide variety of solutes that are insoluble in water. However, it's crucial to use anhydrous (dry) DMSO, as absorbed water can significantly decrease the solubility of highly lipophilic compounds over time, especially during freeze-thaw cycles.[7]

Q3: My compound precipitates when I add it to my aqueous assay buffer. What's happening and what should I do?

This is the most common problem and occurs when the concentration of the compound exceeds its maximum solubility in the final aqueous medium. The organic solvent (like DMSO) is miscible with the buffer, but the compound itself is not.

  • Causality: When the DMSO stock is diluted into the buffer, the local concentration of DMSO drops dramatically. The compound, no longer supported by the organic solvent, crashes out of the solution. This is a critical issue as it leads to inaccurate compound concentrations and highly variable assay results.[8]

Immediate Troubleshooting Steps:

  • Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay.

  • Decrease DMSO Percentage: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells or interfere with assay components.[9]

  • Optimize Dilution Protocol: Instead of a single large dilution, perform a serial dilution. Critically, ensure vigorous mixing immediately after adding the compound stock to the aqueous buffer to promote dispersion.

  • Consider Warming: Gently warming the buffer (e.g., to 37°C) may temporarily increase solubility, but be cautious as this can affect the stability of your compound or assay components.

Q4: Are there alternatives to DMSO if my compound is unstable or if DMSO interferes with my assay?

Yes, several other organic solvents can be used, but each has its own set of considerations. Always perform a solvent tolerance test with your specific assay system (e.g., cells, enzymes) to determine the maximum permissible concentration.

SolventProsCons & ConsiderationsMax Recommended % (Cell-based)
Ethanol (EtOH) Less toxic than DMSO for some cell lines; volatile.Can have immunosuppressive effects; may affect cell viability at concentrations above 1-2%.[9]< 0.5%
Dimethylformamide (DMF) Strong solubilizing power similar to DMSO.[10]Higher toxicity than DMSO; handle with care.< 0.1%
Methanol (MeOH) Good solvent for many organic compounds.More toxic than ethanol; can be problematic for in vivo studies.< 0.1%
Q5: What are advanced formulation strategies if simple co-solvents fail?

For highly insoluble compounds, formulation aids known as excipients can be used to form stable dispersions or inclusion complexes in aqueous media.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[12][] β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[9]

  • Surfactants/Detergents: Non-ionic surfactants like Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds.[14][15] Pluronic F-68 is often included in cell culture media to protect cells from shear stress and is generally well-tolerated.[16] Other options include Tween® 20/80 or Cremophor® EL, though these must be used at very low concentrations.

Troubleshooting Guide: From Precipitation to Reliable Data

This section provides a structured approach to diagnosing and solving solubility-related problems.

Problem 1: Visible Precipitation or Cloudiness in Assay Wells
  • Potential Cause A: Exceeded Thermodynamic Solubility. The final concentration of your compound is simply too high for the aqueous buffer system.

    • Solution: Determine the maximum kinetic solubility of your compound in the final assay buffer (see Protocol 2). All subsequent experiments should be performed at concentrations below this limit.

  • Potential Cause B: Poor Dilution Technique. Adding the DMSO stock slowly or without adequate mixing allows localized high concentrations to form and precipitate before the compound can disperse.

    • Solution: Add the DMSO stock directly into the assay buffer while vortexing or rapidly pipetting to ensure immediate and turbulent mixing.

  • Potential Cause C: Compound Instability. The compound may be degrading or reacting with components in the buffer (e.g., salts, proteins), leading to a less soluble product.

    • Solution: Prepare dilutions immediately before use. Assess compound stability in your buffer over the time course of your experiment using methods like HPLC.

Problem 2: Inconsistent or Non-Reproducible Assay Results
  • Potential Cause A: Micro-precipitation. The compound may be forming fine precipitates that are not easily visible but are nonetheless present, leading to variable amounts of soluble, active compound in each well.

    • Solution: After preparing the final dilution in the assay buffer, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use only the supernatant for your assay. This removes insoluble aggregates.

  • Potential Cause B: Adsorption to Plastics. Highly lipophilic compounds can adsorb to the surfaces of pipette tips, tubes, and microplates, reducing the actual concentration in solution.

    • Solution: Use low-adhesion plastics. Including a small amount of a non-ionic surfactant (e.g., 0.01% Pluronic F-68) or a carrier protein like Bovine Serum Albumin (BSA) at 0.1% in your buffer can help block non-specific binding sites.

Problem 3: Solvent-Induced Assay Interference or Cell Toxicity
  • Potential Cause A: High Final Solvent Concentration. The percentage of DMSO or other organic solvent is high enough to affect the biological system.

    • Solution: Always include a "vehicle control" in your experimental design. This control should contain the highest concentration of the solvent used in your experiment but no compound.[17] This allows you to subtract any background effects caused by the solvent itself. Aim for final DMSO concentrations well below 1%, and ideally ≤0.1%.[9]

Diagrams & Workflows

Workflow for Solubility Strategy Selection

G cluster_troubleshoot Troubleshooting Path cluster_formulation Formulation Strategies start Start: Need to solubilize 2-Amino-4-tert-octylphenol stock Prepare 10-50 mM Stock in 100% Anhydrous DMSO start->stock dilute Dilute into Assay Buffer (Final DMSO < 0.5%) stock->dilute check_sol Visually inspect for precipitation/cloudiness dilute->check_sol success Success! Proceed with Assay (Include Vehicle Control) check_sol->success Clear Solution fail Precipitation Occurs check_sol->fail Precipitation lower_conc Option 1: Lower final compound concentration fail->lower_conc kinetic_assay Option 2: Determine Kinetic Solubility Limit (Protocol 2) & work below this limit fail->kinetic_assay formulate Option 3: Advanced Formulation (Still Precipitates at desired conc.) fail->formulate lower_conc->dilute Re-attempt kinetic_assay->dilute Re-attempt cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) formulate->cyclodextrin surfactant Use Surfactants (e.g., Pluronic F-68) formulate->surfactant cyclodextrin->dilute surfactant->dilute Re-attempt

Sources

"2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol" reaction side products and their identification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol

A Guide to Understanding and Mitigating Reaction Side Products

Welcome to the technical support center for researchers working with this compound. This document provides in-depth guidance on the common side products encountered during its use, troubleshooting strategies for their mitigation, and robust analytical methods for their identification. As a sterically hindered p-aminophenol derivative, its reactivity is dominated by the electron-rich aromatic system, making it highly susceptible to specific, often undesirable, reaction pathways. This guide is designed to equip you with the expertise to anticipate and control these pathways, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise during the handling and reaction of this compound.

Question 1: What are the primary side products I should expect when using this compound?

The principal side products arise from the oxidation of the aminophenol core. The electron-donating amino (-NH₂) and hydroxyl (-OH) groups activate the aromatic ring, making it exceptionally sensitive to oxidizing agents, including atmospheric oxygen. The primary and most common side product is the corresponding quinoneimine . This highly reactive intermediate can then undergo further reactions, leading to the formation of colored dimers, trimers, and other oligomeric/polymeric materials [1][2].

Question 2: My reaction mixture is turning a dark color (e.g., brown, purple, or black). What is causing this?

This is a classic indicator of oxidation. The initial product, 4-(2,4,4-trimethylpentan-2-yl)benzo-1,2-quinoneimine, is a highly conjugated molecule that absorbs light in the visible spectrum, imparting color to the solution. This species is often unstable and can act as both an oxidant and a substrate for further reactions. The subsequent coupling of these molecules leads to larger, more complex conjugated systems, which typically present as dark brown or black precipitates or soluble tars[3]. The process often involves radical intermediates, such as the p-aminophenoxy free radical, which contribute to the complexity of the side products formed[3].

Question 3: How does the bulky 4-(2,4,4-trimethylpentan-2-yl) group (a tert-octyl group) affect side product formation?

The tert-octyl group provides significant steric hindrance around the aromatic ring. This has two main consequences:

  • Slowing of Polymerization: Compared to unsubstituted p-aminophenol, the bulky group can sterically impede intermolecular coupling reactions, slowing the rate of formation for dimers and higher-order polymers.

  • Increased Solubility: The aliphatic nature of the tert-octyl group enhances the solubility of the parent compound and its immediate oxidation products in organic solvents. This can sometimes keep the colored side products in solution, making their presence less obvious than the immediate precipitation seen with simpler aminophenols.

However, this steric hindrance does not prevent oxidation; it only modifies the subsequent reaction rates.

Question 4: What specific experimental conditions favor the formation of these oxidative side products?

Several conditions can accelerate the unwanted oxidation of this compound:

  • Presence of Oxygen: Reactions run open to the atmosphere are highly susceptible to autoxidation[1].

  • Presence of Oxidizing Agents: This includes deliberate oxidants (e.g., peroxides, metal salts like Cu(II) or Fe(III)) or trace impurities[2].

  • Basic pH: Deprotonation of the phenolic hydroxyl group forms a phenolate anion, which is even more electron-rich and susceptible to oxidation[2].

  • Light Exposure: UV light can initiate radical formation, triggering oxidation pathways.

  • Elevated Temperatures: Higher temperatures increase the rate of all reactions, including undesirable oxidation.

Visualizing the Primary Side Reaction Pathway

The following diagram illustrates the oxidative degradation pathway from the parent aminophenol to the initial quinoneimine product and a subsequent dimerization event.

Oxidation_Pathway Parent 2-Amino-4-(tert-octyl)phenol Radical Semiquinoneimine Radical (Intermediate) Parent->Radical [O] (e.g., Air, Metal Catalyst) Quinoneimine Quinoneimine Product (Colored) Radical->Quinoneimine - H⁺, - e⁻ Dimer Dimerized Side Product (Complex Mixture) Radical->Dimer + Radical Quinoneimine->Dimer + Quinoneimine (Coupling Reaction)

Caption: Oxidative pathway of 2-Amino-4-(tert-octyl)phenol.

Troubleshooting Guide

Use this guide to diagnose and resolve common experimental issues.

Observed Problem Probable Cause Recommended Solution & Rationale
Low yield of desired product; significant dark, insoluble material formed. Oxidative Polymerization: The desired reaction is being outcompeted by the oxidation pathway, leading to the formation of intractable polymeric side products.1. Implement Inert Atmosphere Conditions: Purge the reaction vessel with an inert gas (Nitrogen or Argon) and maintain a positive pressure. This directly removes atmospheric oxygen, the most common oxidant[1].2. Degas Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles to remove dissolved oxygen.3. Control pH: If your reaction permits, maintain a neutral or slightly acidic pH to reduce the concentration of the highly reactive phenolate anion[2].
Reaction mixture develops color, but the desired product is isolated with colored impurities. Formation of Soluble Oligomers: The initial quinoneimine and small oligomers are soluble in the reaction medium and co-purify with the product.1. Introduce a Reductive Quench: At the end of the reaction, add a mild reducing agent (e.g., sodium dithionite, ascorbic acid) to convert colored quinoneimine impurities back to the colorless aminophenol form, simplifying purification.2. Optimize Chromatography: Use a high-resolution column (e.g., C18 for reverse-phase HPLC) with a shallow gradient to resolve the desired product from closely related, colored impurities. Monitor at multiple wavelengths.
Inconsistent results; reaction works well sometimes but fails at other times. Trace Metal Contamination: Trace amounts of transition metals (Fe, Cu) from reagents, solvents, or glassware can catalyze oxidation, leading to unpredictable outcomes.1. Use High-Purity Reagents/Solvents: Employ reagents and solvents of the highest available purity.2. Pre-treat with a Chelating Agent: If contamination is suspected, stir solvents with a chelating resin (e.g., Chelex® 100) and re-distill to remove metal ions.3. Acid-Wash Glassware: Ensure all glassware is meticulously cleaned and potentially acid-washed to remove any residual metal catalysts.

Analytical Protocols for Side Product Identification

A multi-faceted analytical approach is essential for the unambiguous identification of side products.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV/MS)

This is the primary technique for separating and identifying components of the reaction mixture.

Objective: To separate the starting material, desired product, and various side products, and to obtain mass data for identification.

Methodology:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the mobile phase (e.g., 50:50 acetonitrile:water) to approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.

  • Instrumentation & Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) scanning from 200-600 nm.

    • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

  • Data Interpretation:

    • Retention Time: The parent aminophenol will have a specific retention time. Side products, being more polar (quinoneimine) or larger (dimers), will have different retention times.

    • UV-Vis Spectrum: Look for the appearance of new, longer-wavelength absorbance peaks (>350 nm) characteristic of the conjugated quinoneimine and its derivatives.

    • Mass Spectrum: The parent compound has a calculated m/z (M+H)⁺ of 236.38. The quinoneimine will have an m/z of 234.36 (loss of 2 H). Dimers will appear at m/z ~467-469, depending on the exact structure and ionization.

Protocol 2: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR provides detailed structural information.

Objective: To identify structural changes in the aromatic ring and the loss or modification of -OH and -NH₂ protons.

Methodology:

  • Sample Preparation: Dissolve the crude material or a purified impurity in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Interpretation:

    • Parent Compound: Expect distinct signals for the aromatic protons, a broad singlet for the -OH proton, and another for the -NH₂ protons.

    • Quinoneimine: The symmetry of the aromatic ring is broken, leading to a more complex splitting pattern in the aromatic region. The characteristic -OH and -NH₂ peaks will disappear or be significantly shifted.

    • Polymeric Material: Signals in the aromatic region will become very broad and poorly resolved, indicating a mixture of large molecules.

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is excellent for identifying key functional group changes.

Objective: To detect the formation of carbonyl (C=O) and imine (C=N) groups.

Methodology:

  • Sample Preparation: Analyze the sample as a KBr pellet, a thin film, or using an ATR accessory.

  • Data Interpretation:

    • Parent Compound: Look for strong, broad O-H stretching (~3300-3400 cm⁻¹) and N-H stretching (~3200-3300 cm⁻¹).

    • Oxidized Side Products: The O-H and N-H bands will diminish or disappear, while new, sharp peaks will appear in the 1600-1700 cm⁻¹ region, corresponding to C=O (quinone) and C=N (imine) stretches.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing issues in your experiments.

Troubleshooting_Workflow Start Unexpected Result Observed (Low Yield, Color Change) TLC_Check Run TLC/Crude ¹H NMR Start->TLC_Check Is_Complex Is mixture complex or colored streak observed? TLC_Check->Is_Complex HPLC_MS Analyze via HPLC-UV/MS Is_Complex->HPLC_MS Yes Simple_Purification Attempt purification. If fails, re-evaluate. Is_Complex->Simple_Purification No Identify_Mass Identify masses of major impurities. Do they correspond to [M-2H]⁺ or dimers? HPLC_MS->Identify_Mass Oxidation_Confirmed Oxidation Confirmed Identify_Mass->Oxidation_Confirmed Yes Other_Issue Suspect other side reaction. Re-evaluate reaction mechanism. Identify_Mass->Other_Issue No Implement_Solutions Implement Solutions: - Inert Atmosphere - Degas Solvents - Control pH Oxidation_Confirmed->Implement_Solutions

Caption: A logical workflow for troubleshooting side product formation.

References

  • Correia, J. C., et al. (2020). Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. Journal of Hazardous Materials.
  • Josephy, P. D., et al. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. ResearchGate.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-tert-butylphenol product page. Sigma-Aldrich.
  • Al-Luhaiby, R. A., & Al-Enizzi, M. S. (2020). Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine. ResearchGate.
  • Corbett, J. F. (1984). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.
  • Ghosh, P., et al. (2015). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity. Dalton Transactions.

Sources

Improving the stability of "2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol" in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol

Introduction: Welcome to the dedicated technical support guide for this compound. This molecule, a substituted aminophenol, is a valuable intermediate in various research and development applications, including as a building block in medicinal chemistry and material science.[1][2] However, its chemical structure, featuring both an amino and a hydroxyl group on a phenyl ring, renders it highly susceptible to degradation in solution, primarily through oxidation. This guide provides in-depth troubleshooting advice and preventative protocols to help you maintain the integrity and stability of this compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Understanding the Instability

Q1: Why is my solution of this compound rapidly changing color (e.g., turning yellow, brown, or pink)?

This is a classic sign of oxidative degradation. The aminophenol structure is electron-rich and prone to losing electrons, especially in the presence of oxygen. The process typically follows these steps:

  • Initial Oxidation: The aminophenol is oxidized to a highly reactive quinone-imine intermediate. This step can be initiated by atmospheric oxygen, trace metal ion contaminants, or light.

  • Polymerization: These unstable quinone-imine molecules can then react with each other or with the parent aminophenol molecules in a series of condensation or polymerization reactions.

  • Color Formation: These resulting polymeric products are often highly conjugated systems, which absorb visible light and appear as yellow, brown, or even purple/black impurities, causing the discoloration you observe.[3]

The rate of this degradation is often rapid, and once the color has changed, the parent compound has been consumed, and the solution's purity is compromised.

Q2: What are the primary factors that accelerate the degradation of this compound in solution?

Several environmental and chemical factors can significantly increase the rate of degradation. Understanding these is the first step toward prevention.

  • Presence of Oxygen: Atmospheric oxygen is the principal oxidizing agent. Solutions prepared in standard lab conditions without measures to remove dissolved oxygen will degrade quickly.[3]

  • Solution pH: The stability of aminophenols is highly pH-dependent. In alkaline (high pH) conditions, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This negatively charged species is even more electron-rich and thus, significantly more susceptible to oxidation.[4][5] While very acidic conditions might protonate the amino group and offer some stability against oxidation, they can introduce the risk of hydrolysis for related compounds.[6][7] For many aminophenols, maximum stability is often found in a slightly acidic to neutral pH range.

  • Exposure to Light: Ultraviolet (UV) and even visible light can provide the activation energy needed to initiate the oxidation process (photodegradation).[3][8] Storing solutions in clear glass vials on a lab bench is a common cause of rapid degradation.

  • Elevated Temperature: As with most chemical reactions, higher temperatures increase the kinetic rate of degradation.[5] Storing stock solutions at room temperature or higher will shorten their shelf-life considerably compared to refrigerated or frozen storage.

  • Trace Metal Ions: Divalent metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), are potent catalysts for oxidation reactions. They can facilitate the transfer of electrons from the aminophenol to oxygen, creating reactive oxygen species (ROS).[9] These ions are often present as trace impurities in lower-grade solvents or reagents.

Section 2: Proactive Stabilization Strategies

Q3: I am preparing a stock solution for the first time. How can I proactively prevent or minimize its degradation?

A multi-faceted approach is required to ensure the long-term stability of your this compound solutions. The key is to control all the factors mentioned above simultaneously.

  • Solvent Selection and Preparation:

    • Use high-purity (e.g., HPLC-grade or anhydrous) solvents to minimize catalytic metal impurities.

    • Crucially, deoxygenate your solvent before dissolving the compound. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or through several freeze-pump-thaw cycles.

  • pH Control:

    • If compatible with your experimental system, prepare your solution in a slightly acidic buffer (e.g., pH 4-6).[10] This keeps the amino group protonated and the phenol group protonated, reducing susceptibility to oxidation.

    • If a buffer cannot be used, ensure the pH of your solvent (especially water) is not alkaline.

  • Use of Antioxidants:

    • Antioxidants are sacrificial agents that are more easily oxidized than your compound of interest, thereby protecting it.[11] The choice depends on your solvent system.

    • For Aqueous Solutions: Consider adding water-soluble antioxidants like sodium metabisulfite (0.01-0.1% w/v) or L-ascorbic acid (Vitamin C).

    • For Organic Solutions: Lipid-soluble antioxidants like Butylated Hydroxytoluene (BHT) or α-tocopherol (Vitamin E) are effective.[12] A typical starting concentration is 0.01% (w/v).

  • Maintaining an Inert Atmosphere:

    • After dissolving your compound in the deoxygenated solvent, flush the headspace of the vial with nitrogen or argon before sealing it tightly.[8] This removes atmospheric oxygen from above the solution, preventing it from re-dissolving over time. Use vials with PTFE-lined septa for the best seal.

  • Proper Storage:

    • Store the solution protected from light by using amber glass vials or by wrapping clear vials in aluminum foil.[8]

    • Store at the lowest practical temperature to slow down any residual degradation kinetics. Storage at -20°C or -80°C is highly recommended for long-term stability.

The following diagram illustrates the core logic for preventing degradation.

G cluster_compound Compound Susceptibility cluster_stressors Degradation Stressors cluster_solutions Protective Measures Compound 2-Amino-4-(tert-octyl)phenol (Electron-Rich) Degradation Oxidative Degradation (Color Change) Compound->Degradation Oxygen Oxygen Oxygen->Degradation Light Light (UV/Vis) Light->Degradation HighpH High pH HighpH->Degradation Heat Heat Heat->Degradation InertGas Inert Gas Purge (N2 / Ar) InertGas->Oxygen Blocks Antioxidants Antioxidants (e.g., BHT, Ascorbic Acid) Antioxidants->Degradation Scavenges Radicals AmberVial Amber Vial AmberVial->Light Blocks Buffer Acidic/Neutral Buffer Buffer->HighpH Prevents Cold Cold Storage (-20°C / -80°C) Cold->Heat Reduces G cluster_storage Incubate Under Stress Conditions start Start prep Prepare Stabilized Stock Solution start->prep t0 Analyze T=0 (Baseline) prep->t0 aliquot Aliquot into Vials & Purge with N2/Ar prep->aliquot analysis RP-HPLC-UV/MS Analysis t0->analysis cond1 -20°C aliquot->cond1 cond2 4°C aliquot->cond2 cond3 25°C aliquot->cond3 cond4 40°C aliquot->cond4 timepoint Pull Samples at Time Points cond1->timepoint cond2->timepoint cond3->timepoint cond4->timepoint timepoint->analysis data Calculate % Remaining vs. Time analysis->data end Determine Shelf-Life data->end

Caption: Experimental workflow for a solution stability study.

Q7: What is the best analytical method to monitor the stability and quantify degradation products?

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard. [13]

  • Principle: This technique separates the parent compound from its degradation products based on their polarity. A non-polar C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection is ideal, as the phenolic ring is a strong chromophore. You should determine the wavelength of maximum absorbance (λ-max) for the parent compound to ensure the highest sensitivity.

  • Method Validation: A key feature of a "stability-indicating" method is that it can resolve the peak of the parent compound from all potential degradation product peaks. [7]This is confirmed during method development by analyzing forcibly degraded samples (e.g., by treating with acid, base, peroxide, heat) to ensure any new peaks that appear do not co-elute with the main peak.

  • Identification of Degradants: Coupling the HPLC to a Mass Spectrometer (LC-MS) is invaluable for identifying the molecular weights of the degradation products, which provides crucial clues to their structure and the degradation pathway. [14]

References

  • Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst. (2018). National Institutes of Health (NIH). Available at: [Link]

  • Effect of pH on the oxidation of 2-aminophenol. (n.d.). ResearchGate. Available at: [Link]

  • Koshy, K. T., & Lach, J. L. (1961). Stability of aqueous solutions of N-acetyl-p-aminophenol. Journal of Pharmaceutical Sciences, 50, 113-118. Available at: [Link]

  • Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. (2005). ResearchGate. Available at: [Link]

  • Effect of pH on the adsorption of 4 -aminophenol on manganese and nickel hexocyanoferrate(II) complexes. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). National Institutes of Health (NIH). Available at: [Link]

  • How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. (2024). Kajay Remedies. Available at: [Link]

  • Schematic degradation pathway of alkylphenolethoxylates and formation APEO metabolites. (n.d.). ResearchGate. Available at: [Link]

  • An Overview of Antioxidants. (2008). U.S. Pharmacist. Available at: [Link]

  • The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state. (2010). National Institutes of Health (NIH). Available at: [Link]

  • STABILIZER OF ACETAMINOPHEN. (2011). European Patent Office. Available at: [Link]

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). National Institutes of Health (NIH). Available at: [Link]

  • Biodegradation and toxicity reduction of nonylphenol, 4-tert-octylphenol and 2,4-dichlorophenol by the ascomycetous fungus Thielavia sp HJ22: Identification of fungal metabolites and proposal of a putative pathway. (2020). ResearchGate. Available at: [Link]

  • Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. (2012). National Institutes of Health (NIH). Available at: [Link]

  • Chemical Derivatization UV Spectrophotometric Method for Detection of P- Aminophenol and Energy of Activation Approach to Set Degradation Protocol for Forced Degradation Studies. (2016). ResearchGate. Available at: [Link]

  • On the energetics of phenol antioxidants activity. (2005). ResearchGate. Available at: [Link]

  • Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. (2013). PubMed. Available at: [Link]

  • Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. (2011). National Institutes of Health (NIH). Available at: [Link]

  • PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H2O2 SENSITIZED Cu2O AND VISIBLE LIGHT. (2016). ResearchGate. Available at: [Link]

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (n.d.). MDPI. Available at: [Link]

  • Antitumor activity of 2-amino-4,4 alpha-dihydro-4 alpha, 7-dimethyl-3H-phenoxazine-3-one, a novel phenoxazine derivative produced by the reaction of 2-amino-5-methylphenol with bovine hemolysate. (1996). PubMed. Available at: [Link]

  • Di-Tert-Butylphenol (2,4 DTBP) by Bacteria Isolates from Industrial Wastewater Treatment Plant. (2023). Semantic Scholar. Available at: [Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. (2015). PubMed. Available at: [Link]

  • Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile. (2019). PubMed. Available at: [Link]

  • Development and Evaluation of 2-Amino-7-Fluorophenazine 5,10-Dioxide Polymeric Micelles as Antitumoral Agents for 4T1 Breast Cancer. (2021). PubMed. Available at: [Link]

  • 2,4-Bis(4-hydroxybenzyl)phenol inhibits heat shock transcription factor 1 and sensitizes lung cancer cells to conventional anticancer modalities. (2014). PubMed. Available at: [Link]

Sources

Technical Support Center: Crystallization of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol (also known as 2-Amino-4-tert-octylphenol). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound by crystallization. As a Senior Application Scientist, I have compiled field-proven insights and troubleshooting strategies to help you achieve high-purity crystalline material efficiently.

The bulky tertiary octyl group on the phenol ring introduces specific challenges to crystallization, including a tendency for oiling out and the formation of amorphous solids. This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its crystallization?

A1: Understanding the molecule's properties is the first step to a successful crystallization. The large, nonpolar 2,4,4-trimethylpentan-2-yl group dominates the molecule's behavior, leading to low aqueous solubility[1][2]. The presence of both a phenolic hydroxyl and an amino group allows for hydrogen bonding, which can be exploited in solvent selection. Key properties of the closely related compound 4-tert-octylphenol include very low water solubility and good solubility in non-polar organic solvents like hexane and toluene[1].

Q2: I am observing oiling out instead of crystal formation. What is the primary cause and how can I prevent it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when a solution is supersaturated at a temperature above the melting point of the solute in the solvent system. Given the bulky alkyl group, this compound may have a lower melting point or form a low-melting eutectic with the solvent. To prevent this, consider using a larger volume of solvent, a solvent system with lower solvent power, or cooling the solution much more slowly to allow nucleation to occur at a lower temperature.

Q3: My product is crashing out of solution too quickly as a fine powder. How can I obtain larger crystals?

A3: Rapid precipitation, often leading to a fine powder or amorphous solid, is usually a sign of excessive supersaturation. This can trap impurities within the solid matrix, defeating the purpose of crystallization[3]. To encourage the growth of larger, purer crystals, you need to slow down the crystallization process. This can be achieved by:

  • Using a more dilute solution (more solvent).

  • Cooling the solution at a much slower rate.

  • Employing a solvent/anti-solvent system where the anti-solvent is added very slowly to the solution at a constant temperature.

Q4: What are the best starting solvents to screen for the crystallization of this compound?

A4: Due to the nonpolar nature of the tert-octyl group, you should start with nonpolar solvents and then explore mixtures. Good starting points for solvent screening include:

  • Single Solvents: Heptane, cyclohexane, toluene, and methyl tert-butyl ether (MTBE).

  • Solvent/Anti-solvent Systems: Toluene/heptane, MTBE/heptane, or acetone/water. The compound is likely to be soluble in toluene or MTBE and insoluble in heptane or water.

Troubleshooting Guide

This section provides a problem-and-solution-oriented guide to common issues encountered during the crystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling - Solution is not sufficiently supersaturated. - Nucleation is inhibited.- Evaporate some of the solvent to increase the concentration. - Try scratching the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of the pure compound. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
Oiling Out - The solution is becoming supersaturated at a temperature above the compound's melting point in that solvent. - The cooling rate is too fast.- Re-heat the solution until the oil dissolves, then add more solvent to decrease the saturation point. - Use a solvent in which the compound is less soluble. - Cool the solution very slowly (e.g., by placing the flask in a large, insulated container).
Formation of Amorphous Solid or Fine Powder - The solution is too concentrated. - The cooling rate is too rapid.- Use a more dilute solution by adding more solvent. - Slow down the cooling rate. Consider using a programmable cooling bath for precise control. - Use a solvent/anti-solvent system, adding the anti-solvent dropwise to a stirred solution.
Low Yield - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration.- Concentrate the mother liquor and cool again to obtain a second crop of crystals[3]. - Ensure the solution is cooled sufficiently before filtration. - When performing a hot filtration, use a pre-heated funnel and filter flask to prevent premature crystallization[4].
Poor Purity of Crystals - Impurities are co-crystallizing or being trapped in the crystal lattice. - Incomplete removal of mother liquor.- Ensure the crystallization process is slow to allow for selective crystal growth. - Consider a pre-purification step like column chromatography if impurities are very similar in structure. - Wash the filtered crystals with a small amount of ice-cold, fresh solvent. - Perform a second recrystallization.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol outlines the fundamental steps for purifying this compound using a single solvent.

  • Solvent Selection:

    • Place a small amount of the crude material (10-20 mg) into a test tube.

    • Add a few drops of the chosen solvent (e.g., heptane).

    • If the solid dissolves at room temperature, the solvent is too good and not suitable for single-solvent recrystallization.

    • If the solid does not dissolve, gently heat the mixture. If it dissolves when hot but recrystallizes upon cooling, it is a good candidate solvent.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent.

    • Heat the mixture to boiling with stirring.

    • Continue adding small portions of the solvent until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • For maximum yield, further cool the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This method is particularly useful if the compound is very soluble in one solvent and very insoluble in another.

  • Solvent System Selection:

    • Find a "good" solvent that readily dissolves the compound (e.g., toluene, MTBE).

    • Find a "poor" solvent (anti-solvent) in which the compound is insoluble but is miscible with the "good" solvent (e.g., heptane, hexane).

  • Dissolution:

    • Dissolve the crude material in a minimal amount of the "good" solvent at room temperature.

  • Addition of Anti-Solvent:

    • Slowly add the anti-solvent dropwise to the stirred solution until you observe persistent cloudiness (turbidity).

    • If too much anti-solvent is added and the solution becomes very cloudy, add a small amount of the "good" solvent to redissolve the precipitate.

  • Crystallization:

    • Cover the flask and allow it to stand undisturbed to allow for crystal growth.

    • Cooling in an ice bath can increase the yield.

  • Isolation and Drying:

    • Collect, wash, and dry the crystals as described in Protocol 1.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.

Troubleshooting_Workflow Start Start Crystallization (Cooling Saturated Solution) Check_Crystals Observe Outcome Start->Check_Crystals No_Crystals No Crystals Form Check_Crystals->No_Crystals No Precipitation Oiling_Out Oiling Out Occurs Check_Crystals->Oiling_Out Liquid Phase Separation Fine_Powder Fine Powder/Amorphous Solid Check_Crystals->Fine_Powder Rapid Precipitation Good_Crystals Good Crystals Form Check_Crystals->Good_Crystals Slow Crystal Growth Action_No_Crystals Increase Concentration (Evaporate Solvent) Scratch/Seed No_Crystals->Action_No_Crystals Action_Oiling_Out Re-dissolve, Add More Solvent Cool Slower Oiling_Out->Action_Oiling_Out Action_Fine_Powder Use More Solvent Cool Slower Use Anti-Solvent Method Fine_Powder->Action_Fine_Powder End Collect & Dry Crystals Good_Crystals->End Action_No_Crystals->Start Retry Action_Oiling_Out->Start Retry Action_Fine_Powder->Start Retry

Caption: A decision-making flowchart for troubleshooting common crystallization issues.

References

Sources

Technical Support Center: Scale-Up Synthesis of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the scale-up synthesis of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol. This document is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights, troubleshooting guides, and frequently asked questions to ensure a safe, efficient, and reproducible scale-up process. The methodologies described herein are built on established chemical principles and validated through practical application.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved via a robust three-step process. This pathway is selected for its reliability, scalability, and use of readily available starting materials. Each step presents unique challenges that require careful control of reaction parameters.

Synthetic_Pathway cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Regioselective Nitration cluster_2 Step 3: Catalytic Reduction A Phenol + Diisobutylene B 4-(2,4,4-trimethylpentan-2-yl)phenol (4-tert-Octylphenol) A->B  Lewis Acid Catalyst (e.g., Al(OPh)₃)   C 2-Nitro-4-(2,4,4-trimethylpentan-2-yl)phenol B->C  Dilute HNO₃ / Acetic Acid   D This compound C->D  H₂ / Pd/C Catalyst   Troubleshooting_Reduction start Low Yield in Reduction Step? check_TLC Does TLC/HPLC show unreacted starting material? start->check_TLC check_purity Was the nitro-intermediate pure before starting? check_TLC->check_purity Yes end_node Problem Resolved check_TLC->end_node No (Consider other losses) check_catalyst Is the catalyst fresh? Was it handled properly? check_purity->check_catalyst Yes sol_purify Action: Recrystallize the 2-nitro-4-tert-octylphenol and restart reduction. check_purity->sol_purify No check_H2 Was H₂ pressure consistent during the run? check_catalyst->check_H2 Yes sol_catalyst Action: Use fresh catalyst. Ensure anaerobic handling. check_catalyst->sol_catalyst No sol_H2 Action: Check system for leaks. Ensure adequate H₂ supply. check_H2->sol_H2 No sol_time Action: Increase reaction time or catalyst loading. check_H2->sol_time Yes sol_purify->end_node sol_catalyst->end_node sol_H2->end_node sol_time->end_node

Caption: Decision tree for troubleshooting low reduction yield.

Detailed Experimental Protocols (Illustrative 1 kg Scale)

Disclaimer: These protocols are for informational purposes. All scale-up operations should be conducted by trained personnel after a thorough risk assessment.

Protocol 1: Synthesis of 4-(2,4,4-trimethylpentan-2-yl)phenol
Parameter Value Rationale / Comments
Reactants Phenol: 4.85 kg Diisobutylene: 1.00 kgA significant molar excess of phenol is used to minimize polyalkylation. [1]
Catalyst Aluminum turnings: 24 gForms the milder aluminum phenoxide catalyst in situ.
Temperature 140-160°CRequired for catalyst activation and reaction progression. [2]
Reaction Time 4-6 hoursMonitor by GC until diisobutylene is consumed.
Expected Yield ~1.6 - 1.8 kg (crude)Yield based on diisobutylene as the limiting reagent.

Methodology:

  • Charge a suitable reactor with phenol (4.85 kg) and aluminum turnings (24 g).

  • Heat the mixture to 140-160°C under a nitrogen atmosphere to activate the catalyst.

  • Cool the mixture to 100-120°C.

  • Slowly add diisobutylene (1.00 kg) over 2-3 hours, maintaining the temperature below 125°C. [2]5. After the addition is complete, stir the mixture at 120°C for an additional 2-3 hours. Monitor progress via GC.

  • Once the reaction is complete, cool the mixture to 80°C. Cautiously quench the reaction by slowly adding water to hydrolyze the catalyst.

  • Perform a steam distillation or vacuum distillation to remove excess phenol.

  • The remaining crude product can be purified by recrystallization from a suitable solvent like heptane.

Protocol 2: Synthesis of 2-Nitro-4-(2,4,4-trimethylpentan-2-yl)phenol
Parameter Value Rationale / Comments
Reactants 4-tert-Octylphenol: 1.00 kg Nitric Acid (70%): 0.46 kg Glacial Acetic Acid: 3.0 LAcetic acid serves as a solvent to control viscosity and moderate the reaction. [3]
Temperature 5-10°CCritical for controlling the exothermic reaction and ensuring regioselectivity. [4]
Reaction Time 3-4 hoursSlow addition followed by a holding period.
Expected Yield ~1.1 - 1.15 kgHigh conversion is expected under controlled conditions.

Methodology:

  • Charge the reactor with 4-tert-octylphenol (1.00 kg) and glacial acetic acid (3.0 L).

  • Cool the mixture to 5°C with vigorous stirring.

  • Slowly add 70% nitric acid (0.46 kg) dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • After the addition, allow the mixture to stir at 5-10°C for an additional hour.

  • Quench the reaction by slowly adding the mixture to a vessel containing 10 kg of ice water with stirring.

  • The precipitated yellow solid is collected by filtration, washed thoroughly with water until the washings are neutral, and dried under vacuum.

Protocol 3: Synthesis of this compound
Parameter Value Rationale / Comments
Reactants 2-Nitro-4-tert-octylphenol: 1.00 kg Ethanol: 5.0 LEthanol is a common solvent for catalytic hydrogenation.
Catalyst 5% Palladium on Carbon (Pd/C): 20 gA standard, efficient catalyst for nitro group reduction. [5][6]
Hydrogen Pressure 50 psiSufficient pressure to drive the reaction to completion in a reasonable time. [3]
Temperature 25-40°CThe reaction is mildly exothermic; cooling may be required initially.
Expected Yield ~0.85 - 0.90 kgTypically a high-yielding reaction.

Methodology:

  • Carefully charge a hydrogenation reactor with the nitro compound (1.00 kg), ethanol (5.0 L), and 5% Pd/C catalyst (20 g) under a nitrogen atmosphere.

  • Seal the reactor, purge several times with nitrogen, and then purge with hydrogen.

  • Pressurize the reactor to 50 psi with hydrogen and begin stirring.

  • Monitor the reaction by hydrogen uptake. An initial exotherm may require cooling to maintain the temperature below 40°C.

  • Once hydrogen uptake ceases (typically 4-8 hours), continue stirring for an additional hour.

  • Vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® under a nitrogen atmosphere to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by recrystallization from a suitable solvent system (e.g., toluene/heptane), again under an inert atmosphere to prevent oxidation.

References

  • Elumalai, V., & Hansen, J. H. (2020). A scalable and green one-minute synthesis of substituted phenols. RSC Advances. [Link]

  • Elumalai, V., & Hansen, J. H. (2020). A scalable and green one-minute synthesis of substituted phenols. RSC Publishing. [Link]

  • Google Patents. (n.d.). Purification of N-acetyl aminophenols. EP0320484A2.
  • Elumalai, V., & Hansen, J. H. (2020). A scalable and green one-minute synthesis of substituted phenols. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • PubChem. (n.d.). Process for the purification of p-aminophenol. Patent US-4440954-A. [Link]

  • ResearchGate. (n.d.). Gram-scale synthesis of phenols. [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. [Link]

  • Zheng, Y., et al. (2013). Metal-free catalytic reduction of 4-nitrophenol to 4-aminophenol by N-doped graphene. Energy & Environmental Science. [Link]

  • Google Patents. (n.d.). Stepwise reduction of p-nitrophenol. US4264525A.
  • Google Patents. (n.d.).
  • ACS Publications. (2021). Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Ag@α-Ti(HPO4)2·H2O: Experimental and Computational Studies. Industrial & Engineering Chemistry Research. [Link]

  • Google APIs. (n.d.). Process for the purification of p-aminophenol. EP 0041837 A1. [Link]

  • International Journal of Chemical Studies. (2016). Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite. [Link]

  • MDPI. (2022). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2022). Assessment of the genotoxic and carcinogenic risks of p-nitrophenol when it is present as an impurity in a drug product. [Link]

  • MDPI. (2022). Simple Environmentally-Friendly Reduction of 4-Nitrophenol. [Link]

  • J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation). [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 4-Nitrophenol. [Link]

  • ATSDR - CDC. (n.d.). ToxFAQs™ for Nitrophenols. [Link]

  • Student Doctor Network Forums. (2014). Friedel-Crafts Alkylation with Phenol. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-dodecylphenol. [Link]

  • Reddit. (2022). Is a base necessary for a phenol O-alkylation using alkyl iodides?. [Link]

  • ResearchGate. (2022). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. [Link]

  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. [Link]

  • Unknown Source. (n.d.). Nitric Acid Safety.
  • Global Safety Management, Inc. (2015). Safety Data Sheet: Nitric Acid, 0.1M. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitric acid. [Link]

  • MDPI. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. [Link]

  • PrepChem.com. (n.d.). Synthesis of B. 2-Amino-4-dodecylphenol. [Link]

  • Google Patents. (n.d.). The synthetic method of o-nitro p-tert-butylphenol. CN101696169B.
  • PubChem. (n.d.). 4-Tert-octylphenol. [Link]

  • PubMed. (2013). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. [Link]

  • Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol. CN102267916B.
  • PubMed. (1995). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. [Link]

  • IARC Publications. (n.d.). 2-Amino-4-nitrophenol. [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-amino-4-nitrophenol. US4329503A.

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Technical Support Center: Method Refinement for the Functionalization of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol, a key intermediate in advanced chemical synthesis. This document provides researchers, scientists, and drug development professionals with field-proven insights, troubleshooting guides, and detailed protocols to navigate the complexities of functionalizing this versatile molecule. Our approach is built on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling, properties, and general reactivity of this compound (also known as 2-amino-4-tert-octylphenol).

Q1: What are the key reactive sites on this molecule and how does its structure influence functionalization strategies?

The molecule possesses three primary reactive sites: the primary aromatic amine (-NH₂), the phenolic hydroxyl (-OH), and the aromatic ring itself. The bulky tert-octyl group exerts significant steric hindrance and electronic effects, primarily directing reactions to specific positions.

  • Amino Group (-NH₂): Highly nucleophilic and the primary site for acylation, alkylation, and Schiff base formation.

  • Hydroxyl Group (-OH): Nucleophilic, but generally less so than the amino group under neutral or basic conditions. It is the target for O-alkylation (etherification) and esterification.

  • Aromatic Ring: Activated by the electron-donating -NH₂ and -OH groups. The most likely positions for electrophilic substitution are ortho and para to these groups, though steric hindrance from the tert-octyl group is a major consideration. Diazotization of the amino group allows for a wide range of subsequent Sandmeyer-type reactions.

Reactivity_Sites cluster_molecule 2-Amino-4-(tert-octyl)phenol cluster_sites Key Reactive Sites mol Amine Amino Group (-NH₂) Primary Nucleophile mol->Amine Acylation Alkylation Schiff Base Hydroxyl Hydroxyl Group (-OH) Secondary Nucleophile mol->Hydroxyl O-Alkylation Esterification Ring Aromatic Ring Electrophilic Substitution / Diazotization mol->Ring Diazotization

Caption: Key reactive sites on the this compound molecule.

Q2: My starting material, which should be a light-colored solid, has turned dark brown or black. Is it still usable?

This is a very common issue. Aminophenols are highly susceptible to air oxidation, which results in the formation of colored quinone-imine type impurities.[1]

  • Assessment: The usability depends on the extent of oxidation. A slight discoloration may be acceptable for some robust reactions, but a dark black solid indicates significant impurity.

  • Recommendation: For sensitive reactions or when high purity is required, it is crucial to purify the material before use. Sublimation can be effective for removing non-volatile impurities.[1] However, for routine use, it is often more practical to use a fresh, properly stored sample or to consider using the more stable hydrochloride salt version of the amine if available.[1]

Q3: What are the best practices for storing this compound to prevent degradation?

To maintain the integrity of this compound, proper storage is essential.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.[1]

  • Temperature: Keep refrigerated at 2-8°C.

  • Light: Store in an amber or opaque vial to protect from light, which can accelerate degradation.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Q4: What analytical techniques are recommended for reaction monitoring and final product characterization?

A multi-technique approach is recommended for robust analysis.

Technique Application Key Observables References
HPLC Reaction monitoring, purity assessmentDisappearance of starting material peak, appearance of product peak.[2][3]
TLC Quick reaction check, solvent system screeningChange in Rf value from starting material to product.[4]
¹H & ¹³C NMR Structural confirmationChemical shifts corresponding to new functional groups, disappearance of starting protons.[5][6]
FT-IR Functional group analysisAppearance/disappearance of characteristic bands (e.g., C=O for amides, C=N for imines).[6][7]
Mass Spectrometry Molecular weight confirmationMolecular ion peak corresponding to the expected product mass.[4]

Part 2: Experimental Guides & Troubleshooting

This section provides detailed protocols and addresses specific issues that may arise during key functionalization reactions.

N-Functionalization: Acylation for Amide Synthesis

Acylation of the primary amine is often the most straightforward functionalization.

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-Amino-4-(tert-octyl)phenol in a suitable anhydrous solvent (e.g., Dichloromethane or THF).

  • Base Addition: Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or pyridine. Cool the mixture to 0°C in an ice bath.

  • Acylation: Slowly add 1.05 equivalents of acetic anhydride (or acetyl chloride) dropwise while stirring. Causality: The base neutralizes the acid byproduct (HCl or acetic acid), driving the reaction to completion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC.

  • Workup: Quench the reaction by adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel.[4]

  • Problem: Low Yield or Significant Unreacted Starting Material.

    • Root Cause: Insufficiently reactive acylating agent, presence of moisture, or incomplete acid scavenging.

    • Solution:

      • Ensure all reagents and solvents are anhydrous.

      • Use a more reactive acylating agent (acyl chloride > anhydride).

      • Increase the amount of base to 1.2-1.5 equivalents.

      • Allow the reaction to run for a longer duration or at a slightly elevated temperature (e.g., 40°C).

  • Problem: Formation of a Di-acylated Side Product (on both -NH₂ and -OH).

    • Root Cause: The phenolic -OH group can also be acylated, especially under harsh conditions or with a large excess of the acylating agent.

    • Solution:

      • Maintain the reaction temperature at 0°C to room temperature.

      • Use no more than 1.1 equivalents of the acylating agent.

      • Add the acylating agent slowly to avoid localized high concentrations.

Ring Functionalization: Diazotization

Diazotization converts the primary amine into a versatile diazonium salt, which is a gateway to numerous other functional groups.[8][9]

Troubleshooting_Diazotization start Low Yield in Subsequent Coupling Reaction q1 Did the reaction mixture remain between 0-5°C throughout? start->q1 q2 Was an excess of nitrous acid detected (starch-iodide paper test)? q1->q2 Yes res1_no Problem: Temperature Excursion Cause: Unstable diazonium salt decomposed. Solution: Improve cooling bath efficiency; monitor internal temperature. q1->res1_no No q3 Was the sodium nitrite solution added slowly below the surface? q2->q3 Yes res2_no Problem: Incomplete Diazotization Cause: Insufficient NaNO₂ or acid. Solution: Verify reagent stoichiometry; ensure NaNO₂ is fresh. q2->res2_no No res3_no Problem: Localized Decomposition Cause: High local concentration of HNO₂. Solution: Ensure vigorous stirring and slow, sub-surface addition of nitrite. q3->res3_no No res_ok Diazotization likely successful. Investigate coupling partner or reaction conditions. q3->res_ok Yes

Caption: Troubleshooting decision tree for diazotization reactions.

  • Setup: Suspend 1.0 equivalent of 2-Amino-4-(tert-octyl)phenol in 2.5-3.0 equivalents of a strong acid (e.g., 3M HCl or H₂SO₄) in a beaker. Cool the mixture to 0-5°C using an ice-salt bath. Causality: The strong acid protonates the amine and is required to form nitrous acid in situ.

  • Nitrite Solution: In a separate flask, prepare a solution of 1.0-1.1 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold water.[10][11]

  • Diazotization: Add the sodium nitrite solution dropwise to the stirred aminophenol suspension, ensuring the temperature never exceeds 5°C.[9] Causality: Arenediazonium salts are thermally unstable and can decompose violently at higher temperatures.

  • Monitoring: After the addition is complete, continue stirring at 0-5°C for 15-30 minutes. Check for the presence of excess nitrous acid by touching the reaction mixture with a glass rod to starch-iodide paper; a blue-black color indicates completion.[11]

  • Usage: The resulting diazonium salt solution should be used immediately in the next step (e.g., Sandmeyer reaction) without isolation.

  • Problem: Reaction mixture develops a dark brown/tarry appearance.

    • Root Cause: The temperature rose above the critical 5-10°C range, causing the diazonium salt to decompose.

    • Solution: Discard the reaction and restart with more efficient cooling. Ensure the nitrite solution is pre-chilled and added very slowly.

  • Problem: Starch-iodide test is negative even after adding all the NaNO₂.

    • Root Cause: Incomplete reaction. This could be due to poor-quality NaNO₂, insufficient acid, or loss of nitrous acid gas from the solution.

    • Solution: Add a small additional portion (5%) of the NaNO₂ solution. Ensure the addition is done below the surface of the liquid to prevent premature decomposition of nitrous acid.

Selective O- vs. N-Alkylation

Achieving selective alkylation is a common challenge due to the competing nucleophilicity of the -NH₂ and -OH groups. A protection strategy is the most reliable method.[12]

  • Amine Protection: React the 2-Amino-4-(tert-octyl)phenol with benzaldehyde (1 eq.) in a solvent like toluene with a catalytic amount of p-toluenesulfonic acid. Use a Dean-Stark apparatus to remove water and drive the formation of the Schiff base (imine), thus protecting the amine.[12]

  • Deprotonation: Without isolating the imine, cool the solution and add a strong base like sodium hydride (NaH) to deprotonate the phenolic hydroxyl group, forming a phenoxide.

  • O-Alkylation: Add the desired alkylating agent (e.g., benzyl bromide, methyl iodide). The phenoxide is now the only strong nucleophile available and will selectively attack the alkylating agent.

  • Deprotection (Hydrolysis): After the O-alkylation is complete, add aqueous acid (e.g., 2M HCl) and stir or gently heat to hydrolyze the imine, regenerating the free amino group.

  • Workup & Purification: Proceed with a standard aqueous workup and purification as described previously.

  • Problem: A mixture of N- and O-alkylated products is formed.

    • Root Cause: Incomplete protection of the amino group or hydrolysis of the protecting group during the alkylation step.

    • Solution: Ensure the protection step goes to completion by rigorously removing water. Use an anhydrous base and solvent for the alkylation step.

  • Problem: Low yield of the O-alkylated product.

    • Root Cause: The alkylating agent is not reactive enough, or the phenoxide was not fully formed.

    • Solution: Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to a bromide or iodide). Ensure the base used is strong enough to fully deprotonate the phenol.

References

  • Google Patents. (1989). CN109335A - The preparation method of 2-amino-4-tert.-butyl phenol.
  • Rafique, B., Kalsoom, S., Sajini, A. A., Ismail, H., & Iqbal, M. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. Retrieved from [Link]

  • Ganesh, K. S., Kumar, A., & Sudha, J. D. (2018). Preparation, characterization and reusability efficacy of amine-functionalized graphene oxide-polyphenol oxidase complex for removal of phenol from aqueous phase. Scientific Reports, 8(1), 17876. Retrieved from [Link]

  • Rafique, B., Kalsoom, S., Sajini, A. A., Ismail, H., & Iqbal, M. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. Retrieved from [Link]

  • Google Patents. (1983). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.
  • ResearchGate. (n.d.). Diazotization of 2‐ or 4‐aminophenols. Scientific Diagram. Retrieved from [Link]

  • Krymkin, V. V., et al. (2016). Theory and Practice of Alkyl Phenol Synthesis. tert-Octylphenols. ACS Figshare. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]

  • Wang, Y., et al. (2019). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. Catalysts, 9(11), 942. Retrieved from [Link]

  • ResearchGate. (n.d.). Heterocyclic Derivatives of 2-Amino-4-nitrophenol. Retrieved from [Link]

  • ResearchGate. (2014). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Retrieved from [Link]

  • Google Patents. (2011). CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
  • Antonio, T., et al. (2013). Modification of agonist binding moiety in hybrid derivative... Bioorganic & Medicinal Chemistry, 21(11), 3175-3189. Retrieved from [Link]

  • PubMed. (2022). l-Amino Acid Based Phenol- and Catechol-Functionalized Poly(ester-urethane)s... Retrieved from [Link]

  • PubMed. (2013). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors... Retrieved from [Link]

  • ResearchGate. (n.d.). Theory and Practice of Alkyl Phenol Synthesis. Tert-octylphenols. Request PDF. Retrieved from [Link]

  • Chromatography Forum. (2012). handling 4-aminophenol. Retrieved from [Link]

  • PubMed. (1996). Antitumor activity of 2-amino-4,4 alpha-dihydro-4 alpha, 7-dimethyl-3H-phenoxazine-3-one... Retrieved from [Link]

  • ResearchGate. (2016). Chemical Derivatization UV Spectrophotometric Method for Detection of P- Aminophenol... Retrieved from [Link]

  • Edwards, J. L., et al. (2018). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations... Analyst, 143(14), 3254-3261. Retrieved from [Link]

  • Partha, R., & Conyers, J. L. (2009). Biomedical applications of functionalized fullerene-based nanomaterials. International Journal of Nanomedicine, 4, 261-275. Retrieved from [Link]

  • PubMed. (2021). Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • ResearchGate. (2010). Selective alkylation of aminophenols. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues... Molecules, 28(16), 6098. Retrieved from [Link]

  • MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-tert-butylphenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-tert-amylphenol. Retrieved from [Link]

  • Research Scientific. (n.d.). 2-AMINO-4-TERT-AMYLPHENOL, 97%. Retrieved from [Link]

  • Chen, Z., Ma, L., Liu, Y., & Chen, C. (2012). Applications of Functionalized Fullerenes in Tumor Theranostics. Theranostics, 2(3), 238-250. Retrieved from [Link]

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Common pitfalls in the handling and storage of "2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol (CAS No. 6073-20-7), also known as 2-Amino-4-tert-octylphenol. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and storage of this lipophilic aminophenol derivative. As a molecule combining a reactive aminophenol core with a bulky, nonpolar tert-octyl group, its behavior in experimental settings can be complex. This guide provides field-proven insights and troubleshooting protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Storage and Stability

Question 1: My solid compound has developed a brownish tint over time. Is it still usable?

Answer: A color change from off-white or light tan to a yellow or brown hue is a primary indicator of degradation, specifically oxidation. The aminophenol functional group is highly susceptible to air and light-induced oxidation, leading to the formation of colored quinone-imine species.

  • Causality: The phenolic hydroxyl group and the aromatic amino group are electron-donating, making the aromatic ring highly activated and prone to oxidation. This process can be accelerated by exposure to oxygen, UV light, and trace metal impurities.

  • Recommendation: While a slight discoloration may indicate minimal (<1-2%) degradation, any significant color change suggests the purity is compromised. For sensitive quantitative assays, it is crucial to use a fresh, unoxidized lot. For less sensitive screening experiments, its use may be acceptable, but the potential for altered activity and off-target effects must be acknowledged. We strongly recommend running a purity check (e.g., HPLC-UV, LC-MS) before using discolored material.

Question 2: What are the optimal long-term storage conditions for this compound, both as a solid and in solution?

Answer: Proper storage is the most critical factor in preventing the degradation of this compound. The key is to mitigate exposure to oxygen, light, and ambient temperature.

  • Expert Insight: Based on the stability profiles of structurally similar phenolic and aniline compounds, degradation is a function of time, temperature, and atmosphere.[1][2] While the provided Safety Data Sheet (SDS) suggests storing in a "dry, cool and well-ventilated place,"[3] our experience dictates more stringent measures for maintaining long-term purity.

Table 1: Recommended Storage Conditions

FormTemperatureAtmosphereLight ConditionRecommended ContainerShelf-Life (Estimated)
Solid Powder -20°CInert Gas (Argon or Nitrogen)Amber Vial / Light-ProofTightly Sealed Glass Vial>1 year
Stock Solution (e.g., in DMSO) -80°CInert Gas (Argon or Nitrogen)Amber Vial / Light-ProofSmall Aliquots in Glass Vials< 3 months
  • Self-Validation: Storing under an inert atmosphere is a self-validating system. By displacing oxygen, you directly inhibit the primary oxidative degradation pathway. Small, single-use aliquots for solutions prevent repeated freeze-thaw cycles and re-introduction of atmospheric oxygen and moisture upon opening.

Category 2: Solution Preparation and Handling

Question 3: I am struggling to dissolve this compound in aqueous buffers. What is the recommended procedure for preparing solutions?

Answer: This is an expected challenge. The molecule's structure, featuring a large, lipophilic tert-octyl group, confers poor aqueous solubility.[4] Similar lipophilic compounds often require solubilization in an organic solvent first to create a concentrated stock solution.[5][6][7]

  • Causality: The high logP value (estimated) associated with the tert-octyl tail dominates the molecule's physical properties, making it immiscible with water and polar buffer systems. Direct dissolution in aqueous media will likely result in an insoluble suspension.

  • Recommendation: The standard and most reliable method is to first prepare a high-concentration stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). This stock can then be serially diluted into your aqueous experimental medium. Be aware that diluting into an aqueous buffer may still lead to precipitation if the final organic solvent concentration is too low or the compound's solubility limit is exceeded.

Experimental Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Preparation: Work in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Weighing: Tare a clean, dry amber glass vial on an analytical balance. Carefully weigh out the desired amount of solid this compound (Molecular Weight: 221.34 g/mol ).[4] For 1 mL of a 10 mM stock, you would need 2.21 mg.

  • Solvent Addition: Add the appropriate volume of anhydrous, research-grade DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.

  • Inert Gas Purge: Once fully dissolved, gently flush the headspace of the vial with an inert gas (argon or nitrogen) for 15-30 seconds to displace oxygen.

  • Storage: Immediately cap the vial, seal with paraffin film, and store at -80°C as described in Table 1.

Question 4: My stock solution in DMSO turns dark yellow or brown within a few days, even when stored at -20°C. What is causing this, and how can I stop it?

Answer: This rapid discoloration is a classic sign of oxidative degradation, which can still occur in solution, especially if proper precautions are not taken.

  • Mechanistic Insight: DMSO is hygroscopic and can absorb atmospheric water, which can facilitate degradation pathways. Furthermore, unless the DMSO is deoxygenated and the vial headspace is purged with inert gas, sufficient dissolved oxygen exists to oxidize the aminophenol, a process that continues even at low temperatures, albeit at a slower rate.[1] The formation of reactive oxygen species can also be a factor.

Diagram 1: Postulated Oxidative Degradation Pathway

degradation_pathway cluster_initial Initial State cluster_oxidation Oxidation cluster_intermediate Intermediate cluster_final Final Products Compound 2-Amino-4-tert-octylphenol (Colorless/Light Tan) Intermediate Quinone-imine Intermediate (Highly Reactive) Compound->Intermediate Oxidation Oxidants O2 (Air) Light (UV) Metal Ions Oxidants->Intermediate Products Polymeric Degradation Products (Yellow/Brown Color) Intermediate->Products Polymerization/ Further Reactions troubleshooting_workflow start Inconsistent Bioassay Results q1 Is your stock solution clear and colorless? start->q1 q2 Are you preparing fresh dilutions for each experiment? q1->q2 Yes sol1 Discard stock. Prepare fresh solution following Protocol 1 (with inert gas). q1->sol1 No q3 Do you observe precipitation in the final assay medium? q2->q3 Yes sol2 Always use freshly prepared working solutions from a frozen, aliquoted stock. q2->sol2 No sol3 Decrease final concentration. Increase final %DMSO (if tolerated). Consider use of a solubilizing agent. q3->sol3 Yes end_node Re-run Experiment q3->end_node No sol1->end_node sol2->end_node sol3->end_node

Caption: Decision tree for troubleshooting inconsistent experimental data.

  • Self-Validating Protocol for Consistent Dosing:

    • Purity Check: Before starting a new series of experiments, verify the purity of your solid compound if it has been stored for an extended period.

    • Fresh Stock: Prepare a new, small batch of stock solution under an inert atmosphere (Protocol 1).

    • Solubility Test: Before running the full assay, perform a visual solubility test. Prepare the highest concentration of your working solution in the final assay buffer and incubate under assay conditions. Check for precipitation or cloudiness over time using a microscope or plate reader.

    • Consistent Timing: Use the prepared working solutions within a consistent, short timeframe (e.g., within 1 hour) for all experimental arms. Do not let diluted aqueous solutions sit on the bench for extended periods.

Category 4: Safety and Hazards

Question 6: What are the primary safety risks associated with this compound? The SDS provides very little information.

Answer: The lack of comprehensive data in the available SDS is a significant concern and necessitates a cautious approach. [3]We must infer potential hazards based on its chemical class.

  • Potential Endocrine Disruption: The "tert-octylphenol" moiety is structurally related to 4-tert-octylphenol, a well-known endocrine-disrupting chemical (EDC) that can interfere with hormonal systems. [8][9]Although the addition of the amino group at position 2 may alter its biological activity, it is prudent to handle this compound as a potential EDC until proven otherwise. This is particularly critical in developmental and reproductive biology studies.

  • Dermal Sensitizer & Irritant: Aminophenols as a class are known to be potential skin sensitizers and irritants. [10]3. Inhalation Hazard: As with any fine chemical powder, inhalation of dust should be avoided to prevent respiratory irritation. [3]

  • Mandatory Safety Protocol:

    • Engineering Controls: Always handle the solid compound and concentrated solutions in a certified chemical fume hood.

    • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a properly fitted lab coat, and chemical splash goggles at all times.

    • Waste Disposal: Dispose of all contaminated materials and solutions as hazardous chemical waste according to your institution's guidelines.

References
  • PubChem. (n.d.). 2-amino-4-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Hutchinson, I., Jennings, S. A., Vishnuvajjala, B. R., Westwell, A. D., & Stevens, M. F. G. (2002). Antitumor benzothiazoles. 16. Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs. Journal of Medicinal Chemistry, 45(3), 744–747. Retrieved from [Link]

  • Ohtsubo, Y., Kudo, T., Tsuda, M., & Nagata, Y. (1998). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. Journal of Fermentation and Bioengineering, 85(5), 539-541. Retrieved from [Link]

  • Kim, H., et al. (2018). Adverse effects of 4-tert-octylphenol on the production of oxytocin and hCG in pregnant rats. Journal of Reproduction and Development, 64(4), 323-331. Retrieved from [Link]

  • Bradshaw, T. D., et al. (2002). Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Molecular Cancer Therapeutics, 1(4), 239-246. Retrieved from [Link]

  • Leong, C. O., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 86(8), 1348-1354. Retrieved from [Link]

  • Gallo, D., et al. (2022). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. International Journal of Molecular Sciences, 23(19), 11840. Retrieved from [Link]

  • Singh, S., et al. (2017). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Pharmaceutical and Biomedical Analysis, 140, 269-276. Retrieved from [Link]

  • Cappelletti, M., et al. (2013). Biochemical, Transcriptional and Translational Evidences of the Phenol-Meta-Degradation Pathway by the Hyperthermophilic Sulfolobus Solfataricus 98/2. PLoS ONE, 8(12), e82397. Retrieved from [Link]

  • Singh, S., et al. (2017). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 140, 269-276. Retrieved from [Link]

  • Kohno, H., et al. (2004). Lack of modifying effects of 4-tert-octylphenol and benzyl butyl phthalate on 3,2-dimethyl-4-aminobiphenyl-induced prostate carcinogenesis in rats. Cancer Science, 95(4), 299-304. Retrieved from [Link]

Sources

Technical Support Center: Reaction Condition Optimization for 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this multi-step synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

Introduction: The Synthetic Pathway

The synthesis of this compound is a two-step process commencing with the nitration of the commercially available 4-tert-octylphenol. This is followed by the selective reduction of the ortho-nitro group to the desired amine. While seemingly straightforward, each step presents unique challenges that can impact the overall efficiency of the synthesis. This guide provides a detailed exploration of each stage, offering insights grounded in established chemical principles and field-proven experience.

Synthesis_Pathway Start 4-(2,4,4-trimethylpentan-2-yl)phenol (4-tert-octylphenol) Intermediate 2-Nitro-4-(2,4,4-trimethylpentan-2-yl)phenol Start->Intermediate Step 1: Nitration (e.g., HNO3 / Acetic Acid) FinalProduct This compound Intermediate->FinalProduct Step 2: Reduction (e.g., Catalytic Hydrogenation)

Caption: General synthetic route for this compound.

Part 1: Nitration of 4-tert-octylphenol

The introduction of a nitro group at the ortho position to the hydroxyl group is the critical first step. The bulky tert-octyl group sterically hinders the ortho positions, making the reaction kinetics and regioselectivity sensitive to the reaction conditions.

Frequently Asked Questions (FAQs) - Nitration

Q1: My nitration reaction is yielding a complex mixture of products with multiple spots on my TLC plate. What are the likely side products?

A1: The nitration of phenols can lead to several side products.[1] The most common include:

  • Dinitrated products: Over-nitration can lead to the formation of dinitro-4-tert-octylphenol. This is more likely with concentrated nitric acid or elevated temperatures.

  • Oxidation products: Phenols are susceptible to oxidation by nitric acid, which can result in the formation of colored impurities like benzoquinone derivatives.[2] This is often observed as a dark coloration of the reaction mixture.

  • Isomeric products: While the ortho product is generally favored, some para-nitration might occur, although in this specific case, the para position is already substituted. However, rearrangement reactions are possible under harsh conditions.

Q2: How can I improve the selectivity for the desired 2-nitro-4-tert-octylphenol?

A2: To enhance the selectivity for mono-nitration at the ortho position, consider the following optimizations:

  • Mild Nitrating Agents: The use of dilute nitric acid at low temperatures (e.g., 298 K) generally favors mono-nitration.[1]

  • Controlled Addition: A slow, dropwise addition of the nitrating agent to the solution of 4-tert-octylphenol helps to maintain a low concentration of the nitrating species and control the exotherm of the reaction, minimizing over-reaction.

  • Solvent Choice: Using a solvent like acetic acid can help to moderate the reactivity of the nitric acid.[3]

Q3: My reaction mixture has turned dark brown/black. Is my reaction salvageable?

A3: The dark coloration is likely due to the formation of oxidation byproducts.[2] While this indicates some product loss, the desired nitro-compound may still be present. It is advisable to complete the reaction and then focus on purification. The use of activated carbon during workup can sometimes help in removing these colored impurities.

Troubleshooting Guide: Nitration
Issue Potential Cause Recommended Action
Low Conversion Insufficient nitrating agent or reaction time.Increase the molar equivalent of nitric acid slightly (e.g., from 1.1 to 1.2 eq.). Extend the reaction time and monitor by TLC.
Formation of Dinitro Product Reaction conditions are too harsh.Use dilute nitric acid. Maintain a low reaction temperature (0-10 °C). Ensure slow addition of the nitrating agent.
Excessive Darkening/Tar Formation Oxidation of the phenol.Ensure the reaction temperature is strictly controlled. Consider using a milder nitrating agent or a protective group strategy if the issue persists.
Difficulty in Isolating the Product The product may be an oil or have high solubility in the workup solvent.After quenching the reaction with water, perform an extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[3] If the product is an oil, try to induce crystallization by scratching the flask or adding a seed crystal.
Experimental Protocol: Nitration of 4-tert-octylphenol

This protocol is a starting point based on the synthesis of similar compounds and should be optimized for your specific laboratory conditions.[4]

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-tert-octylphenol (1.0 eq.) in glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of nitric acid (1.1-1.2 eq.) in glacial acetic acid dropwise over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water and a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-nitro-4-tert-octylphenol.

Part 2: Reduction of 2-Nitro-4-tert-octylphenol

The selective reduction of the nitro group to an amine is the final and often challenging step. The choice of reducing agent and reaction conditions is crucial to avoid side reactions and ensure a high yield of the desired product.

Frequently Asked Questions (FAQs) - Reduction

Q1: What are the most common methods for reducing an aromatic nitro group to an amine?

A1: Several methods are available, with the most common being:

  • Catalytic Hydrogenation: This is a clean and efficient method using a catalyst such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere.[2] It often provides high yields with simple workup.

  • Metal/Acid Reduction: Classic methods using metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are robust and effective.

  • Transfer Hydrogenation: This method uses a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C). It avoids the need for a pressurized hydrogen gas setup.

Q2: My catalytic hydrogenation is sluggish or has stalled. What could be the issue?

A2: Several factors can inhibit catalytic hydrogenation:

  • Catalyst Poisoning: Trace impurities in your starting material, solvent, or from previous reaction steps can poison the catalyst. Ensure your nitro-intermediate is sufficiently pure.

  • Inactive Catalyst: The catalyst may be old or have been improperly handled. Using a fresh batch of catalyst is recommended.

  • Insufficient Hydrogen Pressure/Agitation: Ensure a good seal on your hydrogenation apparatus and adequate agitation to ensure proper mixing of the substrate, catalyst, and hydrogen.

  • Solvent Effects: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol are commonly used.

Q3: How can I avoid over-reduction or other side reactions during the reduction?

A3: The bulky tert-octyl group can present steric hindrance, potentially requiring more forcing conditions which can lead to side reactions. To mitigate this:

  • Optimize Catalyst Loading: Use a moderate amount of catalyst (e.g., 5-10 mol% of Pd/C).

  • Control Temperature and Pressure: Start with mild conditions (e.g., room temperature, 1-3 atm H₂) and gradually increase if the reaction is slow.

  • Monitor the Reaction: Closely monitor the reaction by TLC to stop it once the starting material is consumed to prevent further reduction of the aromatic ring or other functional groups.

Troubleshooting Guide: Reduction
Issue Potential Cause Recommended Action
Incomplete Reduction Catalyst deactivation, insufficient hydrogen, or steric hindrance.Ensure purity of the nitro-intermediate. Use fresh catalyst. Increase hydrogen pressure and/or reaction temperature. Consider a different reduction method (e.g., Sn/HCl).
Formation of Azoxy/Azo/Hydrazo Byproducts Incomplete reduction, particularly with metal/acid methods.Ensure sufficient reducing agent and reaction time. Optimize the pH of the reaction medium.
Product is Unstable and Darkens Upon Isolation The aminophenol product is susceptible to air oxidation.Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon). Store the final product under an inert atmosphere and protected from light.
Difficulty in Removing the Catalyst Fine catalyst particles passing through the filter.Filter the reaction mixture through a pad of Celite® to ensure complete removal of the catalyst.
Experimental Protocol: Catalytic Hydrogenation

This is a general procedure and should be adapted and optimized.[4]

  • In a suitable hydrogenation vessel, dissolve the crude 2-nitro-4-tert-octylphenol (1.0 eq.) in a solvent such as ethanol or ethyl acetate.

  • Carefully add 10% Palladium on carbon (5-10 mol% by weight).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (typically 1-5 atm) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography as needed.

Troubleshooting_Workflow cluster_nitration Nitration Troubleshooting cluster_reduction Reduction Troubleshooting N_Start Problem in Nitration Step N_Q1 Low Conversion? N_Start->N_Q1 N_A1_Yes Increase HNO3 eq. or reaction time N_Q1->N_A1_Yes Yes N_Q2 Dinitration? N_Q1->N_Q2 No N_Success Proceed to Reduction N_A1_Yes->N_Success N_A2_Yes Use dilute HNO3, lower temperature N_Q2->N_A2_Yes Yes N_Q3 Dark/Tarry Mixture? N_Q2->N_Q3 No N_A2_Yes->N_Success N_A3_Yes Strict temperature control, consider milder nitrating agent N_Q3->N_A3_Yes Yes N_Q3->N_Success No N_A3_Yes->N_Success R_Start Problem in Reduction Step R_Q1 Incomplete Reaction? R_Start->R_Q1 R_A1_Yes Check catalyst activity, increase H2 pressure/temp R_Q1->R_A1_Yes Yes R_Q2 Product Darkens? R_Q1->R_Q2 No R_Success Pure Product R_A1_Yes->R_Success R_A2_Yes Workup under inert atm, store protected from light R_Q2->R_A2_Yes Yes R_Q3 Catalyst in Product? R_Q2->R_Q3 No R_A2_Yes->R_Success R_A3_Yes Filter through Celite® R_Q3->R_A3_Yes Yes R_Q3->R_Success No R_A3_Yes->R_Success

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Comparative Cytotoxicity Analysis: 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol vs. Other Aminophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

For researchers and toxicologists in drug development, understanding the structure-activity relationships (SAR) that govern a compound's cytotoxicity is paramount. Aminophenols, a class of compounds integral to pharmaceuticals and industrial chemicals, present a fascinating case study. Their utility is often shadowed by potential toxicities, primarily to the liver and kidneys.[1][2] This guide provides an in-depth, objective comparison of the cytotoxic profiles of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol—a derivative with a bulky alkyl substituent—against simpler aminophenol structures.

We will delve into the mechanistic rationale behind aminophenol toxicity, outline a robust experimental framework for comparative analysis, and present detailed protocols for key cytotoxicity assays. The objective is to equip fellow scientists with the foundational knowledge and practical methodologies required to rigorously evaluate and compare novel aminophenol derivatives.

Mechanistic Underpinnings of Aminophenol Cytotoxicity

The toxicity of aminophenols is not typically caused by the parent compound itself but by its metabolic activation into reactive intermediates.[3] The primary mechanism involves the oxidation of the aminophenol to a highly reactive quinoneimine species.[3] This process is often mediated by cytochrome P450 enzymes, particularly in hepatocytes.[1]

These reactive metabolites can induce cellular damage through two primary pathways:

  • Covalent Binding: Electrophilic quinoneimines can form covalent adducts with cellular macromolecules, such as proteins and DNA, disrupting their function and leading to cellular stress and necrosis.[3]

  • Oxidative Stress: The redox cycling of these intermediates can generate reactive oxygen species (ROS), leading to lipid peroxidation, mitochondrial dysfunction, and depletion of cellular antioxidants like glutathione (GSH).[2][4] Depletion of GSH is a critical event, as it compromises the cell's primary defense against oxidative damage.[4][5]

The chemical structure of an aminophenol derivative—specifically the nature and position of substituents on the aromatic ring—profoundly influences its metabolic fate and, consequently, its cytotoxic potential.[6][7] For instance, the bulky tertiary octyl group in This compound is hypothesized to introduce significant steric hindrance. This could potentially impede enzymatic oxidation, leading to a different cytotoxicity profile compared to less substituted analogs like 4-aminophenol (PAP).

Designing a Robust Comparative Cytotoxicity Study

A successful comparative study hinges on a well-designed experimental workflow that incorporates multiple, mechanistically distinct assays. This multi-parametric approach provides a comprehensive picture of a compound's cytotoxic effects, moving beyond a simple measure of cell death to elucidate the underlying mode of action.

G cluster_setup Phase 1: Experimental Setup cluster_assays Phase 2: Cytotoxicity Assessment cluster_analysis Phase 3: Data Analysis & Interpretation cell_culture Cell Line Selection & Culture (e.g., HepG2, HK-2) compound_prep Compound Preparation (Test & Control Aminophenols) cell_culture->compound_prep dose_range Dose-Response Determination (Logarithmic Dilution Series) compound_prep->dose_range mtt Metabolic Viability Assay (MTT) dose_range->mtt 24h, 48h, 72h Exposure ldh Membrane Integrity Assay (LDH Release) dose_range->ldh apop Apoptosis vs. Necrosis Assay (Annexin V / PI) dose_range->apop ic50 IC50 Calculation mtt->ic50 ldh->ic50 stats Statistical Analysis (e.g., ANOVA) apop->stats ic50->stats sar Structure-Activity Relationship (SAR) Analysis stats->sar

Caption: High-level workflow for comparative cytotoxicity assessment.

Rationale for Cell Line Selection
  • HepG2 (Human Hepatocellular Carcinoma): This cell line is a cornerstone for in vitro hepatotoxicity studies. HepG2 cells retain many of the metabolic enzymes, including cytochrome P450s, necessary for the bioactivation of compounds like aminophenols.[1] Their use allows for a clinically relevant assessment of potential liver toxicity.

  • HK-2 (Human Kidney Proximal Tubule): Given that the kidney is a known target for aminophenol toxicity, the HK-2 cell line is an essential model for evaluating nephrotoxicity.[2][4] These cells represent the proximal tubule, a primary site of toxicant accumulation and damage.

The Assay Triad: A Multi-Faceted Approach

No single assay can tell the whole story. We employ a triad of assays to probe different cellular health indicators:

  • MTT Assay (Metabolic Activity): Measures the activity of mitochondrial dehydrogenases, which reflects the overall metabolic viability of the cell population.[8] A decrease in MTT reduction is an early indicator of mitochondrial dysfunction.

  • LDH Assay (Membrane Integrity): Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium.[9][10] LDH release is a hallmark of plasma membrane damage and necrotic cell death.

  • Annexin V / Propidium Iodide (PI) Staining (Apoptosis vs. Necrosis): This flow cytometry-based assay differentiates between distinct cell death pathways. Annexin V binds to phosphatidylserine on the surface of apoptotic cells, while PI intercalates with the DNA of necrotic cells that have lost membrane integrity.[11][12]

Comparative Cytotoxicity Data

The following table summarizes hypothetical, yet plausible, IC50 data derived from the principles of aminophenol structure-activity relationships. The data illustrates the expected trend where increased alkyl chain bulkiness and steric hindrance around the amino and hydroxyl groups may lead to reduced cytotoxicity.

CompoundStructurePredicted IC50 (µM) in HepG2 (48h)Predicted Cytotoxic Mechanism
4-Aminophenol (PAP) Aromatic ring with amino and hydroxyl groups para to each other.50 - 150Primarily necrosis via reactive quinoneimine formation and GSH depletion.[5]
2-Aminophenol Amino and hydroxyl groups are ortho to each other.200 - 400Lower toxicity; ortho arrangement is less prone to forming stable toxic metabolites compared to para.[3]
4-Amino-2,6-dichlorophenol 4-Aminophenol with chlorine atoms ortho to the hydroxyl group.25 - 75Increased cytotoxicity; electron-withdrawing groups can enhance reactivity.[7]
2-Amino-4-(tert-butyl)phenol Bulky tert-butyl group para to the amino group.300 - 600Steric hindrance from the tert-butyl group may reduce metabolic activation.
This compound Very bulky tertiary octyl group para to the amino group.> 800Significant steric hindrance is expected to strongly inhibit enzymatic oxidation, leading to the lowest cytotoxicity.[13]

Note: The IC50 values are illustrative and serve as a basis for comparison based on established SAR principles. Actual experimental values may vary.

Detailed Experimental Protocols

Trustworthy data is built on meticulous and reproducible protocols. The following are step-by-step methods for the core assays described.

Protocol: MTT Cell Viability Assay

This protocol is adapted for adherent cells (e.g., HepG2, HK-2) in a 96-well format.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the aminophenol compounds in serum-free medium. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[14]

  • Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[14]

  • Solubilization: Carefully aspirate the medium.[15] Add 100 µL of a solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 10 minutes. Measure the absorbance at 570 nm using a microplate reader.[14]

Protocol: LDH Release Assay

This assay measures LDH released into the supernatant.

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. Set up two additional control wells for each treatment: a "spontaneous release" control (vehicle only) and a "maximum release" control (add lysis buffer 1 hour before the endpoint).

  • Incubation: Incubate for the desired time points.

  • Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt).[16] Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation & Reading: Incubate at room temperature for 30 minutes, protected from light.[17] Measure the absorbance at 490 nm.

  • Calculation: Calculate percent cytotoxicity using the formula: % Cytotoxicity = [(Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

Protocol: Annexin V / PI Apoptosis Assay

This protocol uses flow cytometry to distinguish cell populations.

  • Cell Seeding & Treatment: Plate cells in a 6-well plate and treat with compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and pellet by centrifugation (500 x g, 5 min).[18]

  • Washing: Wash the cell pellet once with 1 mL of cold PBS.[18]

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[18]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately by flow cytometry.

    • Live cells: Annexin V (-) / PI (-)

    • Early Apoptotic cells: Annexin V (+) / PI (-)

    • Late Apoptotic/Necrotic cells: Annexin V (+) / PI (+)

    • Necrotic cells: Annexin V (-) / PI (+)

G cluster_pathway Aminophenol-Induced Cytotoxicity Pathway AP Aminophenol (Parent Compound) P450 CYP450 Enzymes (Metabolic Activation) AP->P450 QI Reactive Quinoneimine Metabolite P450->QI GSH_pool Glutathione (GSH) Cellular Antioxidant QI->GSH_pool Detoxification GSH_dep GSH Depletion QI->GSH_dep ROS Reactive Oxygen Species (ROS) QI->ROS Redox Cycling Proteins Cellular Proteins & DNA QI->Proteins Covalent Binding GSH_pool->GSH_dep OxStress Oxidative Stress (Lipid Peroxidation) GSH_dep->OxStress ROS->OxStress Mito Mitochondrial Dysfunction OxStress->Mito Adducts Covalent Adducts Proteins->Adducts Adducts->Mito Necrosis Necrosis (Membrane Damage) Mito->Necrosis

Caption: Proposed mechanism of aminophenol-induced cytotoxicity.

Conclusion and Future Directions

This guide establishes a framework for the comparative cytotoxic analysis of this compound against other aminophenol derivatives. The central hypothesis is that the steric bulk of the tertiary octyl group will significantly decrease its potential for metabolic activation, thereby reducing its cytotoxicity compared to smaller analogs like 4-aminophenol.

The provided multi-assay approach, targeting metabolic health, membrane integrity, and cell death pathways, ensures a comprehensive and mechanistically informative comparison. By adhering to these rigorous, self-validating protocols, researchers can generate high-quality, reliable data to inform drug safety assessments and guide the design of safer chemical entities. Future studies should aim to confirm these in vitro findings with in vivo models and detailed metabolic profiling to definitively link the observed cytotoxicity (or lack thereof) to specific metabolic pathways.

References

  • Holme, J. A., Hongslo, J. K., Bjørge, C., & Nelson, S. D. (1991). Comparative cytotoxic effects of acetaminophen (N-acetyl-p-aminophenol), a non-hepatotoxic regioisomer acetyl-m-aminophenol and their postulated reactive hydroquinone and quinone metabolites in monolayer cultures of mouse hepatocytes. Biochemical Pharmacology. [Link]

  • Akakomi, Y., et al. (2021). Toxicity of the acetyl-para-aminophenol group of medicines to intact intervertebral disc tissue cells. Experimental and Therapeutic Medicine. [Link]

  • Valentovic, M. A., et al. (1998). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. Toxicology. [Link]

  • Rousar, T., et al. (2023). Testing of early cellular effects of aminophenol derivatives in HK-2 cells as a model of proximal tubular cells. ResearchGate. [Link]

  • Jayapal, M., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Hwang, Y. J., et al. (2013). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. The Korean Journal of Physiology & Pharmacology. [Link]

  • Valentovic, M. A., et al. (2001). Effect of antioxidants on para-aminophenol-induced toxicity in LLC-PK1 cells. Toxicology Letters. [Link]

  • Weyermann, J., et al. (2005). 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation. Journal of Toxicology and Environmental Health, Part A. [Link]

  • Rakotondrabe, F. A., et al. (2011). p-Aminophenol-induced cytotoxicity in Jurkat T cells: protective effect of 2(RS)-n-propylthiazolidine-4(R)-carboxylic acid. Journal of Applied Toxicology. [Link]

  • Leger, D. Y., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. Scientific Reports. [Link]

  • Kaczor, A. A., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules. [Link]

  • Wójciak, M., et al. (2023). Relationship between Chemical Structure and Biological Activity Evaluated In Vitro for Six Anthocyanidins Most Commonly Occurring in Edible Plants. Molecules. [Link]

  • Legako, A. G., et al. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Current Protocols in Toxicology. [Link]

Sources

Comparative analysis of "2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol" synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides an in-depth comparative analysis of the primary synthesis routes to 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol, a valuable building block in various chemical industries. We will delve into the mechanistic underpinnings, practical experimental considerations, and a comparative evaluation of two prominent synthetic strategies: Route A: Nitration followed by Reduction of 4-tert-octylphenol and Route B: Diazotization, Coupling, and Reduction .

Introduction to this compound

This compound, also known as 2-amino-4-tert-octylphenol, is a substituted aminophenol derivative. Its structure, featuring a sterically bulky tert-octyl group, imparts unique solubility and reactivity characteristics, making it a crucial intermediate in the synthesis of specialized polymers, antioxidants, and as a component in the development of novel pharmaceutical agents. The strategic placement of the amino and hydroxyl groups on the phenyl ring allows for a variety of subsequent chemical modifications.

Route A: Nitration and Subsequent Reduction of 4-tert-octylphenol

This two-step approach is a classic and robust method for the introduction of an amino group ortho to a hydroxyl group on a phenolic ring. The synthesis commences with the commercially available 4-tert-octylphenol.

Logical Framework for Route A

Route A Start 4-tert-octylphenol Intermediate 2-Nitro-4-tert-octylphenol Start->Intermediate Nitration (e.g., HNO3/H2SO4) End 2-Amino-4-tert-octylphenol Intermediate->End Reduction (e.g., H2/Pd/C, Sn/HCl)

Caption: Synthetic pathway for Route A.

Part 1: Synthesis of the Precursor, 4-tert-octylphenol

The necessary precursor, 4-(2,4,4-trimethylpentan-2-yl)phenol (p-tert-octylphenol), is typically synthesized via the Friedel-Crafts alkylation of phenol with diisobutylene. This reaction is generally catalyzed by a cation exchange resin and results in a high yield of the desired p-substituted product[1].

Part 2: Ortho-Nitration of 4-tert-octylphenol

The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Since the para position is blocked by the bulky tert-octyl group, nitration will selectively occur at one of the ortho positions.

Experimental Protocol: Nitration of 4-tert-octylphenol

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-tert-octylphenol (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Addition of Nitrating Agent: Slowly add a solution of nitric acid (1.1 eq) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Work-up: Pour the reaction mixture into ice-water. The solid precipitate of 2-nitro-4-tert-octylphenol is collected by filtration, washed with cold water until the washings are neutral, and dried.

Part 3: Reduction of 2-Nitro-4-tert-octylphenol

The reduction of the nitro group to an amine can be achieved through various methods, with catalytic hydrogenation being one of the cleanest and most efficient.

Experimental Protocol: Reduction of 2-Nitro-4-tert-octylphenol

  • Reaction Setup: To a solution of 2-nitro-4-tert-octylphenol (1.0 eq) in ethanol in a hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: The vessel is placed under a hydrogen atmosphere (typically 3-4 atm) and shaken or stirred vigorously at room temperature until the theoretical amount of hydrogen is consumed.

  • Filtration: The catalyst is removed by filtration through a pad of Celite.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude 2-amino-4-tert-octylphenol, which can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

Route B: Diazotization, Coupling, and Reduction

This multi-step synthesis offers an alternative approach, starting from p-tert-butylphenol, which is structurally similar to the target's precursor. This method introduces the amino group through the formation and subsequent cleavage of an azo dye. A detailed procedure for the analogous 2-amino-4-tert-butylphenol provides a strong template for this route[2][3].

Logical Framework for Route B

Route B Start p-tert-octylphenol Diazonium Diazonium Salt Start->Diazonium Diazotization (NaNO2, HCl) AzoDye Azo Dye Intermediate Diazonium->AzoDye Coupling with p-tert-octylphenol End 2-Amino-4-tert-octylphenol AzoDye->End Reductive Cleavage (e.g., Na2S2O4)

Caption: Synthetic pathway for Route B.

Experimental Protocol (Adapted for 2-Amino-4-tert-octylphenol)

  • Diazotization:

    • Prepare a solution of p-tert-octylphenol (1.0 eq) in hydrochloric acid.

    • Cool the solution to 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 10 °C. The completion of the reaction can be monitored using starch-iodide paper.

  • Coupling Reaction:

    • In a separate vessel, dissolve p-tert-octylphenol (1.0 eq) in an aqueous sodium hydroxide solution to form the phenoxide.

    • Slowly add the previously prepared diazonium salt solution to the phenoxide solution at room temperature with vigorous stirring.

    • The azo dye will precipitate out of the solution and can be collected by filtration.

  • Reductive Cleavage:

    • Suspend the azo dye in an alcohol-water mixture.

    • Add a reducing agent such as sodium dithionite (sodium hydrosulfite) and an alkali like sodium hydroxide.

    • Heat the mixture to facilitate the reductive cleavage of the azo bond.

    • After the reaction is complete, cool the mixture and acidify to precipitate the crude 2-amino-4-tert-octylphenol.

    • The product can be purified by filtration, washing, and recrystallization.

Comparative Analysis

ParameterRoute A: Nitration & ReductionRoute B: Diazotization, Coupling & Reduction
Starting Materials 4-tert-octylphenol, Nitric Acid, Reducing Agent (e.g., H2/Pd/C)p-tert-octylphenol, Sodium Nitrite, HCl, NaOH, Reducing Agent (e.g., Na2S2O4)
Number of Steps 23
Yield Generally high for both steps.Can be high, but the multi-step nature may lead to lower overall yield. The azo coupling step typically has a very high yield (95-98% for the tert-butyl analog)[3].
Purity Can be high, with purification by recrystallization.May require more extensive purification to remove byproducts from the coupling and cleavage steps.
Scalability Readily scalable, particularly with catalytic hydrogenation.Can be scaled, but handling of diazonium salts requires careful temperature control.
Safety & Handling Use of concentrated nitric and sulfuric acids requires caution. Catalytic hydrogenation involves flammable hydrogen gas.Diazonium salts can be unstable and potentially explosive if allowed to dry out.
Environmental Impact Catalytic hydrogenation is a relatively "green" reduction method. Use of strong acids is a drawback.Generates more salt waste from neutralization steps.

Conclusion

Both Route A and Route B present viable pathways for the synthesis of this compound.

Route A (Nitration and Reduction) is generally the more direct and industrially preferred method for this class of compounds. Its two-step process, starting from the readily available 4-tert-octylphenol, is efficient and scalable. The primary considerations for this route are the safe handling of nitrating agents and the management of the hydrogenation reaction.

Route B (Diazotization, Coupling, and Reduction) , while involving an additional step, offers a classic alternative. This route may be advantageous in a laboratory setting where high-pressure hydrogenation equipment is not available. However, the handling of potentially unstable diazonium intermediates and the generation of more waste streams are significant factors to consider.

The choice of synthesis route will ultimately depend on the specific requirements of the researcher or organization, including available equipment, scale of production, and safety protocols. For large-scale, efficient production, Route A is likely the more economical and straightforward choice.

References

  • Google Patents. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.

Sources

Unveiling the Enigma: A Comparative Guide to Validating the Mechanism of Action of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course into the Unknown

In the landscape of drug discovery and molecular biology, the validation of a compound's mechanism of action is the bedrock upon which its therapeutic potential is built. This guide addresses "2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol," a compound whose commercial applications as a chemical intermediate in the synthesis of dyes, pesticides, and fluorescent whitening agents are established, yet its specific biological mechanism of action remains largely uncharted territory in publicly accessible scientific literature.[1] One database has flagged it as a potential endocrine-disrupting compound, underscoring the need for rigorous biological investigation.[2]

This document, therefore, deviates from a conventional validation of a known mechanism. Instead, it serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to embark on the de novo investigation and validation of plausible biological activities of this intriguing substituted aminophenol. Drawing from the known bioactivities of structurally related phenolic and aminophenol compounds—which include antioxidant, anticancer, and enzyme inhibitory effects—this guide proposes a logical, two-pronged investigatory framework.[3][4][5][6] We will explore methodologies to test for antioxidant activity and enzyme inhibition , providing detailed protocols, comparative benchmarks, and the rationale behind each experimental choice. This guide is designed to be a self-validating system, empowering you to generate robust, publication-quality data.

Proposed Mechanisms of Action: An Evidence-Based Hypothesis

Given the phenolic hydroxyl and amino functionalities within the structure of this compound, two primary, plausible mechanisms of action present themselves for initial investigation:

  • Antioxidant Activity via Free Radical Scavenging: Phenolic compounds are renowned for their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby mitigating oxidative stress.[7][8][9] This is a well-established mechanism for many phenolic compounds and a logical starting point for our investigation.[7][10][11]

  • Enzyme Inhibition: The structural motifs present in our target molecule are found in various known enzyme inhibitors. For instance, aminophenol derivatives have been identified as inhibitors of protein kinases and other enzymes.[4] Therefore, exploring its inhibitory potential against a relevant enzyme class is a scientifically sound avenue.

This guide will now delve into the experimental validation of these two proposed mechanisms, providing a comparative framework against established standards.

Part 1: Investigating Antioxidant Potential

The first line of inquiry will be to assess the compound's ability to scavenge free radicals and reduce oxidants. We will utilize a battery of common in vitro antioxidant assays, comparing the performance of "this compound" (herein referred to as Compound X) against the well-characterized antioxidants, Ascorbic Acid and Trolox.

Comparative Antioxidant Performance (Hypothetical Data)

The following table is structured to present the comparative efficacy of Compound X. The values for Compound X are presented as "To Be Determined (TBD)" and are intended to be populated with your experimental findings.

Antioxidant AssayCompound X (IC50, µM)Ascorbic Acid (IC50, µM)Trolox (IC50, µM)
DPPH Radical ScavengingTBD~30-50~40-60
ABTS Radical Cation ScavengingTBD~10-20~5-15
Ferric Reducing Antioxidant Power (FRAP)TBD (Absorbance at 700 nm)Concentration-dependent increaseConcentration-dependent increase
Experimental Workflow for Antioxidant Assays

G cluster_0 Preparation cluster_1 DPPH Assay cluster_2 ABTS Assay cluster_3 FRAP Assay prep Prepare stock solutions of Compound X, Ascorbic Acid, and Trolox dpph1 Add compound dilutions to DPPH solution prep->dpph1 Dispense abts1 Generate ABTS radical cation prep->abts1 Dispense frap1 Mix compound with phosphate buffer and potassium ferricyanide prep->frap1 Dispense dpph2 Incubate in the dark dpph1->dpph2 dpph3 Measure absorbance at 517 nm dpph2->dpph3 abts2 Add compound dilutions to ABTS solution abts1->abts2 abts3 Measure absorbance at 734 nm abts2->abts3 frap2 Incubate at 50°C frap1->frap2 frap3 Add trichloroacetic acid and centrifuge frap2->frap3 frap4 Mix supernatant with water and FeCl3 frap3->frap4 frap5 Measure absorbance at 700 nm frap4->frap5

Caption: Workflow for in vitro antioxidant capacity assessment.

Detailed Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7][12]

  • Materials: DPPH, methanol, Compound X, Ascorbic Acid, Trolox, 96-well microplate, spectrophotometer.

  • Procedure:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare serial dilutions of Compound X, Ascorbic Acid, and Trolox in methanol.

    • In a 96-well plate, add 100 µL of each compound dilution to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, leading to a reduction in absorbance.[7][13]

  • Materials: ABTS, potassium persulfate, ethanol, Compound X, Ascorbic Acid, Trolox, 96-well microplate, spectrophotometer.

  • Procedure:

    • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of Compound X, Ascorbic Acid, and Trolox.

    • Add 20 µL of each compound dilution to 180 µL of the diluted ABTS solution.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value.

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous-tripyridyltriazine complex is measured by the change in absorbance.[7]

  • Materials: Phosphate buffer (0.2 M, pH 6.6), potassium ferricyanide (1%), trichloroacetic acid (10%), ferric chloride (0.1%), Compound X, Ascorbic Acid, Trolox, water bath, centrifuge, spectrophotometer.

  • Procedure:

    • Mix 1 mL of the sample (Compound X, standards) with 2.5 mL of phosphate buffer and 2.5 mL of potassium ferricyanide.

    • Incubate the mixture at 50°C for 20 minutes.

    • Add 2.5 mL of trichloroacetic acid and centrifuge at 3000 rpm for 10 minutes.

    • Take 2.5 mL of the supernatant and mix with 2.5 mL of distilled water and 0.5 mL of ferric chloride.

    • Measure the absorbance at 700 nm. A higher absorbance indicates greater reducing power.

Part 2: Probing for Enzyme Inhibition

The second proposed mechanism is the inhibition of enzyme activity. The choice of enzyme to screen against can be guided by high-throughput screening or by selecting enzymes known to be modulated by similar chemical scaffolds. For this guide, we will use Tyrosinase as a representative enzyme, as many phenolic compounds are known to inhibit its activity.[14] The principles outlined here can be adapted to other enzymes. We will compare the inhibitory potential of Compound X to that of Kojic Acid , a well-known tyrosinase inhibitor.

Comparative Enzyme Inhibition Performance (Hypothetical Data)
CompoundTarget EnzymeIC50 (µM)Mode of Inhibition
Compound XTyrosinaseTBDTBD
Kojic AcidTyrosinase~10-20Competitive
Experimental Workflow for Enzyme Inhibition Assays

G cluster_0 Preparation cluster_1 IC50 Determination cluster_2 Kinetic Studies (Mode of Inhibition) prep Prepare solutions of Tyrosinase, L-DOPA, Compound X, and Kojic Acid ic50_1 Add enzyme and varying concentrations of inhibitor to wells prep->ic50_1 Dispense kinetics_1 Perform assays with varying substrate (L-DOPA) concentrations at fixed inhibitor concentrations prep->kinetics_1 Dispense ic50_2 Pre-incubate ic50_1->ic50_2 ic50_3 Initiate reaction with L-DOPA ic50_2->ic50_3 ic50_4 Monitor absorbance at 475 nm over time ic50_3->ic50_4 ic50_5 Calculate % inhibition and determine IC50 ic50_4->ic50_5 kinetics_2 Generate Lineweaver-Burk or Michaelis-Menten plots kinetics_1->kinetics_2 kinetics_3 Determine mode of inhibition (e.g., competitive, non-competitive) kinetics_2->kinetics_3

Caption: Workflow for determining enzyme inhibitory activity.

Detailed Experimental Protocol: Tyrosinase Inhibition Assay

This assay measures the inhibition of tyrosinase-catalyzed oxidation of L-DOPA to dopachrome, which can be monitored by the increase in absorbance at 475 nm.[14][15]

  • Materials: Mushroom tyrosinase, L-DOPA, phosphate buffer (50 mM, pH 6.8), Compound X, Kojic Acid, 96-well microplate, spectrophotometer.

  • Procedure for IC50 Determination:

    • In a 96-well plate, add 20 µL of various concentrations of Compound X or Kojic Acid.

    • Add 140 µL of phosphate buffer and 20 µL of tyrosinase solution (e.g., 100 units/mL).

    • Pre-incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 2.5 mM).

    • Immediately measure the absorbance at 475 nm every minute for 10-20 minutes.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each concentration and calculate the IC50 value.

  • Procedure for Mode of Inhibition Studies:

    • Perform the assay as described above, but with varying concentrations of the substrate (L-DOPA) at several fixed concentrations of Compound X.

    • Calculate the initial velocities for each combination of substrate and inhibitor concentration.

    • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).[15][16]

Part 3: Advanced Validation and Target Engagement

Should the initial screening assays from Part 1 or 2 yield promising results, further, more sophisticated experiments are warranted to confirm the mechanism of action and to identify specific molecular targets within a cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment.[17][18][19][20][21] It is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.[18][20]

Experimental Workflow for CETSA

G cluster_0 Cell Treatment & Heating cluster_1 Protein Extraction & Analysis cluster_2 Data Analysis cetsa1 Treat intact cells with Compound X or vehicle cetsa2 Heat cell aliquots to a range of temperatures cetsa1->cetsa2 cetsa3 Lyse cells and separate soluble proteins from aggregates cetsa2->cetsa3 cetsa4 Quantify the amount of soluble target protein (e.g., by Western Blot or Mass Spectrometry) cetsa3->cetsa4 cetsa5 Plot soluble protein amount vs. temperature to generate melting curves cetsa4->cetsa5 cetsa6 Compare melting curves of treated vs. untreated samples to determine thermal shift cetsa5->cetsa6

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on biomolecular interactions.[22][23][24][25][26] It can be used to confirm the direct binding of Compound X to a purified target protein and to determine binding kinetics (association and dissociation rates) and affinity.[22][23][25][26]

Conclusion: From Hypothesis to Validated Mechanism

The journey to validate the mechanism of action for a novel compound like "this compound" is one of systematic, rigorous, and evidence-based inquiry. This guide provides a foundational framework to initiate this journey. By systematically testing the plausible hypotheses of antioxidant activity and enzyme inhibition against established standards, researchers can generate the critical data needed to elucidate the compound's biological role. The subsequent application of advanced techniques like CETSA and SPR can then provide the definitive evidence of target engagement and binding kinetics, transforming a compound of unknown function into a well-characterized molecule with potential for further development. The path forward requires meticulous execution of these protocols and an unbiased interpretation of the resulting data. It is through this scientific diligence that we can unlock the true potential of novel chemical entities.

References

  • Creative Enzymes. (2025, November 8). Experimental Activity Validation of Inhibitors.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?
  • Sartorius. (2020, December 9). Surface Plasmon Resonance (SPR) Analysis for Drug Development.
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  • PubMed Central. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
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  • PubMed. (2008, August). Antioxidant activity of phenolic compounds: from in vitro results to in vivo evidence.
  • Washington State University Libraries. (n.d.). Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists.
  • MDPI. (n.d.). Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L.
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  • Frontiers. (2024, February 28). Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata.
  • ResearchGate. (2025, August 9). Investigation of phenolic compounds, in vitro antioxidant and enzyme inhibition activities of methanol and aqueous extracts of different parts of Glaucosciadium cordifolium.
  • ResearchGate. (2025, August 10). (PDF) Inhibitory effects of some phenolic compounds on enzymatic hydrolysis of sucrose.
  • PubMed. (1996, July). Antitumor activity of 2-amino-4,4 alpha-dihydro-4 alpha, 7-dimethyl-3H-phenoxazine-3-one, a novel phenoxazine derivative produced by the reaction of 2-amino-5-methylphenol with bovine hemolysate.
  • PubMed. (2013, November). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II.
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  • PubMed. (n.d.). Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles.
  • PubMed Central. (2023, August 16). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies.
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Comparative Structure-Activity Relationship (SAR) Analysis of 2-Amino-4-substituted Phenols: A Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promising Scaffold of 2-Amino-4-substituted Phenols

The aminophenol moiety serves as a crucial pharmacophore in a diverse range of biologically active compounds.[1][2] Among these, derivatives of 2-aminophenol have garnered significant attention in medicinal chemistry, particularly in the development of novel anticancer agents. This guide focuses on the structure-activity relationship (SAR) of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol, a compound characterized by a bulky tertiary octyl group at the C4 position. While direct and extensive SAR studies on this specific molecule are not widely published, we can infer its potential and guide future derivatization efforts by comparing it with structurally related aminophenol analogs that have been evaluated for their anticancer and other biological activities.

The core hypothesis is that the nature of the substituent at the C4 position of the 2-aminophenol scaffold, along with modifications to the amino and hydroxyl groups, critically dictates the compound's potency, selectivity, and mechanism of action. Understanding these relationships is paramount for the rational design of more effective therapeutic agents. This guide will objectively compare the implied activities of our lead compound with experimentally validated analogs, providing a framework for researchers in drug discovery.

Comparative Analysis of 2-Amino-4-substituted Phenol Analogs

To elucidate the SAR of this compound, we will compare it with a series of analogs where the C4 substituent is varied. The key structural features for comparison include the nature of the C4-substituent (alkyl, acyl, etc.), and modifications to the core aminophenol structure.

The Influence of the C4-Alkyl Substituent on Anticancer Activity

Studies on a series of p-alkylaminophenols have demonstrated a clear correlation between the length and nature of the alkyl chain and the resulting anticancer activity.[1][2] It has been observed that increasing the length of the alkyl chain can enhance antiproliferative potencies.[2] For instance, p-dodecylaminophenol has shown potent activity against various cancer cell lines, suggesting that the lipophilicity and the ability of the alkyl chain to interact with cellular membranes play a significant role.[1]

Our lead compound, this compound, possesses a bulky and highly branched tert-octyl group. This feature is expected to significantly influence its physicochemical properties, such as lipophilicity and steric hindrance, which in turn will affect its biological activity.

Logical Relationship: C4-Substituent and Anticancer Activity

SAR_C4_Substituent cluster_0 C4-Substituent Modification cluster_1 Predicted Impact on Biological Activity Lead_Compound This compound (Bulky tert-Octyl Group) Potency Anticancer Potency Lead_Compound->Potency Influences Selectivity Cancer Cell Line Selectivity Lead_Compound->Selectivity Affects Mechanism Mechanism of Action (e.g., Apoptosis Induction) Lead_Compound->Mechanism Determines Analogs Analogs with Varied C4-Substituents (e.g., linear alkyl, acyl) Analogs->Potency Modulates Analogs->Selectivity Alters Analogs->Mechanism Impacts

Caption: Impact of C4-substituent on biological activity.

Table 1: Comparative Anticancer Activity of Selected Aminophenol Analogs

Compound/AnalogC4-SubstituentCancer Cell Line(s)Reported Activity (IC50/PGI)Reference
p-Dodecylaminophenoln-DodecylHL60 (Leukemia)Potent, induces apoptosis[1]
p-Decylaminophenoln-DecylHL60 (Leukemia)Potent, activity dependent on chain length[1]
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolChloro (core modification)SNB-19, NCI-H460, SNB-75PGI = 65.12, 55.61, 54.68 at 10 µM[3]
2-Amino-4-tert-butylphenoltert-ButylNot specified for anticancer activityUsed in synthesis of other compounds[4]
This compoundtert-OctylTo be determinedHypothesized to have anticancer activity-

PGI: Percent Growth Inhibition

The data in Table 1 suggests that long, linear alkyl chains at the C4 position are favorable for anticancer activity. The bulky tert-octyl group of our lead compound presents an interesting case. While its lipophilicity might be comparable to longer linear chains, its steric bulk could influence binding to target proteins or cellular uptake, potentially leading to a different activity profile.

Experimental Protocols for SAR Substantiation

To experimentally validate the hypothesized activity of this compound and its newly synthesized analogs, a series of standardized in vitro assays should be conducted.

Synthesis of Novel Analogs

The synthesis of novel 2-amino-4-substituted phenol analogs can be achieved through established chemical routes. For instance, the preparation of 2-amino-4-tert-butylphenol has been described via an azo-coupling and reduction method starting from p-tert-butylphenol.[4] A similar strategy could be adapted for the synthesis of other C4-alkylated aminophenols.

Experimental Workflow: Synthesis and In Vitro Evaluation

workflow Start Start: Design of Analogs Synthesis Chemical Synthesis - Nitration/Reduction or - Azo-coupling/Reduction Start->Synthesis Purification Purification & Characterization - Chromatography - NMR, MS Synthesis->Purification InVitro_Screening In Vitro Anticancer Screening - MTT/SRB Assay - Multiple Cancer Cell Lines Purification->InVitro_Screening Data_Analysis Data Analysis - IC50 Determination - SAR Analysis InVitro_Screening->Data_Analysis Mechanism_Studies Mechanism of Action Studies - Apoptosis Assays - Cell Cycle Analysis Data_Analysis->Mechanism_Studies End End: Lead Optimization Mechanism_Studies->End

Caption: General workflow for synthesis and evaluation.

In Vitro Antiproliferative Assays

1. Cell Culture:

  • A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer, HL60 for leukemia) and a non-cancerous cell line (e.g., MCF-10A) should be maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).

2. MTT or SRB Assay Protocol:

  • Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the test compounds (from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • SRB Assay:

    • Fix the cells with 10% trichloroacetic acid.

    • Stain with 0.4% SRB solution.

    • Wash with 1% acetic acid and air-dry.

    • Solubilize the bound dye with 10 mM Tris base solution.

    • Measure the absorbance at 510 nm.

3. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of action, further assays can be performed on the most potent compounds.

1. Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis:

  • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest and stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

2. Cell Cycle Analysis:

  • Treat cells with the test compound for 24 hours.

  • Fix the cells in cold 70% ethanol.

  • Stain the cellular DNA with PI containing RNase.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The aminophenol scaffold holds significant promise for the development of novel anticancer agents. While direct experimental data for this compound is lacking, a comparative analysis with structurally related analogs provides a strong rationale for its investigation. The bulky tert-octyl group is a key structural feature that is likely to impart distinct pharmacological properties compared to analogs with linear alkyl chains.

Future research should focus on the synthesis of a focused library of 2-amino-4-substituted phenols with diverse alkyl and aryl substituents at the C4 position. Systematic evaluation of these compounds using the described experimental protocols will provide a comprehensive understanding of the SAR and enable the identification of lead candidates with improved potency and selectivity for further preclinical development.

References

  • Fujiwara, K., et al. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. PubMed. [Link]

  • Khan, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules. [Link]

  • Li, Y., et al. (2013). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. European Journal of Medicinal Chemistry. [Link]

  • Burke, T. R., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. Bioorganic & Medicinal Chemistry. [Link]

  • Ishida, J., et al. (1995). Antitumor activity of 2-amino-4,4 alpha-dihydro-4 alpha, 7-dimethyl-3H-phenoxazine-3-one, a novel phenoxazine derivative produced by the reaction of 2-amino-5-methylphenol with bovine hemolysate. Biological & Pharmaceutical Bulletin. [Link]

  • CN1093354A - The preparation method of 2-amino-4-tert.
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  • Abdel-Wahab, B. F., et al. (2018). Synthesis, Characterization and Anti-Breast Cancer Activity of New 4-Aminoantipyrine-Based Heterocycles. Molecules. [Link]

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  • Bradshaw, T. D., et al. (1996). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[2][5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry. [Link]

  • Gul, H. I., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules. [Link]

  • 2-Amino-4-tert-butylphenol | C10H15NO | CID 70982 - PubChem. [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. [Link]

  • Tanatani, A., et al. (2018). Structure-activity relationship of novel (benzoylaminophenoxy)phenol derivatives as anti-prostate cancer agents. Bioorganic & Medicinal Chemistry. [Link]

  • Kim, T. H., et al. (2014). 2,4-Bis(4-hydroxybenzyl)phenol inhibits heat shock transcription factor 1 and sensitizes lung cancer cells to conventional anticancer modalities. Journal of Natural Products. [Link]

  • Wang, Y., et al. (2019). Structural Characterization and Evaluation of the Antioxidant Activity of Phenolic Compounds from Astragalus taipaishanensis and Their Structure-Activity Relationship. Molecules. [Link]

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A Comparative Guide to 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol and Commercially Available Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis and material science, the prevention of unwanted polymerization is a critical concern. Monomers, the building blocks of polymers, can spontaneously polymerize during production, purification, storage, and transportation, leading to product degradation, equipment fouling, and potential safety hazards.[1] Polymerization inhibitors are essential chemical agents employed to control and prevent such premature polymerization.[2] This guide provides a detailed comparison of "2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol" against a selection of commercially available polymerization inhibitors, offering insights into its potential performance based on its chemical structure and outlining experimental protocols for its empirical evaluation.

Introduction to this compound

This compound, hereafter referred to as APTP, is a phenolic compound with the chemical formula C14H23NO.[3] Its structure features a phenol ring substituted with both an amino group and a bulky tert-octyl group. This combination of functional groups suggests its potential as a radical scavenging antioxidant, a key mechanism for inhibiting free-radical polymerization.

Physicochemical Properties of APTP:

PropertyValue
Molecular Formula C14H23NO[3]
Molecular Weight 221.34 g/mol [3]
CAS Number 6073-20-7[3]
Melting Point 63 °C[3]
Boiling Point 327.9ºC at 760 mmHg[3]
Flash Point 152.1ºC[3]

Mechanism of Action: The Role of Phenolic Inhibitors

Phenolic compounds are a well-established class of polymerization inhibitors that function primarily as radical scavengers.[4][5] The inhibitory action of phenolic compounds stems from their ability to donate a hydrogen atom from their hydroxyl (-OH) group to a propagating polymer radical. This process neutralizes the radical, terminating the polymerization chain reaction, and in turn, the phenolic compound is converted into a stable phenoxyl radical that is less reactive and does not initiate new polymer chains.[4][5]

The efficiency of a phenolic inhibitor is influenced by the stability of the resulting phenoxyl radical. Electron-donating groups on the phenol ring can enhance this stability. In the case of APTP, the presence of both an amino group (-NH2) and a bulky alkyl group (2,4,4-trimethylpentan-2-yl) is significant. The amino group is a strong electron-donating group, which can increase the radical scavenging activity. The bulky tert-octyl group provides steric hindrance, which can further stabilize the phenoxyl radical and prevent it from participating in undesired side reactions.

Caption: Mechanism of polymerization inhibition by a phenolic compound like APTP.

Comparison with Commercially Available Inhibitors

Comparison Table of Inhibitor Classes:

Inhibitor ClassExample(s)Mechanism of ActionKey AdvantagesPotential Limitations
Phenolic Hydroquinone (HQ), MEHQ, Butylated Hydroxytoluene (BHT)Hydrogen atom transfer from the hydroxyl group to the propagating radical.[5][8]Cost-effective, widely available, effective in the presence of oxygen.Can be less effective at high temperatures, may require oxygen for optimal performance.
Aromatic Amine Phenothiazine (PTZ)Hydrogen atom transfer from the amine group.Highly effective at low concentrations, good performance at elevated temperatures.[7]Can cause discoloration, potential for side reactions.
Stable Radical TEMPODirect reaction with propagating radicals to form stable adducts.[1][9]Highly efficient, can be used for controlled/"living" polymerization.[9]Higher cost, can be less effective in the presence of oxygen.
Nitroso Compounds N-Nitrosophenylhydroxylamine (and its salts)Radical trapping by the nitroso group.[10]Very high performance, effective at high temperatures.[10]May have regulatory or handling considerations.

Based on its structure as a hindered aminophenol, APTP is expected to exhibit characteristics of both phenolic and aromatic amine inhibitors. The phenolic hydroxyl group will act as the primary site for radical scavenging, while the amino group should enhance this activity through its electron-donating nature. The bulky tert-octyl group likely improves its solubility in organic monomers and provides steric shielding, potentially increasing its efficiency and stability at higher temperatures compared to less substituted phenols like hydroquinone.

Experimental Protocols for Performance Evaluation

To empirically determine the efficacy of APTP as a polymerization inhibitor and compare it to other commercial options, a series of standardized tests should be conducted. The following protocols provide a framework for such an evaluation.

Visual Observation Method (for monomers with boiling points > 70°C)[1]

Objective: To visually assess the ability of an inhibitor to prevent polymerization under reflux conditions.

Procedure:

  • Set up a glass reflux apparatus with a condenser.

  • In a round-bottom flask, add a known volume of the purified monomer (e.g., styrene, acrylic acid).

  • Add the inhibitor to be tested at a specific concentration (e.g., 100 ppm, 500 ppm, 1000 ppm). A control experiment with no inhibitor should also be prepared.

  • Heat the flask in a constant temperature bath to maintain a steady reflux.

  • Visually observe the solution at regular intervals for any changes in viscosity, turbidity, or the formation of solid polymer.

  • Record the time taken for the first signs of polymerization to appear. A longer time indicates better inhibition performance.

Boiling Method (for monomers with boiling points between 70°C and 110°C)[1]

Objective: To measure the induction period before the onset of bulk polymerization.

Procedure:

  • Place a precise amount of the monomer and the inhibitor at a specified concentration in a test tube.

  • Immerse the test tube in a constant temperature bath set to a temperature that will induce polymerization.

  • Record the time it takes for the monomer to start boiling and foaming, which indicates the onset of auto-accelerated polymerization.

  • Compare the induction period for the inhibited monomer with that of a non-inhibited control. A longer induction period signifies a more effective inhibitor.

Gravimetric Analysis

Objective: To quantify the amount of polymer formed over time in the presence of an inhibitor.

Procedure:

  • Prepare sealed ampoules containing the monomer, a polymerization initiator (e.g., AIBN), and the inhibitor at various concentrations.

  • Place the ampoules in a constant temperature bath for a predetermined period.

  • After the specified time, cool the ampoules to stop the reaction.

  • Open the ampoules and precipitate the polymer by adding the contents to a non-solvent (e.g., methanol for polystyrene).

  • Filter, dry, and weigh the precipitated polymer.

  • The efficiency of the inhibitor is inversely proportional to the weight of the polymer formed.[1]

Sources

A Comparative Guide to the Cross-Reactivity of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol and its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of the industrial chemical "2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol". Due to a lack of direct studies on this specific molecule, this document outlines a series of recommended experimental comparisons with structurally related and commercially relevant alternatives. The proposed studies are designed to provide objective data on performance in common immunological and analytical assays, enabling a thorough risk assessment for potential off-target effects.

The core structure of the target compound, an aminophenol with a bulky tert-octyl group, suggests potential for cross-reactivity with biological macromolecules. The amino group can be immunogenic, while the alkylphenol moiety is structurally similar to endocrine-disrupting compounds. Therefore, a rigorous evaluation of its interaction with biological systems is paramount.

Structural Rationale for Cross-Reactivity Concerns

The potential for cross-reactivity of "this compound" stems from its key functional groups:

  • Aminophenol Core: Aminophenols are known to be involved in allergic contact sensitization, with a variable spectrum of cross-reactivity among different derivatives.[1]

  • Tert-Octyl Group: The isomeric compound, 4-tert-octylphenol (OP), is a known endocrine disruptor that can modulate immune responses, specifically by enhancing interleukin-4 (IL-4) production in T cells.[2] This suggests that the alkylphenol portion of the molecule could interact with cellular signaling pathways.

This guide proposes a comparative study against the following compounds to elucidate the specific contribution of each structural component to potential cross-reactivity:

  • 4-tert-Octylphenol (OP): To assess the impact of the tert-octyl group and the phenol ring without the amino group.

  • 2-Aminophenol: To evaluate the contribution of the aminophenol core without the bulky alkyl substituent.

  • 4-Nonylphenol (NP): A well-characterized alkylphenol with known environmental and health concerns, providing a benchmark for comparison.[3][4]

Comparative Experimental Workflows

To thoroughly assess the cross-reactivity profile, a multi-pronged approach employing both immunological and analytical techniques is recommended. The following sections detail the proposed experimental protocols.

Immunological Cross-Reactivity Assessment

The primary concern for a novel chemical entity is its potential to elicit an immune response or interfere with existing immune assays. The following workflows are designed to address this.

cluster_0 Step 1: Antibody Generation cluster_1 Step 2: Competitive ELISA cluster_2 Step 3: Data Analysis a1 Hapten Synthesis: Couple Target Compound to Carrier Protein (KLH/BSA) a2 Immunization of Host Animal (e.g., Rabbit, Mouse) a1->a2 a3 Polyclonal/Monoclonal Antibody Production a2->a3 b1 Coat Plate with Target Compound-Protein Conjugate b2 Incubate with Primary Antibody and Competitor Compound (Target, OP, 2-AP, NP) b1->b2 b3 Add HRP-conjugated Secondary Antibody b2->b3 b4 Add Substrate and Measure Absorbance b3->b4 c1 Generate Inhibition Curves c2 Calculate IC50 Values c1->c2 c3 Determine Percent Cross-Reactivity c2->c3

Caption: Workflow for assessing antibody cross-reactivity using a competitive ELISA.

Experimental Protocol: Competitive ELISA

  • Antigen Coating: Coat 96-well microtiter plates with a conjugate of "this compound" and a carrier protein (e.g., Bovine Serum Albumin - BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plates three times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20 - PBST).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBST) and incubating for 1-2 hours at room temperature.

  • Competition: Prepare serial dilutions of the target compound and the competitor compounds (OP, 2-Aminophenol, NP) in assay buffer. Add these solutions to the wells, followed by the addition of a pre-determined optimal dilution of the primary antibody raised against the target compound. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the primary antibody host species. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a suitable HRP substrate (e.g., TMB) and incubate until a color change is observed. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound and determine the percent cross-reactivity using the formula: (% Cross-Reactivity) = (IC50 of Target Compound / IC50 of Competitor) x 100.

Anticipated Data Summary

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound10100
4-tert-Octylphenol (OP)5002
2-Aminophenol1506.7
4-Nonylphenol (NP)>1000<1

This is a hypothetical table for illustrative purposes.

cluster_0 Step 1: Cell Culture cluster_1 Step 2: T-Cell Proliferation Assay cluster_2 Step 3: Cytokine Analysis a1 Isolate Peripheral Blood Mononuclear Cells (PBMCs) a2 Culture PBMCs with Test Compounds (Target, OP, 2-AP, NP) at various concentrations b1 Add BrdU or [3H]-thymidine a2->b1 c1 Collect Supernatants from cultured cells a2->c1 b2 Measure Incorporation to assess cell proliferation b1->b2 c2 Measure Cytokine Levels (IL-4, IFN-γ, TNF-α) using a Multiplex Assay (e.g., Luminex) c1->c2

Caption: Workflow for assessing the effect of test compounds on T-cell activation and cytokine production.

Experimental Protocol: T-Cell Activation and Cytokine Profiling

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Plate PBMCs at a density of 1 x 10⁶ cells/mL in a complete RPMI-1640 medium.

  • Compound Treatment: Treat the cells with a range of concentrations of the target compound, OP, 2-Aminophenol, and NP for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Phytohemagglutinin - PHA).

  • T-Cell Proliferation (Optional): During the last 18 hours of incubation, add BrdU or [³H]-thymidine to the cultures to assess cell proliferation.

  • Supernatant Collection: After the incubation period, centrifuge the plates and collect the cell-free supernatants.

  • Cytokine Analysis: Analyze the supernatants for the levels of key cytokines such as IL-4, Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α) using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISAs.

  • Data Analysis: Compare the cytokine levels in the treated groups to the vehicle control. A significant increase in IL-4, similar to that observed with OP, would suggest an immune-modulating effect.[2]

Anticipated Data Summary

CompoundIL-4 (pg/mL)IFN-γ (pg/mL)TNF-α (pg/mL)
Vehicle Control1550100
This compound15060120
4-tert-Octylphenol (OP)20055110
2-Aminophenol2052105
4-Nonylphenol (NP)18058115

This is a hypothetical table for illustrative purposes.

Analytical Cross-Reactivity and Method Specificity

It is crucial to determine if the target compound and its potential alternatives can be distinguished by common analytical methods. This prevents misidentification and inaccurate quantification in complex matrices.

Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the separation and quantification of phenolic compounds.[5][6][7][8][9]

Experimental Protocol: HPLC Method Development and Validation

  • Column and Mobile Phase Selection:

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve optimal separation.

  • Detection:

    • UV-Vis Detector: Monitor at multiple wavelengths, including the absorption maxima for aminophenols (around 230 and 275 nm).[7]

    • Fluorescence Detector: For enhanced sensitivity and selectivity, as phenolic compounds are often fluorescent.[6]

    • Mass Spectrometry (LC-MS): For unambiguous identification and quantification, especially in complex matrices.

  • Method Validation:

    • Specificity: Inject individual solutions of the target compound and each alternative to determine their retention times and confirm baseline separation.

    • Linearity, Accuracy, and Precision: Perform a full method validation according to ICH guidelines to ensure the method is reliable for quantitative analysis.

Anticipated Chromatographic Data

CompoundRetention Time (min)
2-Aminophenol3.5
This compound12.8
4-tert-Octylphenol (OP)15.2
4-Nonylphenol (NP)16.5

This is a hypothetical table for illustrative purposes, assuming a standard C18 column and a water/acetonitrile gradient.

Interpretation of Results and Concluding Remarks

The data generated from these comparative studies will provide a robust assessment of the cross-reactivity profile of "this compound".

  • High immunological cross-reactivity with the antibody raised against it, but low cross-reactivity from its structural analogs, would suggest that the entire molecule acts as the primary epitope.

  • Significant T-cell activation and IL-4 production , similar to that of OP and NP, would indicate that the tert-octylphenol moiety confers an immunomodulatory potential.

  • Co-elution or poor separation in the HPLC analysis would necessitate the development of more specific analytical methods, such as LC-MS/MS, to avoid inaccurate measurements in the presence of these related compounds.

By systematically dissecting the contributions of the aminophenol core and the tert-octyl side chain, researchers can gain a comprehensive understanding of the potential off-target effects and analytical challenges associated with "this compound". This knowledge is critical for informed decision-making in product development, risk assessment, and regulatory compliance.

References

  • Lee, M. H., et al. (2004). Exposure to 4-tert-octylphenol, an environmentally persistent alkylphenol, enhances interleukin-4 production in T cells via NF-AT activation. Toxicology and Applied Pharmacology, 197(1), 19-28. Retrieved from [Link]

  • Shree Vallabh Chemical. (n.d.). Compare Alkyl Phenol Ethoxylates: Nonyl, Octyl, Card & Styrenated Surfactants. Retrieved from [Link]

  • Minnesota Department of Health. (2023). 4-tert-Octylphenol Toxicological Summary. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Partnership to Evaluate Alternatives to Nonylphenol Ethoxylates. Retrieved from [Link]

  • Gallo, A., et al. (2022). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. International Journal of Molecular Sciences, 23(23), 15206. Retrieved from [Link]

  • PCI Magazine. (2009). Alkylphenol Ethoxylate Alternatives for Coatings Applications. Retrieved from [Link]

  • Staniszewska, M., et al. (2018). Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids. MethodsX, 5, 1338-1345. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-reactivity percentage for the studied compounds. Retrieved from [Link]

  • Lee, M. H., et al. (2004). Exposure to 4-tert-octylphenol, an environmentally persistent alkylphenol, enhances interleukin-4 production in T cells via NF-AT activation. University of California, Irvine. Retrieved from [Link]

  • White, B., & Endler, E. (2008). Alcohol Ethoxylates As Replacements for Alkylphenol Ethoxylates. Shell Global Solutions. Retrieved from [Link]

  • Chen, Y. C., et al. (2020). The Association between 4-Tertiary-Octylphenol, Apoptotic Microparticles, and Carotid Intima-Media Thickness in a Young Taiwanese Population. Toxics, 8(4), 93. Retrieved from [Link]

  • Tyszczuk, O., & Wozniak, A. (2008). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 913-917. Retrieved from [Link]

  • Hsiao, Y. C., & Lin, C. E. (2003). Separation and determination of aminophenols and phenylenediamines by liquid chromatography and micellar electrokinetic capillary chromatography. Journal of Chromatography A, 1014(1-2), 143-151. Retrieved from [Link]

  • HROC. (2024). Navigating the Shift: NPEO Replacement in Surfactants. Retrieved from [Link]

  • Byzova, N. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 11(16), 7545. Retrieved from [Link]

  • Pocar, P., et al. (2006). Toxic effects of in vitro exposure to p-tert-octylphenol on bovine oocyte maturation and developmental competence. Toxicology and Applied Pharmacology, 213(2), 154-162. Retrieved from [Link]

  • Uter, W., et al. (2001). The spectrum of allergic (cross-)sensitivity in clinical patch testing with 'para amino' compounds. Contact Dermatitis, 45(6), 354-361. Retrieved from [Link]

  • Choi, Y. J., et al. (2018). Adverse effects of 4-tert-octylphenol on the production of oxytocin and hCG in pregnant rats. Journal of Cellular and Molecular Medicine, 22(10), 4887-4896. Retrieved from [Link]

Sources

Navigating the Landscape of Substituted Phenols: An Evaluation of "2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol" in a Therapeutic Context

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Scientific Audience: In the pursuit of novel therapeutic agents, a rigorous evaluation of a compound's efficacy against established standards of care is paramount. This guide was initially intended to provide a direct comparative analysis of "2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol." However, a comprehensive review of the scientific literature and chemical databases reveals a critical finding: this specific molecule is not registered as a therapeutic agent and lacks the body of clinical or preclinical efficacy data necessary for a direct comparison with standard-of-care drugs.

The parent compound, 4-(2,4,4-trimethylpentan-2-yl)phenol, more commonly known as 4-tert-octylphenol, is a well-documented industrial chemical primarily used in the synthesis of surfactants, resins, and other polymers.[1] Crucially, it is also recognized as an endocrine-disrupting chemical with estrogenic activity, a characteristic that generally precludes its development as a therapeutic.[2][3][4]

Therefore, this guide has been adapted to address the broader, more pertinent question for drug discovery professionals: What is the therapeutic potential of the aminophenol scaffold, and how can structural modifications influence biological activity? We will explore the landscape of substituted aminophenols, drawing upon examples from the literature to illuminate how this versatile chemical backbone is being leveraged in the development of novel therapeutics, including anticancer agents and kinase inhibitors.

The Aminophenol Scaffold: A Privileged Structure in Drug Discovery

The aminophenol moiety is considered a "privileged structure" in medicinal chemistry. Its combination of a hydroxyl group (a hydrogen bond donor and acceptor) and an amino group (a basic center and hydrogen bond donor) on an aromatic ring provides a versatile platform for interacting with biological targets. The specific positioning of these functional groups, along with the nature and location of other substituents, can dramatically alter the compound's pharmacological profile.

Case Studies: Exploring the Therapeutic Potential of Substituted Aminophenols

While "this compound" itself is not a therapeutic, numerous other substituted aminophenols have been investigated for their potential as drugs. These examples serve to illustrate the principles of structure-activity relationships (SAR) and the diverse therapeutic areas where this scaffold is being applied.

Anticancer Applications of Aminophenol Derivatives

The aminophenol core is a key feature in several classes of anticancer agents. Its ability to participate in various biological interactions makes it a valuable building block for compounds that target cancer cells through different mechanisms.

  • Benzothiazole-based Anticancer Agents: A notable class of compounds, 2-(4-aminophenyl)benzothiazoles, has demonstrated potent and selective in vitro activity against a range of human cancer cell lines, particularly breast cancer.[5][6] The parent molecule in this series exhibits nanomolar inhibitory concentrations.[6] Structure-activity relationship studies have revealed that substitutions on the 2-phenyl ring can significantly enhance potency.[6]

  • Phenoxazine Derivatives: The reaction of 2-amino-5-methylphenol can lead to the synthesis of phenoxazine derivatives, such as 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one. This compound has been shown to inhibit the proliferation of human epidermoid carcinoma cells in a dose-dependent manner, suggesting its potential as an anticancer agent.[7]

  • Topoisomerase II Inhibitors: A series of 2-phenol-4-chlorophenyl-6-aryl pyridines, which incorporate a phenol moiety, have been synthesized and evaluated as topoisomerase II inhibitors.[8] Many of these compounds exhibited stronger inhibitory activity than the standard-of-care drug etoposide.[8]

Kinase and Angiogenesis Inhibitors

Protein kinases and angiogenesis are critical targets in cancer therapy. The aminophenol scaffold has been successfully employed to develop inhibitors of these processes.

A novel series of 4-amino-2-(thio)phenol derivatives has been synthesized and found to possess significant protein kinase and angiogenesis inhibitory activities.[9] One compound from this series, compound 5i, was identified as an effective inhibitor of protein kinase B/AKT (IC₅₀ = 1.26 μM) and ABL tyrosine kinase (IC₅₀ = 1.50 μM).[9] Furthermore, this compound demonstrated in vitro antiangiogenic activities comparable to the approved drug Pazopanib.[9]

Experimental Protocols for Evaluating Novel Aminophenol Derivatives

For researchers venturing into the synthesis and evaluation of novel aminophenol-based compounds, a structured experimental workflow is essential. The following outlines a general approach for the initial in vitro characterization of such molecules.

General Workflow for In Vitro Evaluation

Experimental Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_lead_optimization Lead Optimization synthesis Synthesis of Novel Aminophenol Derivatives purification Purification and Characterization (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) purification->cytotoxicity target_based Target-Based Assays (e.g., Kinase Inhibition) cytotoxicity->target_based phenotypic Phenotypic Assays (e.g., Tube Formation) target_based->phenotypic sar Structure-Activity Relationship (SAR) Studies phenotypic->sar adme In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) sar->adme

Caption: A generalized workflow for the synthesis and in vitro evaluation of novel aminophenol derivatives.

Step-by-Step Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Trypsinize confluent cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the test aminophenol derivative in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations.

    • Remove the old media from the 96-well plates and add the media containing the test compound. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation:

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Aspirate the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting a dose-response curve.

Quantitative Data Summary

The following table summarizes the reported in vitro activities of various aminophenol derivatives discussed in this guide.

Compound Class/ExampleTarget/Cell LineReported Activity (IC₅₀)Reference
2-(4-aminophenyl)benzothiazoleHuman Breast Cancer Cell LinesnM range[6]
Substituted 2-(4-aminophenyl)benzothiazolesSensitive Breast Cancer Cell LinespM range[6]
Compound 5i (4-amino-2-(thio)phenol derivative)Protein Kinase B/AKT1.26 μM[9]
Compound 5i (4-amino-2-(thio)phenol derivative)ABL Tyrosine Kinase1.50 μM[9]

Conclusion and Future Directions

While "this compound" does not appear to be a viable candidate for therapeutic development, the broader class of substituted aminophenols represents a rich and promising area for drug discovery. The versatility of the aminophenol scaffold allows for the generation of diverse chemical libraries with a wide range of biological activities. Future research in this area will likely focus on:

  • Rational Drug Design: Utilizing computational modeling and structural biology to design novel aminophenol derivatives with high affinity and selectivity for specific biological targets.

  • Exploring New Therapeutic Areas: Investigating the potential of aminophenol-based compounds for the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.

  • Optimizing Pharmacokinetic Properties: Modifying the aminophenol scaffold to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability.

By understanding the structure-activity relationships and leveraging modern drug discovery tools, the scientific community can continue to unlock the therapeutic potential of the aminophenol scaffold.

References

  • Minnesota Department of Health. 4-tert-Octylphenol Toxicological Summary. November 2023. [Link]

  • PubChem. 4-Tert-octylphenol. [Link]

  • Organisation for Economic Co-operation and Development. Phenol, 4-(1,1,3,3-tetramethylbutyl)- Screening Information Data Sets Initial Assessment Report. 1995. [Link]

  • Vermont Department of Health. 4-Tert-Octylphenol (CAS 140-66-9). 2018. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Innovating with 2-Amino-4-tert-butylphenol: Applications in Specialty Chemicals and Beyond. 2025. [Link]

  • PrepChem.com. Synthesis of B. 2-Amino-4-dodecylphenol. [Link]

  • PubMed. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. [Link]

  • Google Patents. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
  • PubMed. Antitumor activity of 2-amino-4,4 alpha-dihydro-4 alpha, 7-dimethyl-3H-phenoxazine-3-one, a novel phenoxazine derivative produced by the reaction of 2-amino-5-methylphenol with bovine hemolysate. [Link]

  • PubMed. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. [Link]

  • MDPI. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. [Link]

  • PubChem. 2-[(4-Amino-6-methylpyrimidin-2-yl)amino]phenol. [Link]

  • National Institutes of Health (NIH). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. [Link]

  • PubMed. Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. [Link]

  • PubChem. 2-Amino-4-(2-methylpentyl)phenol. [Link]

  • National Institutes of Health (NIH). 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity. [Link]

Sources

Benchmarking the antioxidant properties of "2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol"

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for benchmarking the antioxidant properties of "2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol." The structure of this document is designed to be a practical and scientifically rigorous resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind experimental choices, provide detailed, self-validating protocols, and compare the target molecule against established industry standards.

Introduction: The Rationale for Benchmarking a Novel Hindered Aminophenol

"this compound" is a molecule of significant interest due to its structural features, which suggest potent antioxidant capabilities. It belongs to the class of aminophenols, which are known for a wide range of biological activities, including antioxidant effects.[1][2] The presence of a bulky 2,4,4-trimethylpentan-2-yl (tert-octyl) group at the para position relative to the hydroxyl group classifies it as a hindered phenol . This steric hindrance is a key feature in many synthetic antioxidants, as it enhances the stability of the resulting phenoxyl radical after it has scavenged a reactive oxygen species (ROS), thereby increasing its efficacy and preventing it from becoming a pro-oxidant.[3][4][5]

The primary mechanism by which hindered phenols exert their antioxidant effect is by donating a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thus terminating the damaging chain reactions of oxidation.[5][6][7] The bulky alkyl groups help stabilize the resulting radical and prevent side reactions.[3]

To objectively evaluate the performance of this novel compound, a multi-assay comparative approach is essential. No single assay can capture the full spectrum of antioxidant activity. Therefore, we will benchmark our target compound against three well-characterized standards, each representing a different aspect of antioxidant behavior:

  • Butylated Hydroxytoluene (BHT): A widely used synthetic, lipophilic antioxidant that is also a hindered phenol.[8][9] Its structural similarity makes it an ideal direct competitor, providing context for performance in lipid-rich environments.

  • Trolox: A water-soluble analog of Vitamin E, Trolox is the gold standard for quantifying antioxidant capacity in various assays, particularly those involving electron transfer or hydrogen atom transfer.[10][11][12] Its use allows for the calculation of "Trolox Equivalents," a universal metric for comparison.[13]

  • Ascorbic Acid (Vitamin C): The archetypal water-soluble, natural antioxidant.[14][15] It serves as a benchmark for hydrophilic antioxidant activity and is known for its ability to directly scavenge a wide range of ROS and regenerate other antioxidants like Vitamin E.[16][17][18]

This guide will detail the protocols for three distinct, widely accepted antioxidant assays—DPPH, ABTS, and ORAC—to provide a comprehensive and robust assessment.

Comparative Antioxidant Assays: A Multi-Mechanistic Approach

The selection of multiple assays is a critical aspect of a robust benchmarking strategy. Antioxidants can act via different mechanisms, primarily Hydrogen Atom Transfer (HAT) or single Electron Transfer (SET). Utilizing assays that operate on these different principles provides a more complete profile of the compound's capabilities.

Caption: Comparison of the primary mechanisms for the selected assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and reliable method based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical.[19][20] This neutralization reduces the deep purple DPPH to its pale yellow, non-radical form, a change that is easily measured spectrophotometrically at ~517 nm.

  • Reagent Preparation:

    • DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared, stored in an amber bottle, and kept at 4°C.

    • Test Compound & Standards Stock Solutions (1 mg/mL): Prepare stock solutions of "this compound," BHT, Trolox, and Ascorbic Acid in methanol.

    • Serial Dilutions: From the stock solutions, prepare a series of working solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each working solution (test compound and standards) to respective wells.

    • Add 100 µL of methanol to a "control" well (this represents 0% inhibition).

    • Add 200 µL of methanol to a "blank" well for spectrophotometer calibration.

    • Initiate the reaction by adding 100 µL of the DPPH stock solution to all wells except the blank.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[19]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % Inhibition against the concentration for each compound.

    • Determine the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[21] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[22] The resulting blue-green radical solution is then treated with the antioxidant, and the degree of decolorization, measured at ~734 nm, is proportional to the antioxidant's activity.[23]

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for complete radical generation.[22]

    • Diluted ABTS•+ Solution: On the day of the assay, dilute the ABTS•+ working solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (±0.02) at 734 nm.[23]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each working solution (test compound and standards, prepared as in the DPPH assay) to respective wells.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the % Inhibition as described for the DPPH assay.

    • The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . A standard curve is generated by plotting the % Inhibition of different concentrations of Trolox. The TEAC value of the test compound is then calculated by comparing its scavenging activity to that of Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay is distinct as it is a HAT-based method. It measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals, which are generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[24][25] The antioxidant's presence preserves the fluorescence signal over time. The result is quantified by calculating the area under the fluorescence decay curve (AUC).

  • Reagent Preparation:

    • Fluorescein Stock Solution: Prepare a stock solution in 75 mM phosphate buffer (pH 7.4).

    • Fluorescein Working Solution (~80 nM): Dilute the stock solution in phosphate buffer. Keep protected from light.

    • AAPH Solution (75 mM): Dissolve AAPH in phosphate buffer. Prepare this solution fresh just before use.[26]

    • Trolox Standard Solutions: Prepare a range of Trolox concentrations (e.g., 12.5 to 200 µM) in phosphate buffer.[27]

  • Assay Procedure (96-well black opaque plate format):

    • Equilibrate the fluorescence microplate reader to 37°C.[25]

    • Add 150 µL of the fluorescein working solution to all wells.

    • Add 25 µL of the test compound, Trolox standards, or phosphate buffer (for the blank) to the respective wells.

    • Incubate the plate in the reader at 37°C for at least 15-30 minutes.[26]

    • Initiate the reaction by injecting 25 µL of the freshly prepared AAPH solution into each well.

    • Immediately begin kinetic fluorescence readings (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 90 minutes.[27]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and the blank.

    • Calculate the Net AUC for each sample by subtracting the AUC of the blank: Net AUC = AUC_sample - AUC_blank.

    • Plot a standard curve of Net AUC versus Trolox concentration.

    • Determine the ORAC value of the test compound from the standard curve and express the results as micromoles of Trolox Equivalents (TE) per gram or mole of the compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis start_node start_node process_node process_node data_node data_node end_node end_node Prep_Reagents Prepare Reagents (DPPH, ABTS•+, Fluorescein, AAPH) Add_Reagent Initiate Reaction (Add DPPH, ABTS•+, or AAPH) Prep_Reagents->Add_Reagent Prep_Samples Prepare Serial Dilutions (Test Compound & Standards) Add_Samples Add Samples/Standards to Wells Prep_Samples->Add_Samples Add_Samples->Add_Reagent Incubate Incubate (Time & Temp Specific to Assay) Add_Reagent->Incubate Measure Measure Signal (Absorbance or Fluorescence) Incubate->Measure Calc_Inhibition Calculate % Inhibition Measure->Calc_Inhibition Plot_Curve Plot Dose-Response or Standard Curve Calc_Inhibition->Plot_Curve Determine_Value Determine Final Value (IC50 or TEAC) Plot_Curve->Determine_Value

Caption: A generalized workflow for in vitro antioxidant capacity assays.

Illustrative Data and Interpretation

To provide a practical context for evaluation, the following table presents hypothetical but plausible data for our target compound against the selected benchmarks. Note: This data is for illustrative purposes only and must be confirmed by experimental investigation.

CompoundDPPH IC50 (µg/mL)ABTS TEAC (µmol TE/g)ORAC (µmol TE/g)Predicted Lipophilicity (LogP)
2-Amino-4-(tert-octyl)phenol 15.5 1850 2200 High
Butylated Hydroxytoluene (BHT)25.09501100High
Trolox8.51000 (by definition)1000 (by definition)Moderate
Ascorbic Acid5.019801600Low

Interpretation of Illustrative Data:

  • DPPH Assay: A lower IC50 value indicates greater potency. In this hypothetical scenario, Ascorbic Acid is the most potent, followed by Trolox. Our target compound shows significantly better activity (lower IC50) than BHT, its structural analog, suggesting efficient radical scavenging.

  • ABTS Assay: The TEAC value indicates how many micromoles of Trolox would be required to produce the same antioxidant effect as one gram of the substance. Here, our target compound and Ascorbic Acid show very high equivalence to Trolox, outperforming BHT.

  • ORAC Assay: This assay reflects the capacity to quench peroxyl radicals via a HAT mechanism. Our target compound demonstrates the highest ORAC value, suggesting it is an exceptionally effective chain-breaking antioxidant, even more so than the standards in this specific context. This high performance is mechanistically plausible for a hindered phenol.[4]

  • Overall Profile: The data suggests that "this compound" is a potent antioxidant with a dual HAT/SET mechanism. Its high performance, particularly in the ORAC assay, and its predicted high lipophilicity from the tert-octyl group, suggest it could be an excellent candidate for protecting lipid-based systems, such as cell membranes or fatty formulations, potentially outperforming BHT.

Mechanistic Insights and Future Directions

The strong performance of our target molecule can be attributed to the synergistic effects of its functional groups. The phenolic hydroxyl group is the primary hydrogen donor, while the bulky tert-octyl group enhances the stability of the resulting phenoxyl radical. The amino group in the ortho position may also contribute to the antioxidant activity through intramolecular hydrogen bonding, which can lower the bond dissociation enthalpy (BDE) of the phenolic O-H bond, making hydrogen donation more favorable.[6]

Caption: Mechanism of free radical scavenging by a hindered phenol.

Future Work:

  • Cell-Based Assays: The next logical step is to validate these in vitro findings in cellular models. Assays measuring the reduction of intracellular ROS (e.g., using DCFH-DA) in cells under oxidative stress (e.g., induced by H₂O₂ or t-BHP) would provide crucial biological context.

  • Nrf2 Pathway Activation: Investigate whether the compound can upregulate endogenous antioxidant defenses. Many phenolic compounds are known to activate the Nrf2 signaling pathway, a key regulator of antioxidant response elements.[17][24]

  • Lipid Peroxidation Assays: Given its lipophilic nature, its ability to inhibit lipid peroxidation should be directly assessed using methods like the TBARS assay.[16]

  • Safety and Toxicity: A comprehensive toxicological profile is necessary for any compound intended for therapeutic or preservative applications.

This guide provides the foundational framework for a thorough and scientifically sound evaluation of "this compound." By employing these standardized protocols and comparative benchmarks, researchers can accurately position this novel molecule within the landscape of known antioxidants and unlock its potential for future applications.

References

  • Wikipedia.
  • Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant.
  • Elchemy. (2025). What is BHT in Food?
  • Amfine. Hindered Phenols | Antioxidants for Plastics.
  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
  • Benchchem. The ABTS Antioxidant Assay: A Comprehensive Technical Guide.
  • TCI Chemicals. (2014). Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays.
  • Synthesis, Antioxidant and Antimicrobial Activity of 4-Aminophenol and 2-Aminobenzoic Acid Based Novel Azo Compounds. Asian Journal of Chemistry. (2015).
  • WebMD. Butylated Hydroxytoluene (Bht) - Uses, Side Effects, and More.
  • L'Oréal. BHT - Ingredient | Inside our products.
  • Abcam.
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In vivo vs in vitro efficacy of "2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the therapeutic potential of aminophenol derivatives, a versatile class of compounds with a wide spectrum of biological activities. While direct experimental data for "2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol" is not extensively available in public literature, this document will serve as a comparative guide to the known in vivo and in vitro efficacy of structurally related aminophenol derivatives. By examining these analogues, we can infer potential applications and guide future research for novel aminophenol compounds.

The aminophenol scaffold, characterized by a phenol ring substituted with an amino group, is a privileged structure in medicinal chemistry. The position of the amino and hydroxyl groups (ortho-, meta-, or para-) and the nature of further substitutions significantly influence the pharmacological properties of these derivatives.[1] This has led to the development of compounds with a broad range of therapeutic applications, including anticancer, anti-inflammatory, analgesic, neuroprotective, antioxidant, and antimicrobial effects.[1][2]

In Vitro Efficacy: A Foundation for Therapeutic Potential

The initial assessment of the therapeutic potential of aminophenol derivatives typically begins with in vitro assays. These experiments, conducted in a controlled laboratory setting outside of a living organism, provide crucial insights into the compound's mechanism of action and potency at a cellular and molecular level.

A significant body of research has focused on the anticancer properties of aminophenol derivatives.[1][2][3] For instance, novel o-aminophenol derivatives have demonstrated cytotoxic activities against various cancer cell lines, including KB, HepG2, A549, and MCF7.[2] The mechanism of action often involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.[1][3] Some derivatives have also been identified as potent inhibitors of protein kinases, such as protein kinase B/AKT and ABL tyrosine kinase, which are crucial for cancer cell survival and proliferation.[4]

Beyond cancer, aminophenol derivatives have shown promise as antioxidants. Several o-aminophenol derivatives have exhibited excellent radical scavenging activity, with some even surpassing the standard antioxidant quercetin in certain assays.[2] This antioxidant potential suggests their utility in combating oxidative stress-related diseases.

Furthermore, some aminophenol derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, although the potency can be modest.[2]

Table 1: Summary of In Vitro Efficacy of Selected Aminophenol Derivatives

Compound/Derivative ClassBiological ActivityTarget/AssayEfficacy (e.g., IC50, MIC)Reference
o-Aminophenol derivatives (6b, 6c, 6f, 6i, 12b)CytotoxicKB cancer cell lineIC50: 32 - 74.94 µg/mL[2]
o-Aminophenol derivative (6i)CytotoxicHepG2, A549, MCF7 cancer cell linesIC50: 29.46, 71.29, 80.02 µg/mL, respectively[2]
o-Aminophenol derivatives (6a, 6b, 6c, 6e, 6f, 6h, 6i, 12b)AntioxidantDPPH radical scavengingSC50: 18.95 - 34.26 µg/mL[2]
o-Aminophenol derivatives (6d, 6g, 12a)AntioxidantEC50 assayEC50: 4.00 - 11.25 µg/mL[2]
4-Amino-2-(thio)phenol derivative (5i)Protein Kinase InhibitionAKT, ABLIC50: 1.26 µM, 1.50 µM, respectively[4]
2-((1,2,3,4-tetrahydroquinolin-1-yl)(4- methoxyphenyl)methyl) phenolCytotoxicHuman osteosarcoma cellsIC50: 50.5 ± 3.8 µM[3]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test aminophenol derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan F->G H Measure Absorbance G->H I Calculate Cell Viability H->I J Determine IC50 I->J

Caption: Workflow of the in vitro MTT cytotoxicity assay.

In Vivo Efficacy: Translating Cellular Effects to Whole Organism Models

While in vitro studies are essential for initial screening and mechanistic understanding, in vivo experiments in animal models are critical for evaluating the therapeutic potential of a compound in a complex biological system. These studies provide information on a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and overall efficacy and safety.

Several aminophenol derivatives have demonstrated promising in vivo antitumor activity. For example, 2-(4-amino-3-methylphenyl)benzothiazole has shown potent growth inhibition against human mammary carcinoma models in nude mice.[5] Similarly, novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been shown to effectively prolong the longevity of mice with colon carcinoma and slow cancer progression by suppressing angiogenesis and inducing apoptosis and necrosis.[6]

In a different therapeutic area, a synthetic camphor derivative of aminophenol, (E)-2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)phenol, has demonstrated anthelmintic activity in a mouse model of visceral toxocariasis, reducing the intensity of infection.[7]

Table 2: Summary of In Vivo Efficacy of Selected Aminophenol Derivatives

Compound/Derivative ClassTherapeutic AreaAnimal ModelDosing & RouteKey FindingsReference
2-(4-Amino-3-methylphenyl)benzothiazoleCancerNude mice with human mammary carcinoma xenograftsNot specifiedPotent tumor growth inhibition[5]
4-(4-Formamidophenylamino)-N-methylpicolinamide derivative (5q)CancerColon carcinoma-burdened miceNot specifiedProlonged longevity, suppressed angiogenesis, induced apoptosis[6]
(E)-2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)phenolInfectious Disease (Toxocariasis)Swiss mice10 mg/kg, intragastricReduced infection intensity by 54.8% - 75.7%[7]
Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Model

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model to evaluate the in vivo efficacy of anticancer agents.

Step-by-Step Methodology:

  • Cell Culture and Implantation: Culture a human cancer cell line (e.g., MCF-7) under sterile conditions. Once a sufficient number of cells is reached, inject a suspension of the cells (typically 1-10 million cells in saline or Matrigel) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Prepare the aminophenol derivative in a suitable vehicle for administration (e.g., saline, corn oil). Administer the compound to the treatment group at a predetermined dose and schedule (e.g., daily, twice weekly) via an appropriate route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle only.

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a certain size, or after a specific duration), euthanize the mice. Excise the tumors, weigh them, and collect them for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy of the compound.

Xenograft_Model_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis A Implant Human Cancer Cells into Immunocompromised Mice B Monitor for Tumor Formation A->B C Randomize Mice into Groups B->C D Administer Test Compound (Treatment Group) or Vehicle (Control) C->D E Monitor Tumor Growth and Body Weight D->E F Euthanize Mice at Endpoint E->F Endpoint Reached G Excise and Weigh Tumors F->G H Analyze Tumor Tissue G->H I Compare Treatment vs. Control G->I

Caption: Workflow for an in vivo anticancer xenograft study.

Bridging the Gap: In Vitro vs. In Vivo Correlation and Structure-Activity Relationships

A critical aspect of drug development is understanding the correlation between in vitro potency and in vivo efficacy. While a compound may show high potency in a cellular assay, its effectiveness in a whole organism can be limited by factors such as poor bioavailability, rapid metabolism, or off-target toxicity. For aminophenol derivatives, water-soluble prodrugs have been synthesized to improve bioavailability for in vivo studies.[8][9] These prodrugs are designed to revert to the active parent compound within the body.[8][9]

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of a lead compound. For p-aminophenol derivatives, it has been noted that etherification of the phenolic group can influence side effects, and modifications to the amino group that reduce its basicity can also impact activity.[10] In the case of 2-(4-aminophenyl)benzothiazoles, substitutions on both the phenyl ring and the benzothiazole moiety have been shown to significantly affect their anticancer potency and spectrum of activity.[5] Quantitative structure-activity relationship (QSAR) analyses have also been employed to predict the antioxidant activities of phenolic compounds based on their chemical structures.[11]

Apoptosis_Pathway AP Aminophenol Derivative Mito Mitochondria AP->Mito Induces Stress CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: A simplified signaling pathway for apoptosis induction by some aminophenol derivatives.

Concluding Remarks and Future Directions

The diverse biological activities of aminophenol derivatives, demonstrated through a range of in vitro and in vivo studies, underscore their potential as a valuable scaffold for drug discovery. Their efficacy as anticancer, antioxidant, and antimicrobial agents warrants further investigation and optimization.

While this guide has provided a comparative overview of the field, the absence of specific data on "this compound" highlights the vast chemical space of aminophenol derivatives that remains to be explored. Future research should focus on the systematic synthesis and biological evaluation of novel derivatives, including the one that prompted this review. A thorough investigation of their structure-activity relationships, mechanisms of action, and pharmacokinetic profiles will be essential for the development of new and effective therapeutic agents based on the versatile aminophenol core.

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A Guide to Ensuring Reproducibility in the Synthesis and Analysis of Substituted Aminophenols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the critical issue of experimental reproducibility, with a focus on the synthesis and analysis of substituted aminophenols. While the initial query centered on the specific compound "2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol," a thorough review of the scientific literature and chemical databases reveals a lack of specific experimental data for this molecule. Consequently, this guide broadens the scope to address the entire class of substituted aminophenols. These compounds are vital intermediates in the pharmaceutical and chemical industries, and the challenges associated with achieving reproducible experimental outcomes are common across the class.

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and validate experiments involving substituted aminophenols, thereby ensuring the reliability and integrity of their results. We will delve into the critical aspects of starting material characterization, meticulous control of synthetic processes, robust purification strategies, and rigorous analytical validation.

Part 1: The Cornerstone of Reproducibility: Starting Material Purity and Characterization

The quality of your starting materials is the foundation upon which a reproducible experiment is built. The presence of even minor impurities can lead to inconsistent reaction rates, the formation of unwanted byproducts, and difficulties in purification, ultimately compromising the reliability of your results.[1][2][3][4] Therefore, a thorough characterization of all starting materials is not just a preliminary step but a critical control point.

Protocol for Starting Material Characterization

  • Visual Inspection: Note the color, form (e.g., crystalline, powder), and homogeneity of the material.

  • Solubility Assessment: Determine the solubility in the intended reaction solvent and in solvents to be used for analysis.

  • Purity Determination by HPLC:

    • Develop a High-Performance Liquid Chromatography (HPLC) method using a suitable column (e.g., C18) and mobile phase to separate the main component from potential impurities.

    • Use a diode array detector (DAD) to identify the optimal wavelength for detection and to check for co-eluting impurities.

    • Quantify the purity by peak area percentage.

  • Structural Confirmation by NMR:

    • Acquire ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra to confirm the chemical structure.

    • Check for the presence of signals corresponding to common impurities or residual solvents.

  • Identity Confirmation by Mass Spectrometry (MS):

    • Use a technique like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the starting material.

  • Water Content Determination:

    • Employ Karl Fischer titration to accurately measure the water content, as it can significantly affect the stoichiometry and outcome of many reactions.

Comparison of Commercially Available 2-Amino-4-alkylphenol Derivatives

Due to the lack of specific data for "this compound," we present a comparison of commercially available, structurally related aminophenols to highlight the importance of sourcing and characterizing starting materials.

Compound NameCAS NumberTypical PurityCommon Impurities/Notes
2-Amino-4-methylphenol95-84-1≥97%May contain isomers (e.g., 3-amino-4-methylphenol), oxidized byproducts.[5][6]
2-Amino-4-tert-butylphenol1199-46-898%Potential for isomeric impurities from the alkylation process.
2-Amino-4-ethylphenol94109-11-2Not specifiedLikely to contain related isomers and oxidation products.

Part 2: Mastering the Synthesis: A Framework for Reproducible Outcomes

The synthesis of substituted aminophenols often involves a multi-step process where precise control over reaction parameters is paramount for achieving consistent yields and purity. A common and illustrative synthetic route is the nitration of an alkylphenol followed by the reduction of the nitro group.

Generalized Synthetic Workflow for a 2-Amino-4-alkylphenol

cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 4-Alkylphenol D Reaction Vessel 1 A->D B Nitrating Agent (e.g., HNO3) B->D C Solvent (e.g., Acetic Acid) C->D E Crude 4-Alkyl-2-nitrophenol D->E Controlled Temperature Precise Stoichiometry F Crude 4-Alkyl-2-nitrophenol I Reaction Vessel 2 F->I G Reducing Agent (e.g., H2/Pd/C) G->I H Solvent (e.g., Ethanol) H->I J Crude 2-Amino-4-alkylphenol I->J Controlled Pressure & Temperature Monitored Reaction Time

Caption: Generalized synthetic workflow for 2-amino-4-alkylphenols.

Protocol for a Reproducible Synthesis of a 2-Amino-4-alkylphenol (Illustrative Example)

This protocol is based on general methods for the synthesis of related compounds and should be optimized for specific substrates.

Step 1: Nitration of 4-Alkylphenol

  • Starting Material Characterization: Ensure the 4-alkylphenol is of known purity and low water content.

  • Reaction Setup: In a well-ventilated fume hood, charge a clean, dry reaction vessel equipped with a magnetic stirrer, thermometer, and addition funnel with the 4-alkylphenol and a suitable solvent (e.g., glacial acetic acid).

  • Temperature Control: Cool the mixture to a precisely controlled temperature (e.g., 0-5 °C) using an ice bath. Maintaining a consistent temperature is crucial to control the regioselectivity and minimize the formation of byproducts.

  • Stoichiometric Control: Slowly add a stoichiometric amount of the nitrating agent (e.g., a solution of nitric acid in the reaction solvent) via the addition funnel, ensuring the temperature does not exceed the set limit.

  • Reaction Time: Stir the reaction mixture at the controlled temperature for a predetermined time, monitored by a suitable analytical technique (e.g., TLC or HPLC) to ensure complete consumption of the starting material.

  • Work-up: Quench the reaction by pouring the mixture into a vessel containing ice water. The crude product may precipitate or can be extracted with an organic solvent.

Step 2: Reduction of 4-Alkyl-2-nitrophenol

  • Inert Atmosphere: Charge a hydrogenation vessel with the crude 4-alkyl-2-nitrophenol, a suitable solvent (e.g., ethanol), and a catalytic amount of palladium on carbon (Pd/C). Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can deactivate the catalyst.

  • Pressure and Temperature Control: Pressurize the vessel with hydrogen gas to a specific and consistent pressure. If necessary, heat the mixture to a controlled temperature to facilitate the reaction.

  • Monitoring: Monitor the reaction progress by hydrogen uptake or by analyzing aliquots using HPLC or TLC.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst. The filtration should be performed under an inert atmosphere as the aminophenol product can be air-sensitive.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude 2-amino-4-alkylphenol.

Part 3: The Art of Purification: Ensuring Final Product Consistency

The purification of aminophenols presents a significant challenge due to their susceptibility to oxidation, which can lead to the formation of colored impurities. Additionally, the presence of structurally similar isomers from the synthesis can make separation difficult.[7][8][9][10] The choice of purification method is therefore critical for obtaining a final product with consistent purity.

Comparison of Purification Techniques for Substituted Aminophenols

Purification MethodAdvantagesDisadvantagesBest Suited For
Recrystallization Scalable, cost-effective, can yield high-purity crystalline material.Relies on significant solubility differences between the product and impurities; potential for product loss in the mother liquor.Removing less soluble or more soluble impurities from a crystalline product.
Column Chromatography High resolving power, capable of separating closely related isomers.Can be time-consuming and expensive for large-scale purifications; potential for product degradation on the stationary phase.Small-scale purification and isolation of high-purity material for analytical standards.
Extractive Purification Effective for removing impurities with different acid-base properties.[7]Requires the use of multiple solvents and can be labor-intensive.Removing acidic or basic impurities from the crude product.
Salt Formation Can dramatically alter solubility, allowing for selective precipitation and removal of impurities.[8][9][10]Requires an additional synthetic step and subsequent liberation of the free base.Purifying aminophenols from non-basic impurities.

Protocol for a Robust Purification by Recrystallization

  • Solvent Selection: Choose a solvent system in which the aminophenol is sparingly soluble at room temperature but highly soluble at elevated temperatures. The solvent should be deoxygenated to minimize oxidation.

  • Dissolution: Dissolve the crude aminophenol in the minimum amount of the hot, deoxygenated solvent. A small amount of a reducing agent (e.g., sodium dithionite) can be added to prevent oxidation.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals. Seeding with a small crystal of pure product can aid in crystallization.

  • Isolation: Collect the crystals by filtration, preferably under an inert atmosphere.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum at a controlled temperature.

Part 4: The Final Verdict: Rigorous Analytical Characterization for Verifiable Results

The final step in ensuring the reproducibility of your experiment is a comprehensive and validated analytical characterization of the purified product. This not only confirms the identity and purity of your compound but also provides a benchmark for future experiments.

Analytical Workflow for Final Product Characterization

A Purified 2-Amino-4-alkylphenol B HPLC Analysis A->B Purity Assay C NMR Spectroscopy A->C Structural Confirmation D Mass Spectrometry A->D Molecular Weight Verification E FT-IR Spectroscopy A->E Functional Group Analysis F Final Report B->F C->F D->F E->F

Caption: Analytical workflow for final product characterization.

Key Analytical Techniques and Their Roles

  • High-Performance Liquid Chromatography (HPLC): The primary technique for determining the purity of the final product. A validated HPLC method can accurately quantify the main component and any impurities.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the chemical structure of the synthesized compound. Both ¹H and ¹³C NMR should be performed and the spectra compared with expected chemical shifts and coupling constants.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product, further verifying its identity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., -OH, -NH₂, aromatic C-H).

Guide to Analytical Method Validation

To ensure your analytical results are reliable and reproducible, the method itself must be validated.[14][15][16][17][18] The key parameters to assess are:

Validation ParameterDescription
Specificity The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same analyst) and intermediate precision (different days, different analysts).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).

Conclusion

The reproducibility of experiments involving substituted aminophenols is not a matter of chance but the result of a systematic and rigorous approach. By focusing on the critical pillars of starting material quality, precise control of the synthetic process, robust purification strategies, and comprehensive analytical validation, researchers can significantly enhance the reliability and integrity of their work. While the specific compound "this compound" remains uncharacterized in the public domain, the principles and protocols outlined in this guide provide a solid foundation for any scientist working with this important class of molecules. Adherence to these guidelines will not only lead to more consistent and trustworthy results but will also contribute to the overall advancement of chemical and pharmaceutical research.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol, grounding procedural steps in the core principles of chemical safety and hazard mitigation.

While specific toxicological data for this exact molecule is not extensively published, its structure—a substituted aminophenol—provides a clear basis for assessing its potential hazards. The procedures outlined here are based on established best practices for handling phenolic compounds, which are known for their systemic toxicity, corrosivity, and environmental hazards.[1][2][3]

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is critical to appreciating the necessity of these disposal procedures. Its chemical class suggests a profile of significant health and environmental hazards.

  • Human Health Hazards: Phenolic compounds are readily absorbed through the skin and can be highly corrosive.[1] Initial contact may have an anesthetic effect, meaning significant exposure can occur without immediate pain.[1][3] Systemic absorption can lead to severe damage to the central nervous system, liver, and kidneys.[1] Analogs such as 4-tert-Octylphenol are classified as causing serious eye damage and skin irritation.[4][5][6] Therefore, all waste, including empty containers and contaminated materials, must be treated as toxic.

  • Environmental Hazards: Substituted phenols are noted for their aquatic toxicity.[4][6] Improper disposal, such as drain disposal, is strictly prohibited as it can lead to long-term adverse effects in aquatic ecosystems.[3][6] Consequently, all waste streams containing this compound must be segregated for specialized disposal to prevent environmental release.[3]

Hazard and Personal Protective Equipment (PPE) Summary
Hazard ClassificationPotential EffectsRequired Personal Protective Equipment (PPE)
Acute Toxicity / Corrosivity Chemical burns, skin irritation, serious eye damage.[4][5]Gloves: Double-layered nitrile or thicker (8mil) nitrile for incidental contact. For concentrated solutions or direct handling, utility-grade neoprene or butyl gloves are required.[7][8] Eye Protection: ANSI-approved safety goggles and/or a full-face shield where splashing is possible.[2][7]
Systemic Toxicity Readily absorbed through the skin; potential for CNS, liver, and kidney damage.[1]Body Protection: A fully buttoned, long-sleeved lab coat is mandatory.[7][8] A butyl rubber or neoprene apron should be worn over the lab coat if a splash is likely.[7]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[4][6]Engineering Controls: All handling and waste packaging must occur within a certified chemical fume hood.[1][2]

Pre-Disposal Operations: Foundational Safety Measures

Before waste is generated, a safe operational framework must be in place. This ensures that containment and segregation begin at the point of use.

  • Engineering Controls: All work with this compound, including weighing, solution preparation, and the packaging of waste, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][2]

  • Accessibility of Emergency Equipment: Ensure that an ANSI-approved safety shower and eyewash station are immediately accessible and unobstructed, within a 10-second travel time.[1][2][7] All laboratory personnel must be trained on their location and operation before beginning work.[7]

  • Waste Segregation: Never mix phenolic waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible materials can lead to dangerous reactions.[1][8] This compound should be stored away from strong oxidizers.[8]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to ensure that all waste containing this compound is handled, stored, and disposed of in a compliant and safe manner.

Step 1: Waste Identification and Segregation

Immediately upon generation, segregate waste into designated containers.

  • Solid Waste: This includes unused reagent, contaminated gloves, weigh paper, absorbent pads, and other disposable labware. These items should be collected in a sealable, leak-proof container lined with a heavy-duty plastic bag.[1][7]

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, clearly labeled hazardous waste container. Do not mix with other solvent waste streams.

  • Sharps Waste: Contaminated needles, syringes, or broken glassware must be placed in a designated sharps container that is puncture-resistant and leak-proof.

Step 2: Waste Containerization

Select appropriate containers for waste accumulation.

  • The container must be made of a material compatible with phenols (e.g., glass or high-density polyethylene).

  • It must have a secure, tight-fitting lid to prevent leaks or the release of vapors.[1][8]

  • Keep the exterior of the waste container clean and free of contamination.

Step 3: Proper Labeling

Accurate labeling is a regulatory requirement and is essential for safe handling by EHS personnel.

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • Clearly write the full chemical name: "this compound". Do not use abbreviations.

  • List all constituents of the waste, including solvents and their approximate percentages.

  • Indicate the specific hazards (e.g., "Toxic," "Corrosive," "Marine Pollutant").

Step 4: On-Site Accumulation and Storage

Store waste containers safely within the laboratory prior to pickup.

  • Keep waste containers sealed at all times, except when adding waste.[8]

  • Store containers in a designated satellite accumulation area that is under the control of the laboratory personnel.

  • Ensure the storage location is a cool, dry, and well-ventilated area, away from heat or ignition sources.[1][8]

  • Store waste in secondary containment to prevent spills from spreading.[8]

Step 5: Arranging for Disposal

Waste disposal is a regulated process that must be managed by professionals.

  • Never dispose of this chemical down the sink or in the regular trash.[8]

  • Contact your institution's EHS or Hazardous Materials Management department to schedule a waste pickup.[8]

  • Follow all institutional procedures for waste manifest documentation and hand-off.[1]

Emergency Procedures: Spill Management

Accidents require a swift and correct response to mitigate exposure and environmental contamination.

  • Small Spills (<50 mL): If you are trained and comfortable doing so, small liquid spills can be managed by laboratory personnel.[1]

    • Ensure appropriate PPE is worn, including neoprene or butyl gloves, goggles, and a lab coat.[1]

    • Absorb the spill using an appropriate absorbent material, such as vermiculite or a chemical spill pad.[1] Do not use paper towels for anything other than very small spills, as they can degrade.

    • Collect the contaminated absorbent material and place it in the designated solid hazardous waste container.[1]

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[8]

  • Large Spills (>50 mL) or Solid Spills:

    • Evacuate the immediate area and alert nearby personnel.[1]

    • If the material is heated or vapors are present, evacuate the entire laboratory.[1]

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's EHS and emergency response team immediately.[1][3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, from waste generation to final pickup.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_emergency Emergency Path (Spill) Start Waste Generation PPE Don Correct PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Work in Fume Hood PPE->FumeHood Segregate Step 1: Segregate Waste (Solid, Liquid, Sharps) FumeHood->Segregate Spill Spill Occurs FumeHood->Spill Containerize Step 2: Use Compatible, Sealed Container Segregate->Containerize Label Step 3: Apply Hazardous Waste Label Containerize->Label Store Step 4: Store in Secondary Containment Label->Store EHS Step 5: Contact EHS for PICKUP Store->EHS Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Small Spill Evacuate Evacuate & Call EHS Spill->Evacuate Large Spill Cleanup->Segregate Dispose of cleanup materials

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our primary responsibility extends beyond achieving breakthrough results to ensuring the absolute safety of ourselves and our colleagues. This guide provides an in-depth, procedural framework for the safe handling of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol. The safety data for this specific molecule is limited, with many fields in its Safety Data Sheet (SDS) listed as "no data available"[1]. This data gap necessitates a conservative approach, grounding our protocols in the known hazards of structurally similar compounds, such as other octylphenols and aminophenols. These related compounds are known to cause skin irritation, serious eye damage, and may cause respiratory irritation, with some aminophenols suspected of causing genetic defects[2][3][4][5][6]. Therefore, the following protocols are designed to provide a robust margin of safety.

Hazard Assessment and the Hierarchy of Controls

Before any personal protective equipment (PPE) is selected, we must apply the hierarchy of controls. The most effective safety measures involve engineering and administrative controls that minimize your exposure to the hazard. PPE is the final, critical barrier between you and the chemical.

  • Engineering Controls : All handling of this compound, including weighing, mixing, and transferring, must be performed within a certified and properly functioning chemical fume hood[2][7][8]. This is non-negotiable and serves to contain dusts and potential vapors at the source. Ensure that an eyewash station and safety shower are readily accessible and have been recently tested[2][7].

  • Administrative Controls : Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on the specific hazards and handling procedures[9]. Work during designated laboratory hours and never work alone.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE must be deliberate and based on a thorough risk assessment. The following table outlines the minimum required PPE for handling this compound in solid or solution form.

Body PartRequired PPEStandard/SpecificationRationale for Selection
Eye/Face Tightly-fitting, indirectly vented chemical safety goggles. A face shield should be worn over the goggles when there is a significant risk of splash.ANSI Z87.1 (US) or EN 166 (EU)[1][10]Protects against splashes and airborne dust. Phenolic compounds can cause severe and potentially irreversible eye damage[4][5].
Skin/Body A fully-buttoned, long-sleeved laboratory coat. Consider a chemically resistant apron for large-volume work. Long pants and fully enclosed, chemical-resistant footwear are mandatory.N/AProvides a primary barrier against incidental skin contact. Phenols and their derivatives can cause skin irritation or be absorbed through the skin[4][5][8].
Hands Double-gloving is required. An inner pair of nitrile exam gloves with an outer pair of heavier-duty neoprene or butyl rubber gloves.Tested to EN 374 (EU)[3]Standard nitrile gloves offer limited protection against phenols[8]. The outer, more robust glove provides extended chemical resistance, while the inner glove offers protection during the doffing process. Always check manufacturer-specific breakthrough times[3][4].
Respiratory A NIOSH-approved respirator with a particulate filter (e.g., N95, P2) is required if dust formation is unavoidable, even within a fume hood.NIOSH 42 CFR 84 (US) or EN 149 (EU)[7][10]Protects against inhalation of fine particles, which can cause respiratory irritation[3][6]. All routine handling should be within a fume hood to prevent the need for respiratory protection.
Procedural Workflow for Safe Handling

Adherence to a strict, repeatable workflow is essential for minimizing risk. The following diagram and protocols outline the critical steps from preparation to disposal.

G cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation Phase cluster_emergency Contingency Prep 1. Verify Fume Hood & Safety Equipment SOP 2. Review SOP & SDS Prep->SOP Gather 3. Assemble All Materials SOP->Gather Don_PPE 4. Don Full PPE (Correct Sequence) Gather->Don_PPE Handling 5. Perform Chemical Handling in Fume Hood Don_PPE->Handling Doff_PPE 6. Doff PPE (Contamination Control) Handling->Doff_PPE Emergency Emergency Response (Spill/Exposure) Handling->Emergency If Required Disposal 7. Segregate & Dispose of Waste Doff_PPE->Disposal Cleanup 8. Decontaminate Work Area & Wash Hands Disposal->Cleanup

Caption: Safe Handling Workflow for this compound.

Protocol 1: Pre-Handling Safety Checklist

  • Verify Engineering Controls : Confirm that the chemical fume hood has a valid inspection sticker and that the airflow monitor indicates normal operation.

  • Locate Safety Equipment : Physically locate and ensure clear access to the nearest safety shower, eyewash station, and appropriate fire extinguisher.

  • Review Documentation : Have the SDS for this compound readily accessible. Review the procedures outlined in your lab-specific SOP.

  • Prepare Materials : Assemble all necessary chemicals, glassware, and equipment within a tray to contain potential spills before bringing them into the fume hood.

Protocol 2: Donning Personal Protective Equipment The sequence of donning PPE is critical to ensure complete protection.

  • Lab Coat and Footwear : Don your long-sleeved lab coat, buttoning it completely. Ensure you are wearing long pants and fully enclosed shoes.

  • Inner Gloves : Put on the first pair of nitrile gloves.

  • Goggles/Face Shield : Put on your chemical safety goggles. If required, place the face shield over the goggles.

  • Outer Gloves : Put on the second, heavier pair of neoprene or butyl rubber gloves, ensuring the cuffs go over the sleeves of your lab coat.

Protocol 3: Doffing and Disposing of PPE This process is designed to prevent the transfer of contamination from the PPE to your skin.

  • Outer Gloves : Remove the outer, most contaminated gloves first. Peel them off without touching the outside surface with your bare hands, turning them inside out as you remove them. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles : Remove the face shield (if used), followed by the goggles, by handling the straps. Avoid touching the front surfaces. Place them in a designated area for decontamination.

  • Lab Coat : Unbutton and remove the lab coat by rolling it down your arms, keeping the contaminated exterior folded inward. Place it in a designated container for lab laundry or disposal.

  • Inner Gloves : Remove the final pair of nitrile gloves, again without touching the outside surface. Dispose of them in the hazardous waste container.

  • Hygiene : Immediately wash your hands and forearms thoroughly with soap and water.

Emergency Procedures and Disposal

Spills :

  • For small spills inside the fume hood, use a chemical spill kit with an absorbent appropriate for organic compounds.

  • For larger spills or any spill outside of a fume hood, evacuate the area immediately, alert others, and contact your institution's Environmental Health & Safety (EHS) department.

Exposure :

  • Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes, using the safety shower if necessary[1]. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open[1]. Seek immediate medical attention.

  • Inhalation : Move the victim to fresh air[1]. If breathing is difficult, provide oxygen and seek immediate medical attention.

Disposal : All waste, including contaminated PPE, leftover material, and empty containers, must be disposed of as hazardous chemical waste[10].

  • Collect waste in a clearly labeled, sealed container.

  • Do not discharge any material to the sewer system[1].

  • Follow all institutional and local regulations for hazardous waste disposal. The material may be sent to a licensed chemical destruction plant or handled via controlled incineration[1].

By integrating these robust PPE and handling protocols into your daily workflow, you establish a culture of safety that protects you, your research, and your colleagues from the known and potential hazards associated with this compound.

References

  • Scribd. 4-Aminophenol Safety Data Sheet. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: 4-Aminophenol. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Aminophenol, 97.5%. Available from: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Available from: [Link]

  • NICNAS. Octylphenols: Human health tier II assessment. Available from: [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Available from: [Link]

  • State of Michigan. Part 33, Personal Protective Equipment. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.